molecular formula C14H13BrN2O3 B1522334 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline CAS No. 1133115-36-2

3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

Cat. No.: B1522334
CAS No.: 1133115-36-2
M. Wt: 337.17 g/mol
InChI Key: KAFGHCLAKBJYOB-UHFFFAOYSA-N
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Description

3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline is a useful research compound. Its molecular formula is C14H13BrN2O3 and its molecular weight is 337.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-bromo-N-[(4-methoxyphenyl)methyl]-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c1-20-11-7-5-10(6-8-11)9-16-13-4-2-3-12(15)14(13)17(18)19/h2-8,16H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFGHCLAKBJYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C(=CC=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675023
Record name 3-Bromo-N-[(4-methoxyphenyl)methyl]-2-nitroaniline
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Molecular Weight

337.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133115-36-2
Record name N-(3-Bromo-2-nitrophenyl)-4-methoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133115-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N-[(4-methoxyphenyl)methyl]-2-nitroaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline, a key intermediate in the development of various pharmacologically active compounds and functional materials. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, mechanistic insights, and data interpretation.

Introduction and Strategic Overview

This compound is a substituted diarylamine derivative. The strategic placement of the bromine atom, the nitro group, and the methoxybenzyl moiety provides a versatile scaffold for further chemical modifications, making it a valuable building block in medicinal chemistry. The synthesis of this target molecule is most effectively achieved through a direct N-alkylation of 3-bromo-2-nitroaniline with 4-methoxybenzyl halide. This approach is favored for its high efficiency and atom economy.

The core of this synthesis lies in a nucleophilic aromatic substitution reaction, a cornerstone of modern organic synthesis. The electron-withdrawing nature of the nitro group on the aniline ring decreases the nucleophilicity of the amine. However, under appropriate basic conditions, the amine can be deprotonated to form a more potent nucleophile that readily reacts with the electrophilic benzylic carbon of 4-methoxybenzyl halide.

Mechanistic Insights: The Nucleophilic Substitution Pathway

The synthesis proceeds via a classical SNAr (Nucleophilic Aromatic Substitution) type mechanism, although the substitution occurs at the benzylic position rather than directly on the aromatic ring of the aniline. The key steps are:

  • Deprotonation: A suitable base abstracts a proton from the amino group of 3-bromo-2-nitroaniline, generating a highly nucleophilic anilide anion. The choice of a non-nucleophilic base is crucial to prevent side reactions.[1]

  • Nucleophilic Attack: The anilide anion then acts as a nucleophile, attacking the electrophilic methylene carbon of the 4-methoxybenzyl halide. This step results in the formation of a new carbon-nitrogen bond.

  • Product Formation: The displacement of the halide ion yields the desired product, this compound.

The reaction is facilitated by the use of a polar aprotic solvent, which solvates the cation of the base, thereby increasing the reactivity of the anion.[2]

Experimental Protocol

This section details a reliable, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Bromo-2-nitroanilineReagentCommercially Available---
4-Methoxybenzyl chlorideReagentCommercially AvailableCan be substituted with 4-methoxybenzyl bromide
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableShould be finely powdered and dried before use
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableUse a dry, high-purity grade
Ethyl AcetateHPLC GradeCommercially AvailableFor extraction and chromatography
HexaneHPLC GradeCommercially AvailableFor chromatography
Deionized Water---------
Anhydrous Magnesium Sulfate (MgSO₄)ReagentCommercially AvailableFor drying organic layers
Reaction Setup and Procedure

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification A 1. Add 3-bromo-2-nitroaniline (1.0 eq) and K₂CO₃ (2.0 eq) to a dry round-bottom flask. B 2. Add anhydrous DMF to dissolve the reactants. A->B C 3. Stir the mixture under an inert atmosphere (N₂ or Ar). B->C D 4. Slowly add 4-methoxybenzyl chloride (1.1 eq) dropwise at room temperature. C->D E 5. Heat the reaction mixture to 80-90 °C. D->E F 6. Monitor the reaction progress by TLC (Thin Layer Chromatography). E->F G 7. Cool the reaction mixture to room temperature. F->G H 8. Pour the mixture into ice-water and extract with ethyl acetate. G->H I 9. Wash the combined organic layers with brine. H->I J 10. Dry the organic layer over anhydrous MgSO₄. I->J K 11. Concentrate the solution under reduced pressure. J->K L 12. Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient). K->L M 13. Isolate the pure product and characterize. L->M

Caption: Experimental workflow for the synthesis of this compound.

Detailed Steps:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-2-nitroaniline (1.0 eq., e.g., 2.17 g, 10 mmol) and anhydrous potassium carbonate (2.0 eq., e.g., 2.76 g, 20 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF, 40 mL) to the flask.

  • Flush the flask with an inert gas (nitrogen or argon) and maintain a positive pressure throughout the reaction.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Slowly add 4-methoxybenzyl chloride (1.1 eq., e.g., 1.72 g, 11 mmol) to the reaction mixture dropwise over 5 minutes.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1) as the eluent. The reaction is complete when the starting aniline spot is no longer visible.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel in a hexane slurry.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate in hexane and gradually increasing to 20% ethyl acetate).

  • Fraction Collection: Collect the fractions containing the desired product (visualized by TLC) and combine them.

  • Final Product: Evaporate the solvent from the combined fractions to yield this compound as a solid.

Characterization

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of both the aniline and benzyl rings, a singlet for the methoxy group protons, and a doublet or triplet for the methylene protons. The NH proton will appear as a broad singlet.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the methylene carbon, and the methoxy carbon. The carbons attached to the nitro and bromo groups will show characteristic shifts.
Mass Spec. The molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₃BrN₂O₃, MW: 337.17 g/mol ) should be observed, along with a characteristic isotopic pattern for the bromine atom.
IR Spec. Characteristic absorption bands for the N-H stretching, aromatic C-H stretching, C=C stretching of the aromatic rings, asymmetric and symmetric stretching of the NO₂ group, and C-O stretching of the methoxy group.
Visualizing the Synthetic Pathway

Caption: Overall reaction scheme for the synthesis.

Safety and Handling

  • 3-Bromo-2-nitroaniline: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • 4-Methoxybenzyl chloride: Lachrymator. Causes severe skin burns and eye damage.

  • N,N-Dimethylformamide (DMF): Harmful in contact with skin or if inhaled. Suspected of damaging fertility or the unborn child.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The described synthetic pathway provides a reliable and scalable method for the preparation of this compound. The use of readily available starting materials and straightforward reaction conditions makes this protocol suitable for both academic research and industrial applications. The detailed experimental procedure and purification strategy ensure the acquisition of a high-purity product, ready for subsequent use in complex synthetic endeavors.

References

  • Thieme Gruppe. (n.d.). Gold(III)-Catalyzed Synthesis of N,N-Aryl,Benzyl-amines in Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]

  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

  • World Journal of Pharmaceutical and Medical Research. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. Retrieved from [Link]

  • Taylor & Francis Online. (2006). An Improved Synthesis of N-Substituted-2-nitroanilines. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline (CAS 1133115-36-2)

Introduction

This compound is a substituted aromatic amine that serves as a highly functionalized and versatile intermediate in modern organic synthesis. Its structure incorporates three key features that make it valuable for researchers, particularly in the fields of medicinal chemistry and materials science: a brominated phenyl ring, a nitro group ortho to the amine, and a para-methoxybenzyl (PMB) protected secondary amine.

The strategic placement of the bromine atom allows for a range of subsequent cross-coupling reactions, enabling the construction of complex molecular architectures. The nitro group can be readily reduced to an amine, providing a pathway to ortho-phenylenediamines, which are crucial precursors for various heterocyclic compounds. Finally, the PMB group acts as a stable and reliable protecting group for the amine, which can be selectively removed under specific oxidative or acidic conditions. This guide provides a comprehensive overview of the compound's properties, a validated synthesis protocol, its chemical reactivity, and essential safety information for laboratory use.

Physicochemical & Spectral Properties

Core Chemical Properties

The fundamental properties of this compound are summarized below, based on available data for this specific molecule and its close structural analogs.

PropertyValueSource
CAS Number 1133115-36-2[1]
Molecular Formula C₁₄H₁₃BrN₂O₃[1]
Molecular Weight 337.2 g/mol [1]
Purity Typically ≥98%[1]
Appearance Yellow to dark red crystalline solid (inferred)[2]
Solubility Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in alcohols; insoluble in water.
Storage Store at 2-8°C, protected from light and moisture.[2]
Predicted Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features. This analysis is crucial for researchers to confirm the identity and purity of the synthesized material.

  • ¹H NMR (in CDCl₃, 400 MHz):

    • δ ~7.5-7.8 ppm (m, 2H): Aromatic protons on the bromo-nitro-phenyl ring.

    • δ ~7.2-7.3 ppm (d, 2H): Aromatic protons on the methoxybenzyl ring ortho to the CH₂ group.

    • δ ~6.8-6.9 ppm (d, 2H): Aromatic protons on the methoxybenzyl ring ortho to the methoxy group.

    • δ ~6.5-7.0 ppm (m, 1H): Remaining aromatic proton on the bromo-nitro-phenyl ring.

    • δ ~4.5 ppm (d, 2H): Benzylic methylene protons (-CH₂-).

    • δ ~3.8 ppm (s, 3H): Methoxy group protons (-OCH₃).

    • Variable NH proton: A broad singlet, which may be shifted or exchangeable with D₂O.

  • ¹³C NMR (in CDCl₃, 100 MHz):

    • Expected signals in the aromatic region (δ 110-160 ppm), including the carbon bearing the methoxy group (~159 ppm), carbons of both aromatic rings, and carbons attached to bromine and the nitro group.

    • Benzylic carbon signal (~48 ppm).

    • Methoxy carbon signal (~55 ppm).

  • Mass Spectrometry (ESI+):

    • The molecular ion peak [M+H]⁺ would show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 337 and 339.

Synthesis and Purification

The synthesis of this compound is most reliably achieved via the N-alkylation of 3-bromo-2-nitroaniline with 4-methoxybenzyl chloride.

Synthetic Rationale

This pathway is chosen for its efficiency and high functional group tolerance. 3-bromo-2-nitroaniline serves as the nucleophile.[2][3] The use of a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) is critical; it deprotonates the aniline nitrogen to enhance its nucleophilicity without competing in the Sₙ2 reaction with the alkyl halide. A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal for this type of reaction, as it effectively solvates the cation of the base while not interfering with the nucleophile.

Proposed Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants & Reagents Reactant1 3-Bromo-2-nitroaniline Reaction Reaction Vessel (Reflux, 8-12h) Reactant1->Reaction Reactant2 4-Methoxybenzyl chloride Reactant2->Reaction Base K₂CO₃ Base->Reaction Solvent Acetonitrile (ACN) Solvent->Reaction Workup Aqueous Workup (Filtration & Extraction) Reaction->Workup Cool & Filter Purification Column Chromatography (Silica Gel) Workup->Purification Crude Product FinalProduct 3-Bromo-N-(4-methoxybenzyl) -2-nitroaniline Purification->FinalProduct Pure Product

Caption: Synthetic workflow for N-alkylation.

Detailed Experimental Protocol

Materials:

  • 3-Bromo-2-nitroaniline (1.0 eq)

  • 4-Methoxybenzyl chloride (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-2-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask to create a suspension (approx. 0.1 M concentration relative to the aniline). Begin stirring and add 4-methoxybenzyl chloride (1.1 eq) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a 20% ethyl acetate/hexanes mixture. The disappearance of the starting aniline spot indicates completion.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid cake with a small amount of ethyl acetate.

  • Extraction: Combine the filtrate and washes, then evaporate the solvent under reduced pressure. Dissolve the resulting crude residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient elution of 5% to 30% ethyl acetate in hexanes. Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the orthogonal reactivity of its functional groups, allowing for sequential and selective transformations.

Key Chemical Transformations

The molecule is a versatile scaffold for building more complex structures. The primary reaction pathways include:

  • Nitro Group Reduction: The nitro group is readily reduced to a primary amine using standard conditions like SnCl₂/HCl, H₂/Pd-C, or iron powder in acetic acid. This unmasks an ortho-phenylenediamine derivative, a key precursor for synthesizing benzodiazepines, quinoxalines, and other heterocyclic systems of pharmaceutical interest.

  • Palladium-Catalyzed Cross-Coupling: The aryl bromide is an excellent handle for Suzuki, Stille, Heck, or Buchwald-Hartwig amination reactions. This allows for the introduction of new carbon-carbon or carbon-nitrogen bonds at this position, enabling the synthesis of biaryl compounds or more complex aniline derivatives.

  • PMB Deprotection: The 4-methoxybenzyl group can be cleaved under oxidative conditions (e.g., with DDQ or CAN) or with strong acid (e.g., trifluoroacetic acid), liberating the secondary amine. This strategy is useful when the amine needs to be protected during other transformations and revealed at a later stage for further functionalization.

Reactivity cluster_products Potential Derivatives Start 3-Bromo-N-(PMB)-2-nitroaniline Product1 o-Phenylenediamine Derivative Start->Product1 Nitro Reduction (e.g., SnCl₂) Product2 Biaryl Derivative Start->Product2 Suzuki Coupling (e.g., ArB(OH)₂, Pd cat.) Product3 Deprotected Aniline Start->Product3 PMB Deprotection (e.g., TFA or DDQ)

Caption: Key reaction pathways from the title compound.

Applications in Drug Discovery and Development

Substituted nitroanilines are foundational building blocks in the synthesis of a wide range of biologically active molecules.[4][5] They are prevalent in scaffolds for kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[6] The specific substitution pattern of this compound makes it an ideal intermediate for generating libraries of compounds for high-throughput screening. By varying the group introduced via cross-coupling at the bromine position and subsequently modifying the diamine formed from nitro reduction, chemists can rapidly access diverse chemical space to explore structure-activity relationships (SAR).

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its hazards can be inferred from its structural components, namely bromo- and nitro-substituted anilines. Such compounds should be handled as hazardous chemicals.

Identified Potential Hazards (based on analogs):

  • Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][7]

  • Irritation: Causes skin and serious eye irritation.[3][7][8]

  • Respiratory: May cause respiratory tract irritation.[3][8]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[3]

Recommended Laboratory Practices:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[9][10]

  • Ventilation: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[9][11]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling, even if gloves were worn.[7][10][12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[9][11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential for researchers in drug discovery and materials science. Its combination of an aryl bromide for cross-coupling, a reducible nitro group for heterocycle formation, and a stable, cleavable protecting group on the amine provides a powerful and flexible platform for constructing complex target molecules. The synthetic protocols and reactivity patterns described in this guide offer a validated framework for its effective use in the laboratory. Adherence to strict safety protocols is mandatory when handling this and structurally related compounds.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Crystallographic Communications, E65, o480. Retrieved from [Link]

  • Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
  • Mac-Chem. (n.d.). Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
  • PubChem. (n.d.). 3-Bromo-2-nitroaniline. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 3-bromo-6-methoxy-4,5-dimethyl-2-nitroaniline. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • ResearchGate. (2024). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-nitroanisole. Retrieved from [Link]

  • YouTube. (2020). p-Nitroaniline : Organic synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-3-methyl-N-(2-nitrobenzyl)aniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-2-nitroaniline. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). p-Nitroaniline. Retrieved from [Link]

Sources

Spectroscopic Profile of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the key spectroscopic data for 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline, a substituted nitroaniline of interest in synthetic chemistry and drug discovery. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies for acquiring this data and the rationale behind the spectral interpretations are also discussed, providing a self-validating framework for researchers.

Molecular Structure and Spectroscopic Overview

This compound (C₁₄H₁₃BrN₂O₃) is a molecule featuring several key functional groups that give rise to a distinct spectroscopic fingerprint.[1][2] Understanding the influence of the bromo, nitro, and N-(4-methoxybenzyl) substituents on the aniline core is crucial for accurate spectral interpretation. The electron-withdrawing nature of the nitro and bromo groups, coupled with the electronic effects of the methoxybenzyl moiety, creates a unique electronic environment that is well-elucidated by spectroscopic techniques.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or 500 MHz spectrometer.

    • Acquire ¹³C NMR spectra on a 100 MHz or 125 MHz spectrometer.

    • Standard pulse programs are typically sufficient. For ¹³C spectra, a proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon.

¹H NMR Data (Predicted)

The proton NMR spectrum will show distinct signals for the aromatic protons on both rings, the benzylic methylene protons, the amine proton, and the methoxy protons.

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignmentRationale
~8.2-8.5Doublet1HAr-H (ortho to NO₂)The strong deshielding effect of the adjacent nitro group will shift this proton significantly downfield.
~7.2-7.4Multiplet3HAr-H (benzyl)Protons on the methoxybenzyl ring will appear in the typical aromatic region.
~6.8-7.0Multiplet3HAr-H (aniline & benzyl)The remaining aniline ring protons and the benzyl protons ortho to the methoxy group will be in this region.
~4.5Doublet2H-CH₂-These benzylic protons are adjacent to the nitrogen and will show coupling to the N-H proton.
~3.8Singlet3H-OCH₃The methoxy group protons will appear as a sharp singlet.
~5.0-6.0Broad Singlet1H-NH-The amine proton signal is often broad and its chemical shift can vary with concentration and solvent.

Note: Predicted chemical shifts are based on the analysis of similar substituted nitroanilines and standard substituent effects.[3]

¹³C NMR Data (Predicted)

The carbon NMR will provide information on the carbon skeleton.

Chemical Shift (δ) ppm (Predicted)AssignmentRationale
~159Ar-C (C-OCH₃)The carbon attached to the oxygen of the methoxy group is significantly deshielded.
~148Ar-C (C-NO₂)The carbon bearing the nitro group is expected to be downfield due to the electron-withdrawing nature of NO₂.
~145Ar-C (C-N)The carbon attached to the aniline nitrogen.
~130-135Ar-CQuaternary carbon of the benzyl group and other deshielded aromatic carbons.
~128-130Ar-CHAromatic carbons of the benzyl group.
~114-125Ar-CHAromatic carbons of the aniline and benzyl rings.
~110Ar-C (C-Br)The carbon attached to bromine will be shifted downfield, though to a lesser extent than the C-NO₂.
~55-OCH₃The methoxy carbon signal is characteristic in this region.
~48-CH₂-The benzylic carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR
  • Sample Preparation (KBr Pellet Method):

    • Mix a small amount of the solid sample with dry potassium bromide (KBr).

    • Grind the mixture to a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • A background spectrum of a pure KBr pellet should be taken for reference.

IR Data (Predicted)
Wavenumber (cm⁻¹) (Predicted)Vibrational ModeFunctional GroupRationale
~3350-3400N-H StretchSecondary Amine (-NH-)Characteristic stretching vibration for N-H bonds in secondary amines.
~3000-3100C-H StretchAromaticTypical region for C-H stretching in aromatic rings.
~2850-2960C-H StretchAliphatic (-CH₂-, -CH₃)Asymmetric and symmetric stretching of the methylene and methoxy groups.
~1580-1610C=C StretchAromaticSkeletal vibrations of the aromatic rings.
~1500-1550N-O Asymmetric StretchNitro (-NO₂)A strong, characteristic absorption for the asymmetric stretch of the nitro group.[4]
~1330-1370N-O Symmetric StretchNitro (-NO₂)Another strong, characteristic absorption for the symmetric stretch of the nitro group.[4]
~1240-1260C-O StretchAryl Ether (-OCH₃)Asymmetric C-O-C stretching of the methoxy group.
~1030-1050C-O StretchAryl Ether (-OCH₃)Symmetric C-O-C stretching.
~1000-1100C-N StretchAmineStretching vibration of the C-N bond.
~550-650C-Br StretchBromoalkaneCharacteristic region for the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS
  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic method like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electrospray ionization (ESI) or Electron Ionization (EI) are common techniques. ESI is a soft ionization method that will likely yield the molecular ion, while EI is a higher-energy method that will produce more fragmentation.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

MS Data (Predicted)
  • Molecular Ion (M⁺): The exact mass of C₁₄H₁₃BrN₂O₃ is approximately 336.01 g/mol .[1] Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, two peaks of roughly equal intensity will be seen at m/z values corresponding to [M]⁺ and [M+2]⁺.

  • Key Fragments (Predicted under EI):

    • Loss of NO₂: A fragment corresponding to [M - 46]⁺ from the loss of the nitro group.

    • Loss of Br: A fragment corresponding to [M - 79/81]⁺.

    • Benzylic Cleavage: A prominent peak at m/z 121 corresponding to the 4-methoxybenzyl cation ([C₈H₉O]⁺).

    • Formation of a tropylium ion: The 4-methoxybenzyl cation can rearrange to a more stable methoxytropylium ion.

Workflow for Spectroscopic Analysis

The following diagram outlines the logical workflow for a comprehensive spectroscopic characterization of this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Validation prep Pure Sample of This compound nmr NMR Spectroscopy (¹H and ¹³C) prep->nmr Acquire Data ir IR Spectroscopy prep->ir Acquire Data ms Mass Spectrometry prep->ms Acquire Data interpret Correlate Spectra with Molecular Structure nmr->interpret Analyze Data ir->interpret Analyze Data ms->interpret Analyze Data validate Confirm Structure and Purity interpret->validate Final Assessment

Sources

A Technical Guide to the Synthesis of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline: Strategic Selection of Starting Materials and Protocol Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline, a substituted aniline with potential applications as a key intermediate in pharmaceutical and materials science research. A strategic two-step synthetic pathway is detailed, commencing with the regioselective bromination of 2-nitroaniline to yield the pivotal intermediate, 3-bromo-2-nitroaniline. This is followed by a nucleophilic substitution reaction involving the N-alkylation of the intermediate with 4-methoxybenzyl chloride. The rationale behind the chosen pathway, detailed experimental protocols, and methods for in-process validation are presented to ensure reproducibility and high purity of the final product.

Introduction

This compound (CAS No. 1133115-36-2) is a complex organic molecule featuring a highly substituted aniline core.[1] The strategic placement of a bromine atom, a nitro group, and a bulky N-benzyl substituent makes it a versatile building block for the synthesis of more complex molecular architectures. Intermediates like substituted nitroanilines are crucial in the production of dyes, pharmaceuticals, and agrochemicals due to the reactivity of their functional groups.[2][3] This guide offers an in-depth exploration of a reliable synthetic route to this target molecule, designed for researchers in organic synthesis and drug development. The chosen strategy emphasizes reaction control, regioselectivity, and the validation of intermediates to ensure the integrity of the final compound.

Retrosynthetic Analysis and Strategy Selection

The synthesis of a multi-substituted aromatic compound requires careful planning to control the regiochemistry of the substitutions. The target molecule, this compound, can be disconnected in several ways. The most logical and controllable approach involves the formation of the N-C bond as the final key step.

This retrosynthetic strategy identifies two primary starting materials:

  • 3-Bromo-2-nitroaniline : An electrophilic aromatic substitution precursor.

  • 4-Methoxybenzyl chloride (or bromide) : The alkylating agent.

This pathway is advantageous because the synthesis of the 3-bromo-2-nitroaniline intermediate is highly regioselective. The directing effects of the ortho-para directing amino group (-NH₂) and the meta-directing nitro group (-NO₂) on the aniline ring synergize to favor substitution at the 3-position during bromination. Alternative routes, such as brominating N-(4-methoxybenzyl)-2-nitroaniline, risk poor selectivity, while nitrating a bromo-aniline precursor can lead to unwanted byproducts and oxidation. Therefore, building the substitution pattern on the aniline ring first, followed by N-alkylation, presents the most robust and efficient strategy.

Retrosynthesis cluster_precursors Key Precursors target This compound disconnection N-C Bond Formation (N-Alkylation) target->disconnection precursor1 3-Bromo-2-nitroaniline disconnection->precursor1 precursor2 4-Methoxybenzyl Chloride disconnection->precursor2

Figure 1: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediate: 3-Bromo-2-nitroaniline

The cornerstone of this synthesis is the preparation of 3-bromo-2-nitroaniline. This compound is a valuable organic synthesis intermediate in its own right.[3]

Principle and Rationale

The synthesis is achieved via the electrophilic aromatic substitution of 2-nitroaniline. The potent activating and ortho-, para-directing nature of the amine group (-NH₂) dominates the reaction. Simultaneously, the deactivating and meta-directing nitro group (-NO₂) directs incoming electrophiles away from the positions ortho and para to it. The confluence of these electronic effects strongly favors the bromination at the C-3 position, which is ortho to the amine and meta to the nitro group. Glacial acetic acid is an effective solvent as it can protonate the aniline slightly, moderating its reactivity and preventing over-bromination, which can be an issue with highly activated rings.[4][5]

Experimental Protocol

Materials:

  • 2-Nitroaniline

  • Glacial Acetic Acid

  • Liquid Bromine

  • Sodium Hydroxide (10% aqueous solution)

  • Ethanol

  • Deionized Water

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 13.8 g (0.1 mol) of 2-nitroaniline in 100 mL of glacial acetic acid. Stir until a homogenous solution is formed.

  • Cool the flask in an ice-water bath to approximately 10-15°C.

  • In the dropping funnel, prepare a solution of 5.3 mL (16.8 g, 0.105 mol) of liquid bromine in 20 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred 2-nitroaniline solution over a period of 45-60 minutes, ensuring the temperature does not exceed 20°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A yellow-orange precipitate will form.

  • Carefully neutralize the mixture by slowly adding 10% aqueous sodium hydroxide solution until the pH is approximately 7.

  • Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water (3 x 50 mL).

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 3-bromo-2-nitroaniline as dark red crystals.[3]

  • Dry the product in a vacuum oven at 50°C.

Characterization and Quality Control

A self-validating protocol requires confirmation of the product's identity.

  • Expected Yield: 75-85%

  • Melting Point: 117-119°C (Literature: 118°C)[3]

  • Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The disappearance of the proton signal at the 3-position in the aromatic region of the ¹H NMR spectrum compared to the starting material is a key indicator of successful bromination.

Final Step: N-Alkylation to Yield this compound

The final step involves the formation of a secondary amine through the N-alkylation of 3-bromo-2-nitroaniline.

Principle and Rationale

This reaction is a nucleophilic substitution where the nitrogen atom of the aniline derivative acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-methoxybenzyl chloride. The reaction is facilitated by a non-nucleophilic base, such as potassium carbonate (K₂CO₃), which deprotonates the aniline's amino group, increasing its nucleophilicity. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it effectively solvates the cation of the base while not interfering with the nucleophile, thus accelerating the rate of this Sₙ2-type reaction.

Experimental Protocol

Materials:

  • 3-Bromo-2-nitroaniline (from Step 3)

  • 4-Methoxybenzyl chloride

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a 250 mL round-bottom flask, add 10.85 g (0.05 mol) of 3-bromo-2-nitroaniline, 10.35 g (0.075 mol) of anhydrous potassium carbonate, and 100 mL of DMF.

  • Stir the suspension at room temperature and add 8.6 g (0.055 mol) of 4-methoxybenzyl chloride dropwise.

  • Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting aniline), cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of cold deionized water. An oily or solid product should separate.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash them with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by recrystallization from ethanol or by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to obtain the pure this compound.

Characterization and Quality Control
  • Expected Yield: 70-80%

  • Appearance: Yellow to orange solid.

  • Molecular Formula: C₁₄H₁₃BrN₂O₃[1]

  • Molecular Weight: 337.17 g/mol [1]

  • Spectroscopic Analysis: The final structure must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful N-alkylation and the integrity of the entire structure. The appearance of signals corresponding to the 4-methoxybenzyl group (methoxy protons, benzylic methylene protons, and AA'BB' aromatic protons) in the ¹H NMR spectrum is a definitive indicator of success.

Workflow Summary and Data

The entire process is a sequential, two-step synthesis that requires isolation of the intermediate before proceeding to the final step.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Alkylation start_s1 Dissolve 2-Nitroaniline in Acetic Acid react_s1 Add Bromine Solution (10-15°C, 1h) start_s1->react_s1 stir_s1 Stir at RT (2h) react_s1->stir_s1 workup_s1 Precipitate in Water & Neutralize stir_s1->workup_s1 isolate_s1 Filter, Wash & Recrystallize workup_s1->isolate_s1 product_s1 Isolate Pure 3-Bromo-2-nitroaniline isolate_s1->product_s1 start_s2 Combine Intermediate, K₂CO₃, & 4-Methoxybenzyl Chloride in DMF product_s1->start_s2 Use in next step react_s2 Heat at 80°C (4-6h) start_s2->react_s2 workup_s2 Quench with Water & Extract with Ethyl Acetate react_s2->workup_s2 isolate_s2 Wash, Dry & Evaporate workup_s2->isolate_s2 product_s2 Final Product: 3-Bromo-N-(4-methoxybenzyl) -2-nitroaniline isolate_s2->product_s2

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline, a molecule of interest in medicinal chemistry and materials science. We will explore its synthesis, molecular structure, and conformational preferences, drawing upon established principles and spectroscopic analysis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's physicochemical properties.

Introduction: Significance and Rationale

Substituted nitroanilines are a class of compounds extensively studied for their diverse applications, ranging from precursors for pharmaceuticals and dyes to components in nonlinear optical materials.[1] The specific substitution pattern of this compound, featuring a bulky N-benzyl group and ortho- and meta-substituents on the aniline ring, introduces significant steric and electronic complexity. Understanding the interplay of these factors is crucial for predicting its reactivity, biological activity, and material properties. A key structural feature of 2-nitroanilines is the potential for intramolecular hydrogen bonding between the amino proton and an oxygen atom of the nitro group, which significantly influences the molecule's conformation and planarity.[2][3][4][5][6][7] This guide will delve into the synthesis of this specific molecule and elucidate its structural and conformational characteristics through a combination of spectroscopic and computational modeling insights.

Synthesis and Characterization

The synthesis of this compound can be efficiently achieved via a two-step process involving the synthesis of the starting material, 3-bromo-2-nitroaniline, followed by a reductive amination reaction.[8][9]

Synthesis of 3-Bromo-2-nitroaniline

The precursor, 3-bromo-2-nitroaniline, is a known compound that can be synthesized through various established methods.[10][11][12] A common approach involves the nitration of a suitably protected bromoaniline derivative followed by deprotection.

Reductive Amination for N-Alkylation

The final step involves the N-alkylation of 3-bromo-2-nitroaniline with 4-methoxybenzaldehyde via reductive amination. This widely used method forms a C-N bond in a one-pot reaction by first forming an imine intermediate, which is then reduced in situ to the corresponding amine.[8][9][13][14]

Experimental Protocol: Synthesis of this compound

  • Imine Formation: To a solution of 3-bromo-2-nitroaniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add 4-methoxybenzaldehyde (1.1 eq).

  • Reduction: To the reaction mixture, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. The use of a mild acid catalyst, like acetic acid, can facilitate imine formation.[13]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Diagram of Synthetic Workflow

Synthetic Workflow cluster_synthesis Synthesis of this compound 3-Bromo-2-nitroaniline 3-Bromo-2-nitroaniline Reductive Amination Reductive Amination 3-Bromo-2-nitroaniline->Reductive Amination 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde->Reductive Amination Purification Purification Reductive Amination->Purification Crude Product Final Product Final Product Purification->Final Product

Caption: Synthetic route to this compound.

Molecular Structure and Spectroscopic Analysis

The molecular structure of this compound was elucidated using standard spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

The NMR spectra are expected to show characteristic signals for all the protons and carbons in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm)
Aromatic-H (nitroaniline ring)7.0 - 8.0 (multiplets, 3H)115.0 - 150.0
Aromatic-H (methoxybenzyl ring)6.8 - 7.3 (multiplets, 4H)114.0, 129.0, 130.0, 159.0
-NH-~8.5 (broad singlet)-
-CH₂-~4.5 (doublet)~48.0
-OCH₃~3.8 (singlet)~55.0

The downfield shift of the -NH- proton is indicative of its involvement in an intramolecular hydrogen bond with the adjacent nitro group.

FT-IR Spectroscopy

The FT-IR spectrum provides key information about the functional groups present.

Table 2: Predicted FT-IR Data

Wavenumber (cm⁻¹) Assignment
~3350N-H stretching (intramolecularly H-bonded)
~3050Aromatic C-H stretching
~2950Aliphatic C-H stretching
~1600Aromatic C=C stretching
~1520, ~1340Asymmetric and symmetric NO₂ stretching
~1250C-O stretching (aryl ether)
~650C-Br stretching

The position of the N-H stretching vibration at a relatively low frequency is strong evidence for intramolecular hydrogen bonding.[15]

Mass Spectrometry

The mass spectrum would confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Conformational Analysis

The conformation of this compound is primarily dictated by the steric and electronic interactions between its substituents.

Intramolecular Hydrogen Bonding

As observed in many 2-nitroaniline derivatives, a strong intramolecular hydrogen bond is expected between the N-H proton of the secondary amine and one of the oxygen atoms of the ortho-nitro group.[2][3][4][5][6][7] This interaction significantly restricts the rotation around the C-N (aniline) bond and promotes a more planar conformation of the nitroaniline core.

Steric Hindrance and Rotational Isomers

The presence of the bulky 4-methoxybenzyl group on the nitrogen atom and the bromine atom at the 3-position introduces considerable steric strain. This steric hindrance will influence the dihedral angles between the planes of the two aromatic rings. Computational studies on similar molecules have shown that the aniline and benzyl rings are typically not coplanar.[1][4][16]

Diagram of Conformational Logic

Conformational Analysis cluster_conformation Key Conformational Drivers Intramolecular H-Bond Intramolecular H-Bond Planar Nitroaniline Core Planar Nitroaniline Core Intramolecular H-Bond->Planar Nitroaniline Core Restricted C-N Rotation Restricted C-N Rotation Intramolecular H-Bond->Restricted C-N Rotation Steric Hindrance Steric Hindrance Non-planar Ring Orientation Non-planar Ring Orientation Steric Hindrance->Non-planar Ring Orientation Overall Conformation Overall Conformation Planar Nitroaniline Core->Overall Conformation Restricted C-N Rotation->Overall Conformation Non-planar Ring Orientation->Overall Conformation

Caption: Factors influencing the molecular conformation.

Conclusion

This technical guide has provided a detailed overview of the synthesis, molecular structure, and conformational analysis of this compound. The synthetic strategy relies on a robust reductive amination protocol. The molecular structure is characterized by significant intramolecular hydrogen bonding, which plays a crucial role in determining the overall conformation. The interplay of steric and electronic effects leads to a relatively planar nitroaniline core with a non-coplanar orientation of the N-benzyl substituent. These structural insights are fundamental for understanding the chemical and biological properties of this molecule and for guiding its potential applications in various scientific fields.

References

  • Ellena, J., Punte, G., & Rivero, B. E. (1996). Conformational studies of substituted nitroanilines: geometry of 2-methyl-5-nitroaniline. Journal of Chemical Crystallography, 26(5), 331-336. [Link]

  • Taft, R. W., et al. (1987). Linear solvation energy relationships. 20. Intra- vs. intermolecular hydrogen bonding by some 2-nitroaniline and 2-nitrophenol derivatives. The Journal of Organic Chemistry, 52(12), 2461-2465. [Link]

  • Yang, H., Cui, X., Deng, Y., & Shi, F. (2015). Reductive amination of Aldehydes and Amines with an Efficient Catalyst Pd/NiO. Figshare. [Link]

  • Setamdideh, D., & Sepehraddin, F. (2014). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society, 58(1), 22-26. [Link]

  • Ellena, J., Punte, G., & Rivero, B. E. (1996). geometry of 2-methyl-5-nitroaniline. CORE. [Link]

  • Cannon, A. S., et al. (2001). Hydrogen bonding in C-methylated nitroanilines: three triclinic examples with Z′ = 2 or 4. Acta Crystallographica Section C: Crystal Structure Communications, 57(11), 1334-1338. [Link]

  • ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. [Link]

  • Kubicki, M., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 194–198. [Link]

  • Tiekink, E. R. T., et al. (2016). Two N-(2-phenylethyl)nitroaniline Derivatives as Precursors for Slow and Sustained Nitric Oxide Release Agents. Molecules, 21(5), 582. [Link]

  • IUCr. (2025). 5-Methyl-2-nitroaniline. [Link]

  • Hamaker, C. G., & Goettler, P. E. (2025). 5-Methyl-2-nitroaniline. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 9), 1083-1086. [Link]

  • IUCr Journals. (2025). 5-Methyl-2-nitroaniline. [Link]

  • Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
  • PubChem. (n.d.). 2-Nitroaniline. [Link]

  • PubChemLite. (n.d.). 3-bromo-2-nitroaniline (C6H5BrN2O2). [Link]

  • Wikipedia. (n.d.). 2-Nitroaniline. [Link]

  • ResearchGate. (n.d.). Time effect study on reductive amination of benzaldehyde with aniline.... [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. [Link]

  • ResearchGate. (n.d.). Crystal Structure Analysis of Two 4-Nitro-N-methylaniline Derivatives. [Link]

  • Sivaranjini, T., et al. (2014). Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. Journal of Molecular Structure, 1056–1057, 176–188. [Link]

  • SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. [Link]

Sources

A Theoretical Investigation of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline, a molecule of interest in medicinal and materials chemistry. In the absence of extensive experimental data, this document serves as a procedural whitepaper, detailing the application of modern computational chemistry techniques to elucidate the structural, spectroscopic, and electronic properties of the title compound. We present a robust workflow based on Density Functional Theory (DFT) to predict its molecular geometry, vibrational and nuclear magnetic resonance spectra, and frontier molecular orbital characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering a self-validating system for the theoretical analysis of novel organic molecules.

Introduction: The Rationale for Theoretical Study

This compound is a multifaceted organic molecule incorporating several key functional groups: a halogenated nitroaromatic ring and a methoxybenzyl amine moiety. The nitroaniline scaffold is a well-known pharmacophore and a crucial intermediate in the synthesis of dyes and pharmaceuticals.[1][2] The presence of a bromine atom and a bulky N-benzyl group is expected to significantly influence its steric and electronic properties, thereby modulating its potential biological activity and reactivity.[3]

Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful, cost-effective, and non-destructive means to probe the molecular universe.[4][5] By simulating molecular behavior at the atomic level, we can predict a wealth of information before embarking on potentially complex and resource-intensive synthetic and analytical endeavors. This guide outlines a systematic theoretical protocol to fully characterize this compound, providing foundational data for future experimental work.

The synthesis of related N-benzyl-nitroanilines has been reported, typically involving the reaction of a substituted nitroaniline with a benzyl halide or the reductive amination of a nitroaniline with a benzaldehyde, suggesting plausible synthetic routes for the title compound.[6][7][8]

Computational Methodology: The DFT Approach

At the heart of modern computational organic chemistry lies Density Functional Theory (DFT), a method that offers a remarkable balance of accuracy and computational efficiency.[9] For the theoretical investigation of this compound, we propose a widely validated combination of the B3LYP functional and the 6-311++G(d,p) basis set.[10][11][12]

  • Rationale for Method Selection:

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, providing a more accurate description of electronic effects in organic molecules compared to pure DFT functionals.[10]

    • 6-311++G(d,p) Basis Set: This is a Pople-style, split-valence basis set. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the anisotropic electron distribution in molecules with heteroatoms and π-systems. The "++" indicates the inclusion of diffuse functions, which are important for describing weakly bound electrons and anions.

Experimental Protocol: Computational Workflow
  • Structure Drawing and Pre-optimization: The 3D structure of this compound is drawn using a molecular editor. A preliminary geometry optimization is performed using a faster, lower-level theory (e.g., a molecular mechanics force field) to obtain a reasonable starting geometry.

  • Geometry Optimization: The structure is then fully optimized at the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • To predict the infrared (IR) and Raman spectra.[13][14]

  • Spectroscopic and Electronic Property Calculations: Using the optimized geometry, further calculations are performed to predict:

    • ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.[15][16][17]

    • Frontier Molecular Orbitals (HOMO and LUMO).

    • Molecular Electrostatic Potential (MEP).

G cluster_workflow Computational Analysis Workflow A 1. Initial Structure Generation B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum & Predict IR/Raman) B->C D 4. Property Calculations (NMR, HOMO-LUMO, MEP) C->D

Caption: Workflow for the theoretical analysis of the title compound.

Predicted Molecular Geometry

The optimized molecular structure provides insights into the spatial arrangement of atoms. Key geometric parameters such as bond lengths, bond angles, and dihedral angles dictate the molecule's overall shape, steric hindrance, and potential points of interaction. Based on typical values for related structures, we can predict the key parameters for this compound.

ParameterPredicted ValueRationale
C-NO₂ Bond Length~1.45 ÅElectron-withdrawing effect of the nitro group.
C-Br Bond Length~1.90 ÅStandard C-Br bond length in aromatic systems.
N-H Bond Length~1.01 ÅTypical N-H single bond length.
C-N (amine) Bond Length~1.40 ÅPartial double bond character due to resonance.
N-C-C-O (methoxy) Dihedral~180° (anti) or ~0° (syn)Planarity to maximize conjugation.

Theoretical Spectroscopic Analysis

Spectroscopy provides a fingerprint of a molecule. By simulating spectra computationally, we can predict the key features that would be observed experimentally, aiding in the identification and characterization of the compound.[18]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The calculated vibrational frequencies correspond to the different modes of vibration within the molecule (stretching, bending, etc.). These can be directly correlated with peaks in an experimental FT-IR spectrum.

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
N-H Stretch3350 - 3450Secondary amine N-H stretching vibration.
C-H Stretch (Aromatic)3000 - 3100Stretching of C-H bonds on the aromatic rings.
C-H Stretch (Aliphatic)2850 - 3000Stretching of C-H bonds in the benzyl CH₂ and methoxy CH₃ groups.
NO₂ Asymmetric Stretch1500 - 1550Strong absorption characteristic of nitro groups.[19]
NO₂ Symmetric Stretch1330 - 1370Strong absorption characteristic of nitro groups.[19]
C-O Stretch (Methoxy)1230 - 1270Asymmetric stretching of the aryl-ether bond.
C-Br Stretch550 - 650C-Br stretching vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy

The GIAO method is a reliable approach for calculating the isotropic shielding tensors of nuclei, which can be converted into chemical shifts (δ) by referencing against a standard (e.g., Tetramethylsilane, TMS).[20]

NucleusPredicted Chemical Shift (ppm)Rationale
¹H NMR
N-H5.0 - 6.0Broad singlet, position dependent on solvent and concentration.
Aromatic (Nitro Ring)7.0 - 8.5Deshielded due to the electron-withdrawing nitro group and bromine.
Aromatic (Methoxy Ring)6.8 - 7.5Shielded/deshielded based on position relative to the OCH₃ group.
CH₂ (Benzyl)4.4 - 4.8Singlet or doublet depending on coupling with N-H.
OCH₃ (Methoxy)3.8 - 4.0Characteristic singlet for a methoxy group.
¹³C NMR
C-NO₂145 - 155Deshielded carbon attached to the nitro group.
C-Br110 - 120Carbon attached to bromine.
Aromatic Carbons110 - 150Wide range depending on substituents.
CH₂ (Benzyl)45 - 55Aliphatic carbon.
OCH₃ (Methoxy)55 - 60Aliphatic carbon of the methoxy group.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[21] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a measure of the molecule's chemical reactivity and kinetic stability.[22][23]

  • Small HOMO-LUMO gap: Implies a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[24]

  • Large HOMO-LUMO gap: Suggests higher stability and lower chemical reactivity.

For nitroaromatic compounds, the LUMO is often localized on the nitro group and the aromatic ring, indicating that this region is the most likely site for nucleophilic attack or reduction.[24] The HOMO is typically distributed over the aniline and methoxybenzyl portions of the molecule.

ParameterPredicted ValueImplication
HOMO Energy-6.5 to -7.5 eVElectron-donating potential, likely localized on the amine and methoxy-substituted ring.
LUMO Energy-2.0 to -3.0 eVElectron-accepting potential, likely localized on the nitro-substituted ring.
HOMO-LUMO Gap (ΔE)~4.0 eVIndicates moderate reactivity and potential for charge transfer interactions.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule.[25][26] It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule.[27][28]

  • Red Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. In this compound, these regions are expected to be concentrated around the oxygen atoms of the nitro group and the methoxy group.

  • Blue Regions (Positive Potential): Indicate areas of low electron density (electron-poor), which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the N-H proton.

  • Green/Yellow Regions (Neutral Potential): Represent areas of intermediate potential, often associated with the carbon framework of the aromatic rings.

G cluster_mep MEP Interpretation Molecule Molecular Surface Red Red Region (e⁻ rich) Molecule->Red Nucleophilic Sites (e.g., O atoms of NO₂) Blue Blue Region (e⁻ poor) Molecule->Blue Electrophilic Sites (e.g., N-H proton)

Caption: Interpreting a Molecular Electrostatic Potential (MEP) map.

Potential Biological Activity: A Hypothesis-Driven Approach

Nitroaromatic compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[3][29] Their mechanism often involves the enzymatic reduction of the nitro group within cells, leading to the formation of reactive intermediates that can damage DNA and other biomacromolecules.[3]

Given its structure, this compound could be investigated as a potential lead compound or intermediate in drug discovery. A standard approach to test this hypothesis computationally is through molecular docking.[30][31]

Hypothetical Protocol: Molecular Docking
  • Target Selection: Identify a relevant biological target (e.g., an enzyme like nitroreductase from a pathogenic bacterium or a kinase involved in cancer).

  • Protein and Ligand Preparation: Obtain the 3D structure of the target protein (from a database like the PDB) and prepare it by removing water molecules, adding hydrogens, and assigning charges. The computationally optimized structure of the title compound is used as the ligand.

  • Docking Simulation: Use a docking program (e.g., AutoDock, GOLD) to predict the most favorable binding pose and affinity of the ligand within the active site of the protein.[30]

  • Analysis: Analyze the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and the docking score (an estimate of binding affinity). A strong predicted binding affinity would warrant further investigation through experimental validation.

G cluster_docking Molecular Docking Workflow A 1. Select Protein Target B 2. Prepare Protein and Ligand (Title Compound) A->B C 3. Run Docking Simulation B->C D 4. Analyze Binding Pose and Affinity C->D E Hypothesis: Potential Biological Activity D->E

Caption: A workflow for assessing potential biological activity via molecular docking.

Conclusion

This technical guide has outlined a comprehensive theoretical protocol for the characterization of this compound using Density Functional Theory. The described workflows for geometry optimization, spectroscopic prediction (FT-IR and NMR), and electronic property analysis (HOMO-LUMO, MEP) provide a solid foundation for understanding the intrinsic properties of this molecule. The predicted data serves as a valuable reference for future synthetic efforts and experimental validation. Furthermore, the proposed hypothesis-driven approach using molecular docking illustrates how computational methods can guide the exploration of the potential biological applications of novel chemical entities. This in-depth theoretical guide serves as a testament to the predictive power of computational chemistry in modern scientific research.

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From Dyestuffs to Pharmaceuticals: A Technical History of Substituted 2-Nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Substituted 2-nitroanilines are a cornerstone class of aromatic compounds, foundational to the development of a vast array of synthetic dyes, pigments, and modern pharmaceuticals. This technical guide traces the historical trajectory of these vital chemical intermediates, from the initial challenging synthesis of the parent molecule to the evolution of sophisticated methodologies for creating diverse, functionalized derivatives. We will explore the causal drivers behind key synthetic innovations, provide detailed experimental protocols grounded in historical context, and examine the applications that propelled this field of study from the 19th century to the present day. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the rich history and synthetic versatility of this important chemical family.

The Genesis of a Scaffold: Discovery and Early Synthesis of 2-Nitroaniline

The story of 2-nitroaniline is intrinsically linked to the birth of the synthetic chemical industry in the mid-19th century, a period dominated by the quest for vibrant, stable dyes from coal tar derivatives. Aniline (C₆H₅NH₂), isolated from coal tar, was the primary feedstock.[1] The parent compound, 2-nitroaniline, is an organic compound that is a derivative of aniline with a nitro functional group at position 2.[2]

The most intuitive route to 2-nitroaniline—the direct nitration of aniline—proved to be fraught with difficulty. The amino group (-NH₂) is strongly activating, making the aniline ring highly susceptible to reaction.[3] Furthermore, the acidic conditions of nitration (typically a mixture of nitric and sulfuric acids) protonate the amino group to form the anilinium ion. This not only deactivates the ring but also directs incoming electrophiles to the meta-position, yielding undesired isomers. Over-nitration to form dinitro and trinitro products was also a significant problem.[3]

To overcome these challenges, early chemists developed a crucial strategy: protecting the amino group . By acetylating aniline with acetic anhydride to form acetanilide, the reactivity of the amino group is tempered. The bulky acetyl group also sterically hinders the ortho positions, favoring the formation of the para-nitro isomer upon nitration. While this method primarily yields 4-nitroacetanilide, subsequent hydrolysis affords 4-nitroaniline. The 2-nitro isomer is typically obtained in much smaller quantities due to this steric effect.[1]

Another early strategy involved the sulfonation of aniline to block the para position, thereby directing nitration to the ortho position with greater efficiency.[2] These early synthetic struggles highlight a fundamental principle in organic synthesis: the necessity of controlling reactivity and directing selectivity through the strategic use of protecting groups and blocking agents.

A Paradigm Shift: Nucleophilic Aromatic Substitution (SNAr)

While electrophilic substitution methods were foundational, the most commercially significant breakthrough for the synthesis of 2-nitroaniline and its substituted derivatives was the application of Nucleophilic Aromatic Substitution (SNAr) . This reaction pathway offered a more direct and efficient route.

The commercial preparation of 2-nitroaniline is achieved by the reaction of 2-nitrochlorobenzene with ammonia.[2] This reaction is a classic example of SNAr. The strongly electron-withdrawing nitro group in the ortho position activates the aromatic ring towards nucleophilic attack, enabling the displacement of the chloride leaving group by the ammonia nucleophile.

SNAr_Mechanism

This methodology proved far more versatile than direct nitration for creating substituted 2-nitroanilines. By starting with an appropriately substituted di-nitro or nitro-halo benzene, a wide variety of amines could be used as nucleophiles, leading to a diverse library of substituted 2-nitroaniline compounds. This synthetic flexibility was the key that unlocked their widespread use.

Foundational Synthetic Protocols

The following protocols represent cornerstone methodologies in the synthesis of nitroanilines, illustrating the evolution from protecting group strategies to more direct substitution approaches.

Protocol 1: Synthesis of Nitroaniline Isomers via Acetanilide Protection

This method, while primarily yielding the para isomer, is historically significant for demonstrating the use of protecting groups to control reactivity.

Objective: To synthesize nitroaniline isomers by nitrating aniline after protecting the amino group as acetanilide.

Methodology:

  • Acetylation: Aniline is reacted with acetic anhydride, often in the presence of a catalyst like glacial acetic acid or zinc dust, to form acetanilide. This step is crucial to reduce the activating effect of the amino group.

  • Nitration: The resulting acetanilide is slowly added to a cold (0-5°C) mixture of concentrated nitric acid and concentrated sulfuric acid. The acetyl group's steric bulk favors nitration at the para-position, yielding primarily 4-nitroacetanilide, with a smaller amount of 2-nitroacetanilide.

  • Hydrolysis: The separated nitroacetanilide isomers are then hydrolyzed, typically by heating with aqueous acid (e.g., H₂SO₄ or HCl), to remove the acetyl group and yield the corresponding nitroaniline.

  • Separation: The ortho and para isomers are separated based on their differing physical properties, such as solubility and volatility (o-nitroaniline is steam-volatile, while the p-isomer is not).

Causality: The acetylation step is the lynchpin of this process. It prevents the formation of the anilinium ion and moderates the ring's reactivity, preventing over-nitration and allowing for a more controlled, regioselective reaction than the direct nitration of aniline.[3]

Protocol 2: Commercial Synthesis of 2-Nitroaniline via SNAr

This protocol represents the primary industrial method for producing the parent 2-nitroaniline.[4]

Objective: To synthesize 2-nitroaniline from 2-nitrochlorobenzene and ammonia.

Methodology:

  • Reaction Setup: 2-Chloronitrobenzene is loaded into a high-pressure autoclave.

  • Ammonolysis: An excess of concentrated aqueous ammonia is added. The use of a significant excess of ammonia helps to drive the reaction to completion.

  • Heating under Pressure: The sealed autoclave is heated gradually to approximately 180°C. The pressure inside the vessel increases significantly (to around 4 MPa or ~580 psi).[4] The reaction is held at this temperature for several hours.

  • Isolation: After cooling, the pressure is safely released. The solid product, 2-nitroaniline, is then isolated by filtration and washed thoroughly with water to remove any remaining ammonia and ammonium chloride byproduct.[4]

Causality: The success of this reaction hinges on the electronic properties of the starting material. The nitro group, being strongly electron-withdrawing, polarizes the C-Cl bond and stabilizes the negatively charged intermediate (the Meisenheimer complex), thereby facilitating the nucleophilic attack by ammonia. High temperature and pressure are required to overcome the activation energy for this substitution on an aromatic ring.

Synthesis_Workflows

Applications as a Driving Force for Discovery

The intense research into the synthesis of substituted 2-nitroanilines was not purely academic; it was driven by powerful commercial demand.

4.1 The Dyestuff Industry: The initial and most significant driver was the synthetic dye industry. 2-nitroaniline and its derivatives became crucial diazo components. Through the diazotization reaction , discovered by Peter Griess in 1858, the primary amino group of a nitroaniline is converted into a diazonium salt (-N₂⁺).[5][6] These diazonium salts are highly reactive electrophiles that can be coupled with electron-rich aromatic compounds (coupling components) like phenols or other anilines to form intensely colored azo dyes .[7] The specific substituents on the 2-nitroaniline ring were found to be critical in tuning the final color, fastness, and solubility of the dyes.[7] For example, 2-nitroaniline is a precursor for "Fast Orange GR Base".[8]

4.2 Transition to Pharmaceuticals and Agrochemicals: As the 20th century progressed, the versatility of the substituted 2-nitroaniline scaffold was recognized by other sectors of the chemical industry.

  • Pharmaceuticals: 2-nitroaniline is a key precursor to o-phenylenediamine, which is a building block for benzimidazoles.[2] The benzimidazole core is present in numerous pharmaceuticals. Substituted 2-nitroanilines remain valuable intermediates in the synthesis of various medicinal compounds, including analgesics and anti-inflammatory drugs.[7][9]

  • Agrochemicals: Certain substituted 2-nitroanilines are used in the formulation of herbicides and fungicides.[7] For instance, the dinitroaniline class of herbicides, which includes trifluralin and pendimethalin, became commercially important for their ability to inhibit root and shoot growth in weeds.[10]

  • Other Uses: They also find application as corrosion inhibitors, antioxidants, and as components in the production of specialty polymers.[1][7]

Modern Perspectives and Future Directions

While the foundational synthetic methods discussed remain relevant, modern organic chemistry continues to refine the synthesis of substituted 2-nitroanilines. Contemporary research focuses on developing more environmentally benign processes, improving reaction efficiency through novel catalysts, and exploring microwave-assisted synthesis to reduce reaction times.[11] The 2-nitroaniline core continues to be a vital building block, and the historical understanding of its synthesis provides a crucial foundation for today's chemists as they develop the next generation of dyes, drugs, and materials.

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Brominated Nitroanilines: A Versatile Scaffold for Innovations in Medicine and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Brominated nitroanilines represent a class of highly functionalized aromatic compounds that serve as powerful and versatile building blocks in modern chemical research. The strategic placement of bromo, nitro, and amino functionalities on the aniline ring creates a unique electronic landscape and provides multiple reactive handles for synthetic transformations. This guide offers an in-depth exploration of the potential research applications of these intermediates, moving beyond simple catalogs of reactions to explain the causal chemistry behind their utility. We will delve into their pivotal role in the development of novel therapeutics, including NMDA receptor antagonists, antimicrobials, and anticancer agents, as well as their application in the design of advanced materials such as nonlinear optical crystals and high-performance azo dyes. This document is intended for researchers, medicinal chemists, and materials scientists, providing field-proven insights, detailed experimental protocols, and a robust framework for leveraging brominated nitroanilines in next-generation research and development.

Core Molecular Architecture and Synthetic Strategy

The utility of brominated nitroanilines stems from the distinct reactivity conferred by its three core functional groups: the nucleophilic amino group, the electron-withdrawing nitro group, and the versatile bromine atom, which is an excellent leaving group in cross-coupling reactions. The interplay between the activating amino group and the deactivating nitro group dictates the regioselectivity of further electrophilic substitutions, while the bromine atoms serve as key anchor points for building molecular complexity.

General Synthesis and Characterization Workflow

The synthesis of brominated nitroanilines can be achieved through several strategic routes, most commonly involving the regioselective bromination of a nitroaniline precursor. The choice of brominating agent and reaction conditions is critical to control the degree and position of bromination. For instance, a copper(II) sulfate-catalyzed system using sodium bromide and sodium persulfate allows for the efficient monobromination of 2-nitroaniline to yield 4-bromo-2-nitroaniline, an important pharmaceutical intermediate.[1] Alternatively, for di-substitution, a bromide-bromate salt mixture in an aqueous acidic medium provides an environmentally friendly route to 2,6-dibromo-4-nitroaniline, a key precursor for disperse dyes.[2]

A typical workflow from synthesis to characterization is essential to validate the structure and purity of the target compound.

G cluster_synthesis Synthesis cluster_characterization Characterization S1 Select Precursor (e.g., 4-Nitroaniline) S2 Bromination Reaction (e.g., NaBr/NaBrO3 in Acid) S1->S2 S3 Work-up & Purification (Filtration, Washing) S2->S3 C1 Melting Point Determination S3->C1 Purity & Identity Confirmation C2 Spectroscopic Analysis (FTIR, NMR, MS) C1->C2 C3 Crystallography (optional) (Single Crystal X-ray) C2->C3 G Glu Glutamate NMDA_R NMDA Receptor Glu->NMDA_R binds mGluR mGluR Glu->mGluR Ca_Influx Ca²+ Influx NMDA_R->Ca_Influx opens channel Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity triggers Antagonist Quinolone Antagonist (from Brominated Nitroaniline) Antagonist->NMDA_R BLOCKS PKC_Src PKC / Src Kinase Activation mGluR->PKC_Src activates PKC_Src->NMDA_R potentiates Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_Complex Ar-Pd(II)-Br L₂ OA->PdII_Complex TM Transmetalation PdII_Complex->TM PdII_Ar Ar-Pd(II)-Ar' L₂ TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product Ar-Ar' (Product) RE->Product ArBr Ar-Br (Brominated Nitroaniline) ArBr->OA ArBOH Ar'-B(OH)₂ + Base ArBOH->TM

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An In-Depth Technical Guide to the Solubility and Stability of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility and stability characteristics of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes foundational chemical principles with practical, field-proven methodologies for characterization.

Introduction: Understanding the Molecule

This compound, with the molecular formula C₁₄H₁₃BrN₂O₃, is a substituted aniline derivative.[1] Its structure, featuring a bromo-nitroaniline core and a 4-methoxybenzyl group, imparts a unique combination of physicochemical properties that are critical to its handling, application, and the ultimate performance of downstream products. The interplay between the electron-withdrawing nitro and bromo groups and the electron-donating methoxybenzyl moiety governs its reactivity, solubility, and stability. A thorough understanding of these characteristics is paramount for optimizing reaction conditions, purification processes, and formulation strategies.

Predicted Physicochemical Properties

While specific experimental data for this compound is not extensively available in public literature, we can predict its core properties based on its chemical structure and data from analogous compounds.

PropertyPredicted Value/CharacteristicRationale & Supporting Evidence
Molecular Weight 337.2 g/mol Based on its molecular formula C₁₄H₁₃BrN₂O₃.[1]
Appearance Likely a yellow to orange crystalline solidAnalogous compounds like 4-Bromo-2-nitroaniline appear as yellow to orange crystalline solids.[2]
Melting Point Expected to be a defined, relatively high melting pointThe presence of aromatic rings, a bromine atom, and a nitro group contributes to a stable crystal lattice. For example, 3-Bromo-2-nitroaniline has a melting point of 118°C.[3]
pKa Weakly basicThe amino group's basicity is significantly reduced by the electron-withdrawing effects of the ortho-nitro group and the para-bromo group on the aniline ring.

Solubility Profile: A Predictive Analysis

The solubility of an organic compound is dictated by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The structure of this compound contains both polar (nitro group, amine linkage) and non-polar (aromatic rings, bromo substituent) regions, suggesting a nuanced solubility profile.

Aqueous Solubility

The presence of a large, hydrophobic core composed of two aromatic rings and a bromine atom suggests that this compound will have low solubility in water . While the nitro and amine groups can participate in hydrogen bonding, the overall non-polar character of the molecule is expected to dominate. This is consistent with related compounds like 4-Bromo-2-nitroaniline, which is sparingly soluble in water.[2]

Organic Solvent Solubility

Based on its structure and the properties of similar N-benzylaniline derivatives, the compound is predicted to be soluble in a range of common organic solvents.

Solvent ClassPredicted SolubilityRationale
Polar Aprotic Solvents High(e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile). These solvents can effectively solvate the polar functionalities of the molecule. Analogous bromoanilines show good solubility in acetone and acetonitrile.[5]
Chlorinated Solvents Moderate to High(e.g., Dichloromethane (DCM), Chloroform). These solvents are effective for a wide range of organic compounds, including those with moderate polarity.
Alcohols Moderate(e.g., Methanol, Ethanol). The ability to act as both hydrogen bond donors and acceptors allows for interaction with the solute, though the large non-polar component may limit high solubility.
Non-Polar Solvents Low(e.g., Hexanes, Toluene). The significant polarity imparted by the nitro and amine groups will likely result in poor solubility in non-polar hydrocarbon solvents.
Experimental Protocol for Solubility Determination

To empirically determine the solubility, a standardized protocol should be followed. This ensures reproducibility and provides a reliable dataset for process development.

Objective: To determine the approximate solubility of this compound in a range of solvents at ambient temperature.

Materials:

  • This compound

  • Selected solvents (e.g., Water, Methanol, Acetone, Toluene, DMSO)

  • Small, calibrated test tubes or vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation: Add a precisely weighed amount (e.g., 10 mg) of the compound to a series of labeled test tubes.

  • Solvent Addition: To each tube, add a specific volume of a single solvent (e.g., 1 mL) in small increments.[6]

  • Mixing: After each addition, vigorously agitate the mixture using a vortex mixer for at least 60 seconds to facilitate dissolution.

  • Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

  • Classification:

    • Soluble: If the entire solid dissolves.

    • Partially Soluble: If some, but not all, of the solid dissolves.

    • Insoluble: If no significant amount of the solid dissolves.

  • Quantification (Optional): For a more precise measurement, prepare a saturated solution, filter out the excess solid, and determine the concentration of the dissolved compound in the filtrate using a validated analytical technique like HPLC-UV.

G cluster_workflow Solubility Determination Workflow start Weigh Compound add_solvent Add Solvent Incrementally start->add_solvent vortex Vortex Vigorously add_solvent->vortex observe Visual Observation vortex->observe observe->add_solvent Not Dissolved soluble Classify as 'Soluble' observe->soluble All Dissolved insoluble Classify as 'Insoluble' observe->insoluble Max Solvent Added end End soluble->end insoluble->end

Caption: Workflow for experimental solubility assessment.

Stability Profile: Critical Considerations for Handling and Storage

The stability of a pharmaceutical intermediate is its capacity to retain its chemical and physical properties within specified limits over its shelf life.[7] For this compound, several factors can influence its stability.

Thermal Stability

Aromatic nitro compounds are generally stable at room temperature.[3] However, elevated temperatures can promote degradation. It is crucial to store the compound in a cool environment to minimize the risk of thermal decomposition.

Photostability

Many nitroaromatic compounds exhibit sensitivity to light. Photodegradation can occur, leading to the formation of impurities. Therefore, it is recommended to store this compound in amber vials or light-resistant containers, protected from direct exposure to UV and visible light.

pH and Hydrolytic Stability
  • Acidic Conditions: The presence of the aniline nitrogen suggests potential for reactions under strongly acidic conditions. The parent compound, 3-Bromo-2-nitroaniline, is known to undergo condensation reactions under acidic conditions.[3] While the N-benzyl group offers some steric hindrance, prolonged exposure to strong acids should be avoided.

  • Basic Conditions: The compound is expected to be relatively stable in mild basic conditions. However, strong bases could potentially lead to hydrolysis or other degradation pathways, although this is less likely than acid-mediated reactions for this class of compounds.

Oxidative and Reductive Stability

The nitro group is susceptible to reduction, a common transformation in organic synthesis. This can be a desired reaction pathway but represents an instability in the presence of unintended reducing agents. Conversely, the aniline moiety can be susceptible to oxidation. Exposure to strong oxidizing agents should be avoided during storage.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[8] These studies involve exposing the compound to stress conditions that are more severe than accelerated stability conditions.

Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose the solutions to the following conditions in parallel:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with a control sample, using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and UV detection).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Assess the percentage degradation of the parent compound and the formation of any new peaks (degradation products). The method is considered stability-indicating if the degradation peaks are well-resolved from the main peak.

G cluster_workflow Forced Degradation Study Logic cluster_stress Stress Conditions compound 3-Bromo-N-(4-methoxybenzyl) -2-nitroaniline acid Acid Hydrolysis (HCl, Heat) compound->acid base Base Hydrolysis (NaOH, Heat) compound->base oxidation Oxidation (H₂O₂) compound->oxidation thermal Thermal Stress (Heat) compound->thermal photo Photostability (UV Light) compound->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation & Peak Purity analysis->evaluation

Caption: Logical flow of a forced degradation study.

Conclusion and Recommendations

This compound is a molecule with predicted low aqueous solubility but good solubility in common polar aprotic and chlorinated organic solvents. Its stability profile suggests that it should be stored in a cool, dry, and dark environment to prevent degradation from heat, light, and atmospheric moisture. Care should be taken to avoid contact with strong acids and oxidizing or reducing agents. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically determine the precise solubility and stability characteristics, ensuring the reliable use of this compound in further research and development activities.

References

  • IndiaMART. (n.d.). 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications. Retrieved from [Link]

  • University of California, Davis. (2023). Solubility of Organic Compounds. LibreTexts. Retrieved from [Link]

  • Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. Retrieved from [Link]

  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]

Sources

Methodological & Application

Application Note: 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocycles represent a class of "privileged structures" due to their prevalence in a vast array of bioactive compounds and functional materials. The strategic synthesis of these scaffolds often relies on the use of pre-functionalized building blocks that enable efficient and convergent routes. 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline is one such high-potential starting material. Its architecture is meticulously designed for versatility:

  • The ortho-nitroaniline moiety is a classical precursor for reductive cyclization, serving as a masked 1,2-diamine. This functionality is the gateway to forming five- and six-membered heterocyclic rings.

  • The bromine atom at the 3-position provides a reactive handle for a wide range of modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for late-stage diversification and the introduction of molecular complexity.

  • The N-(4-methoxybenzyl) group (PMB) is a well-established protecting group for the aniline nitrogen. It is stable to many reaction conditions but can be readily cleaved under oxidative or strongly acidic conditions, offering another layer of synthetic flexibility.

This application note provides a technical guide for researchers, outlining detailed protocols for the synthesis of this compound and its subsequent application in the construction of high-value benzimidazole, quinoxaline, and phenazine cores.

Physicochemical Properties and Safety Guidelines

A thorough understanding of a reagent's properties and hazards is paramount for safe and successful experimentation.

Compound Data
PropertyValue
CAS Number 1133115-36-2[1]
Molecular Formula C₁₄H₁₃BrN₂O₃[1]
Molecular Weight 337.17 g/mol [1]
Appearance Expected to be a yellow or orange solid
Purity ≥98% (typical for commercial sources)[1]
Solubility Soluble in common organic solvents (DCM, EtOAc, DMF, THF); insoluble in water
Hazard Assessment and Safe Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the hazards can be inferred from structurally related compounds like 2-nitroaniline and various bromoanilines.[2][3]

  • Potential Hazards:

    • Harmful if swallowed, in contact with skin, or if inhaled.[2]

    • Causes skin and serious eye irritation.[2]

    • May cause damage to organs through prolonged or repeated exposure.

  • Mandatory Safety Precautions:

    • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

    • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[5]

    • Handling: Avoid creating dust. Wash hands thoroughly after handling.[2]

    • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Recommended Synthesis of the Building Block

Commercially available 3-bromo-2-nitroaniline is the logical starting point for an efficient, two-step synthesis of the title compound. The process involves a standard nucleophilic substitution to install the PMB protecting group.

G cluster_0 Synthesis Workflow A 3-Bromo-2-nitroaniline B N-(4-methoxybenzyl) Protection A->B 1. 4-methoxybenzyl chloride 2. K₂CO₃, DMF, 80 °C C This compound B->C Purification (Crystallization or Chromatography)

Caption: Workflow for the synthesis of the title building block.

Protocol 3.1: Synthesis of this compound

Rationale: This protocol employs a standard SN2 reaction. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation, and potassium carbonate is a cost-effective base to deprotonate the aniline nitrogen, activating it as a nucleophile. The elevated temperature ensures a reasonable reaction rate.

Materials:

  • 3-Bromo-2-nitroaniline (1.0 eq)

  • 4-Methoxybenzyl chloride (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-bromo-2-nitroaniline and anhydrous potassium carbonate.

  • Add anhydrous DMF via syringe and stir the resulting suspension.

  • Add 4-methoxybenzyl chloride dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to yield the pure title compound.

Applications in Heterocyclic Synthesis

The true utility of this building block is demonstrated by its conversion into diverse heterocyclic cores. The following protocols are representative examples.

Synthesis of Substituted Benzimidazoles via Reductive Cyclization

The conversion of an ortho-nitroaniline to a benzimidazole is a cornerstone transformation. A one-pot reaction with an aldehyde is highly efficient, proceeding through the in situ formation of the diamine intermediate.[6][7]

Protocol 4.1.1: One-Pot Synthesis of 7-Bromo-1-(4-methoxybenzyl)-2-phenyl-1H-benzimidazole

Rationale: Sodium dithionite (Na₂S₂O₄) is a mild, inexpensive, and effective reducing agent for converting aromatic nitro groups to amines in aqueous media.[6] The reaction is designed as a tandem process: the nitro group is first reduced to an amine, creating an ortho-phenylenediamine derivative in situ. This diamine then immediately condenses with the aldehyde (benzaldehyde), and the resulting intermediate cyclizes and aromatizes to form the stable benzimidazole ring.

G start 3-Bromo-N-(PMB)-2-nitroaniline Benzaldehyde reduct Nitro Reduction (Na₂S₂O₄) start->reduct intermed In situ Diamine Intermediate reduct->intermed condense Condensation intermed->condense cyclize Cyclization & Aromatization condense->cyclize product Benzimidazole Product cyclize->product

Caption: Reaction mechanism for one-pot benzimidazole synthesis.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.2 eq)

  • Sodium dithionite (Na₂S₂O₄) (3.0-4.0 eq)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound and benzaldehyde in ethanol (or methanol).

  • In a separate beaker, prepare a solution of sodium dithionite in water.

  • Add the aqueous sodium dithionite solution dropwise to the stirred alcoholic solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and reduce the volume of the alcohol solvent in vacuo.

  • Add water to precipitate the crude product. Filter the solid, wash with cold water, and dry.

  • Purify the product by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of Substituted Quinoxalines via Transfer Hydrogenation

Quinoxalines can be synthesized by condensing an ortho-phenylenediamine with a 1,2-dicarbonyl compound. Modern methods utilize vicinal diols as the dicarbonyl source via a metal-catalyzed transfer hydrogenation strategy.[8][9] In this elegant one-pot process, the diol is oxidized to the dicarbonyl while simultaneously serving as the hydrogen source to reduce the nitro group.[8]

Protocol 4.2.1: Ruthenium-Catalyzed Synthesis of 5-Bromo-1-(4-methoxybenzyl)-1,2,3,4-tetrahydroquinoxaline

Rationale: This protocol uses a ruthenium catalyst to mediate a hydrogen transfer from the vicinal diol (ethylene glycol) to the nitro group. The catalyst facilitates both the oxidation of the diol to glyoxal and the reduction of the nitroaniline to the diamine. These intermediates then condense and cyclize to form the quinoxaline ring system. This method avoids the need for an external, stoichiometric reducing agent.[9]

Materials:

  • This compound (1.0 eq)

  • Ethylene glycol (large excess, can act as solvent)

  • [Ru(p-cymene)Cl₂]₂ (catalyst, 2-5 mol%)

  • A suitable base, e.g., Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene (co-solvent)

Procedure:

  • To a Schlenk tube, add this compound, [Ru(p-cymene)Cl₂]₂, and K₂CO₃.

  • Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous toluene and ethylene glycol via syringe.

  • Heat the sealed reaction vessel to 110-130 °C for 24 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and base.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by flash column chromatography to obtain the desired quinoxaline.

Advanced Application: Synthesis of Phenazines via Palladium-Catalyzed Dimerization

The bromine atom on the building block is a powerful tool for C-N bond formation. A particularly elegant transformation is the palladium-catalyzed double Buchwald-Hartwig amination, leading to the formation of a phenazine core through an intramolecular cyclization cascade.[10][11]

Protocol 4.3.1: Synthesis of a Dimerized Phenazine Derivative

Rationale: This protocol leverages the palladium-catalyzed amination reaction. In a self-condensation reaction, the aniline of one molecule displaces the bromine of another. A subsequent intramolecular amination reaction on the resulting diarylamine intermediate, followed by oxidation, forges the phenazine core. The choice of ligand (e.g., BINAP) is critical for promoting the necessary C-N bond-forming reductive elimination steps.

G cluster_0 Phenazine Synthesis Workflow A 2x 3-Bromo-N-(PMB)-2-nitroaniline B Pd-Catalyzed Double Amination A->B 1. Pd₂(dba)₃, BINAP 2. NaOtBu, Toluene, 110 °C C In situ Oxidation B->C Air or Oxidant D Dimerized Phenazine Product C->D

Caption: Workflow for Pd-catalyzed phenazine synthesis.

Materials:

  • This compound (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (5 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 eq)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, BINAP, and NaOtBu to a flame-dried Schlenk tube.

  • Add this compound.

  • Add anhydrous toluene.

  • Seal the vessel and heat the mixture to 110 °C for 18-24 hours.

  • Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.

  • The crude mixture will contain the cyclized but potentially not fully aromatized product. The final oxidation to the phenazine often occurs upon exposure to air during workup and chromatography.

  • Purify by column chromatography to isolate the target phenazine derivative.

Summary and Outlook

This compound is a strategically designed building block that provides efficient entry into several important classes of N-heterocycles. The protocols detailed herein demonstrate its utility in forming benzimidazoles and quinoxalines through robust reductive cyclization pathways, and phenazines via modern palladium catalysis. The orthogonal reactivity of the nitro and bromo groups allows for a high degree of synthetic planning and control. Future applications could explore further functionalization of the bromine handle before or after heterocycle formation, expanding the accessible chemical space for drug discovery and materials science.

References

  • Google Patents. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
  • Saetan, J., et al. (2025). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. RSC. Available at: [Link]

  • Winkler, J. D., et al. (2012). SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION. HETEROCYCLES, 84(2), 1345. Available at: [Link]

  • Li, F., et al. (2017). Au catalyzed synthesis of benzimidazoles from 2-nitroanilines and CO2/H2. Green Chemistry. Available at: [Link]

  • Xie, F., et al. (2014). Efficient synthesis of quinoxalines from 2-nitroanilines and vicinal diols via a ruthenium-catalyzed hydrogen transfer strategy. Green Chemistry. Available at: [Link]

  • Cravotto, G., et al. (2022). Phenazines Synthesis by Palladium-Catalyzed Reductive Cyclization of 2-Nitro-N-Phenylanilines Using Gaseous CO or Its Surrogates. Asian Journal of Organic Chemistry. Available at: [Link]

  • Saetan, J., et al. (2025). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. PubMed. Available at: [Link]

  • Organic Chemistry Portal. One-Pot Synthesis of Benzimidazoles from 2-Nitroanilines and Aldehydes. Available at: [Link]

  • ResearchGate. Phenazines Synthesis by Palladium-Catalyzed Reductive Cyclization of 2-Nitro-N-Phenylanilines Using Gaseous CO or Its Surrogates. Available at: [Link]

  • ResearchGate. Quinoxaline synthesis from 2-nitroanilines and vicinal diols via transfer hydrogenative condensation. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 2-Nitroaniline. Available at: [Link]

  • Organic Chemistry Portal. Benzimidazole synthesis. Available at: [Link]

  • ResearchGate. Synthesis of benzimidazoles 1a and 1b using 2-nitroaniline substrate. Available at: [Link]

  • Organic Chemistry Portal. Quinoxaline synthesis. Available at: [Link]

  • Mahidol University. Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Available at: [Link]

  • SpringerLink. Synthesis of 1-substituted phenazines as novel antichlamydial agents. Available at: [Link]

  • Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Homepage. Available at: [Link]

  • Wiley Online Library. Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Available at: [Link]

  • Progress in Chemical and Biochemical Research. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. Available at: [Link]

  • ResearchGate. Synthesis of Substituted Phenazines via Palladium-Catalyzed Aryl Ligation. Available at: [Link]

  • National Institutes of Health (NIH). Tandem C/N-Difunctionalization of Nitroarenes: Reductive Amination and Annulation by a Ring Expansion/Contraction Sequence. Available at: [Link]

  • Fisher Scientific. (2020). SAFETY DATA SHEET: 4-Nitroaniline. Available at: [Link]

  • European Journal of Chemistry. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. Available at: [Link]

  • Royal Society of Chemistry. (2014). Efficient synthesis of quinoxalines from 2-nitroanilines and vicinal diols via a ruthenium-catalyzed hydrogen transfer strategy. Available at: [Link]

  • SRD ORGANICS LTD. Heterocyclic Building Blocks. Available at: [Link]

  • PubChem. 3-Bromo-4-methoxybiphenyl. Available at: [Link]

  • Wikipedia. 4-Nitroaniline. Available at: [Link]

  • Molport. 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline. Available at: [Link]

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Application Notes and Protocols for the Experimental N-alkylation of 2-Nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

N-alkylated 2-nitroanilines are pivotal structural motifs and key intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. The introduction of an alkyl group onto the nitrogen atom allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, solubility, and metabolic stability, which is of paramount importance in drug development.[1]

However, the synthesis of these compounds is not without its challenges. The primary obstacle is the inherent low nucleophilicity of the aniline nitrogen. The potent electron-withdrawing effect of the adjacent nitro group significantly reduces the electron density on the nitrogen atom, rendering it a weak nucleophile.[2] Consequently, the N-alkylation of 2-nitroaniline often requires more forcing conditions, such as stronger bases, higher temperatures, or catalytic activation, compared to the alkylation of more electron-rich anilines.[2]

This guide provides a comprehensive overview of the key methodologies for the N-alkylation of 2-nitroanilines, offering detailed, field-proven protocols and explaining the causal logic behind experimental choices to empower researchers to navigate this transformation successfully.

Reaction Principles and Mechanistic Considerations

The most common pathway for N-alkylation is a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of 2-nitroaniline attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide). A base is essential to deprotonate the resulting ammonium salt, which regenerates the neutral N-alkylated product and neutralizes the acid byproduct (e.g., HBr), driving the reaction to completion.[1]

The reaction rate is critically dependent on several factors:

  • Nucleophilicity of the Amine: As noted, this is low for 2-nitroaniline, representing the main challenge.

  • Strength of the Base: A sufficiently strong base is required to deprotonate the weakly acidic N-H bond of 2-nitroaniline, thereby increasing its effective nucleophilicity. Strong bases like potassium tert-butoxide (tBuOK) or sodium hydride (NaH) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[2]

  • Nature of the Alkylating Agent: The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl.[2] Alcohols can also be used as "green" alkylating agents but require catalytic activation.[3]

  • Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are preferred. They can dissolve the reactants and stabilize charged intermediates without protonating the amine, thus preserving its nucleophilicity.[2]

Core Methodologies for N-Alkylation

Several robust methods have been developed to achieve the N-alkylation of 2-nitroanilines. The choice of method depends on the desired scale, available reagents, and the specific nature of the alkyl group being introduced.

  • Method A: Direct Alkylation with Alkyl Halides: This is the most traditional and widely used approach. It offers simplicity and predictability but may require harsh conditions.

  • Method B: Catalytic Alkylation with Alcohols: This "borrowing hydrogen" or "hydrogen autotransfer" methodology is a greener alternative that uses alcohols as alkylating agents, with water as the only byproduct.[4] These reactions are typically catalyzed by transition metal complexes, such as those based on iridium or ruthenium.[3][5]

  • Method C: Reductive Amination: This powerful one-pot method involves the reaction of 2-nitroaniline with an aldehyde or ketone in the presence of a reducing agent. It is particularly useful for synthesizing secondary amines and avoids the use of alkyl halides.[6][7]

  • Method D: Advanced & Alternative Approaches:

    • Phase-Transfer Catalysis (PTC): This technique uses a catalyst (e.g., a quaternary ammonium salt) to shuttle an anionic reactant between an aqueous and an organic phase, enabling reactions with inorganic bases in heterogeneous systems. PTC offers a greener variant of the SN2 reaction, often allowing for milder conditions and the use of less hazardous solvents.[8]

    • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes and improving yields.[9][10][11][12]

    • Buchwald-Hartwig Amination: While primarily known for aryl C-N bond formation, this palladium-catalyzed cross-coupling reaction represents a powerful, modern tool for constructing C-N bonds under relatively mild conditions and with broad substrate scope.[13][14][15]

Detailed Experimental Protocols

Protocol 1: Classical N-Alkylation using Benzyl Bromide

This protocol describes a standard procedure for the mono-N-alkylation of 2-nitroaniline with an alkyl halide.

Materials and Reagents:

  • 2-Nitroaniline

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stir bar and stirrer/hotplate

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Thermometer or temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 2-nitroaniline (1.0 eq.).

  • Reagent Addition: Add anhydrous potassium carbonate (2.0 eq.) followed by anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M with respect to the 2-nitroaniline.[1]

  • Addition of Alkylating Agent: Begin vigorous stirring. Add benzyl bromide (1.05-1.1 eq.) dropwise to the suspension at room temperature. A slight excess of the alkylating agent is used to ensure full conversion of the starting material, but a large excess should be avoided to minimize dialkylation.

  • Reaction: Heat the reaction mixture to 80 °C.[2] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.[1]

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. The product will be in the organic phase, while the inorganic salts will dissolve in the aqueous phase.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.[1]

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to isolate the pure N-benzyl-2-nitroaniline.[2]

Workflow Diagram: Classical N-Alkylation

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Extraction cluster_purification 4. Isolation A Add 2-Nitroaniline (1.0 eq) to dry RBF B Add Base (e.g., K₂CO₃, 2.0 eq) and Solvent (e.g., DMF) C Add Alkyl Halide (1.05 eq) dropwise at RT D Heat to 80-120 °C C->D E Monitor by TLC/LC-MS (4-12 h) D->E F Cool to RT E->F G Quench with Water F->G H Extract with Ethyl Acetate (3x) G->H I Wash with Water & Brine H->I J Dry over MgSO₄ I->J K Filter & Concentrate J->K L Purify by Flash Chromatography K->L M Pure N-alkylated Product L->M

Caption: General experimental workflow for the N-alkylation of 2-nitroaniline.

Protocol 2: Iridium-Catalyzed N-Alkylation using Benzyl Alcohol

This protocol outlines a greener approach using an alcohol as the alkylating agent, based on transition-metal catalysis.

Materials and Reagents:

  • 2-Nitroaniline

  • Benzyl alcohol

  • NHC-Ir(III) complex (catalyst, e.g., 1.0 mol%)[2]

  • Potassium tert-butoxide (tBuOK)

  • Anhydrous solvent (if required, e.g., Toluene)

Equipment:

  • Schlenk tube or sealed pressure vessel

  • Magnetic stir bar and stirrer/hotplate

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup: In an argon-filled Schlenk tube, add the NHC-Ir(III) catalyst (1.0 mol%), the base (tBuOK, 1.5 eq.), and a magnetic stir bar.[2][3]

  • Reagent Addition: Under the inert atmosphere, add 2-nitroaniline (1.0 eq.) and benzyl alcohol (1.5 eq.).[2][3] If a solvent is used, add it at this stage.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 120 °C. Stir for 20-24 hours.[2][3]

  • Work-up and Purification: After cooling, the work-up and purification follow a similar procedure to Protocol 1 (extraction with an organic solvent, washing, drying, and purification by column chromatography). A 64% yield has been reported for this specific transformation.[3][5]

Data Summary: Comparison of Reaction Conditions

The following table summarizes typical parameters for the N-alkylation of 2-nitroaniline.

ParameterMethod A: Alkyl HalideMethod B: Alcohol (Catalytic)
Alkylating Agent Alkyl Iodides, Bromides, ChloridesPrimary Alcohols (e.g., Benzyl alcohol)
Base K₂CO₃, Cs₂CO₃, NaH, tBuOK tBuOK , KOH
Catalyst NoneIr or Ru complexes (e.g., NHC-Ir(III))
Solvent DMF , Acetonitrile, DMSO, TolueneToluene or Solvent-free
Temperature 80 - 120 °C120 - 140 °C
Key Advantage Simplicity, well-establishedGreen (water byproduct), avoids halides
Key Disadvantage Generates salt waste, uses halidesRequires expensive catalyst, high temp.

Entries in bold represent commonly effective choices.

Troubleshooting and Optimization Guide

Q1: My reaction shows low or no conversion. What are the likely causes?

  • Insufficient Base Strength: 2-nitroaniline is weakly acidic. A weak base like NaHCO₃ may be ineffective. Switch to a stronger base such as K₂CO₃, or for more challenging cases, tBuOK or NaH.[2]

  • Low Temperature: Due to the low reactivity of the substrate, room temperature is often insufficient. Increase the temperature to a range of 80-120 °C.[2]

  • Poor Solvent Choice: Ensure you are using a polar aprotic solvent (DMF, DMSO, Acetonitrile) that can dissolve all reactants and is stable at the reaction temperature.[2]

  • Alkylating Agent Reactivity: If using an alkyl chloride, the reaction may be very slow. Consider switching to the more reactive alkyl bromide or iodide.[2]

Q2: I am observing multiple spots on my TLC plate, including a significant amount of a less polar byproduct. What is happening? This is likely the result of N,N-dialkylation, where the desired mono-alkylated product reacts again with the alkylating agent.[2] To minimize this:

  • Adjust Stoichiometry: Use a slight excess of 2-nitroaniline relative to the alkylating agent (e.g., 1.2 to 1.5 equivalents of the aniline).[2]

  • Control Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed. Running the reaction to partial conversion can also favor the mono-alkylated product.

Q3: I am using a secondary alkyl bromide and see an additional byproduct. What could it be? With secondary or tertiary alkyl halides, an elimination (E2) reaction can compete with the desired substitution (SN2), especially in the presence of a strong, sterically hindered base. This will form an alkene byproduct.[2] To mitigate this, consider using a less hindered base or exploring alternative synthetic routes like reductive amination.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Chemical Hazards: 2-nitroaniline and its derivatives can be toxic and should be handled with care. Alkylating agents like benzyl bromide are lachrymators and toxic. Strong bases like NaH are flammable upon contact with water and should be handled under an inert atmosphere. Solvents like DMF are reproductive toxins.

  • Procedure: All manipulations should be performed in a well-ventilated chemical fume hood. Reactions requiring high temperatures should be conducted behind a safety shield.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Karabiyik, H., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Link]

  • Stibal, D., et al. (2013). Mechanism of reductive N-alkylation of aniline and nitrobenzene using terminal alcohols with Au nanoparticles loaded on TiO2. ResearchGate. [Link]

  • Pouresmaeily Seyed, M., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. TSI Journals. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Laboratory Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.
  • Rhee, H., et al. (2007). One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. ResearchGate. [Link]

  • Google Patents. (1979).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wölfling, J., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Halpern, M. (2005). Industrial Phase Transfer Catalysis. PTC Communications, Inc. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • Afanasyev, O., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Karabiyik, H., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. National Institutes of Health. [Link]

  • Yadav, A. R., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics. [Link]

  • Prasanna, D. S., et al. (2022). Microwave-assisted N-alkylation of amines with alcohols catalyzed by MnCl2: Anticancer, docking, and DFT studies. Archiv der Pharmazie. [Link]

  • Stanoeva, E. R., et al. (2016). Microwave-assisted Synthesis of Some N-alkylisatin-β- thiocarbohydrazones. International Journal of Engineering Research. [Link]

  • Gaikwad, S. S. (2019). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

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High-Purity Isolation of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline: A Guide to Strategic Purification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline is a key substituted nitroaniline intermediate with significant potential in the synthesis of complex heterocyclic systems for pharmaceutical and materials science applications. The purity of this precursor is paramount, as contaminants can lead to deleterious side reactions, low yields, and impurities that are difficult to remove in downstream steps. This application note provides a comprehensive guide to the purification of this compound, detailing two robust methodologies: flash column chromatography and recrystallization. We delve into the strategic rationale behind procedural choices, offering detailed, step-by-step protocols and troubleshooting guidance to enable researchers to obtain this intermediate with the high degree of purity required for demanding synthetic applications.

Introduction and Physicochemical Profile

The purification strategy for any compound is fundamentally dictated by its physicochemical properties and the nature of the impurities present. This compound is a moderately polar aromatic compound, typically appearing as a yellow or orange solid, a characteristic of many nitroanilines.[1][2] Its structure comprises a bromo-nitro-aniline core and an N-linked p-methoxybenzyl (PMB) group. This combination imparts a moderate polarity, making it amenable to purification by normal-phase chromatography and recrystallization from appropriate organic solvents.

Potential impurities often stem from the synthesis, which typically involves a nucleophilic aromatic substitution reaction between a substituted 2-nitroaniline and 4-methoxybenzyl chloride or bromide.[3] Common impurities may include unreacted starting materials (e.g., 3-bromo-2-nitroaniline) and byproducts from side reactions. A thorough understanding of the target molecule's properties is essential for developing an effective purification protocol.

PropertyValue / ObservationRationale & References
Molecular Formula C₁₄H₁₃BrN₂O₃Derived from chemical structure.
Molecular Weight 353.17 g/mol Calculated from the molecular formula.
Appearance Yellow to Orange Crystalline SolidTypical for nitro-substituted aromatic compounds.[1][2]
Polarity Moderately PolarThe nitro and secondary amine groups increase polarity, while the two aromatic rings and bromine atom contribute non-polar character. This balance is key for chromatographic separation.[4][5]
Solubility Soluble in CH₂Cl₂, Ethyl Acetate, Acetone; Sparingly soluble in Ethanol, Methanol; Insoluble in Water & Hexane.Estimated based on structurally similar substituted anilines and nitroaromatics.[1][6] Solubility in moderately polar solvents is expected.
Expected Impurities 3-bromo-2-nitroaniline (starting material), 4-methoxybenzyl alcohol (hydrolysis of alkylating agent), unreacted alkylating agent.Based on common synthetic routes for N-substituted nitroanilines.[3] The starting amine is more polar than the N-alkylated product.

Strategic Purification Workflow

The optimal purification strategy often involves a two-stage approach: a primary bulk purification followed by a final polishing step. For this compound, flash column chromatography serves as the ideal primary method to separate the target compound from less polar and more polar impurities. Recrystallization can then be employed as a highly effective secondary step to remove trace impurities and yield a product of high crystalline purity.

Purification_Strategy Crude_Product Crude Reaction Mixture Workup Aqueous Workup (e.g., DCM Extraction) Crude_Product->Workup Chromatography Primary Purification: Flash Column Chromatography Workup->Chromatography Remove salts & water-soluble impurities Purity_Check1 Assess Purity (TLC, ¹H NMR) Chromatography->Purity_Check1 Recrystallization Secondary Purification: Recrystallization Purity_Check1->Recrystallization Sufficiently pure but requires polishing Final_Product High-Purity Product (>98%) Purity_Check1->Final_Product >98% Pure Purity_Check2 Final Purity & Identity (TLC, MP, NMR, MS) Recrystallization->Purity_Check2 Purity_Check2->Final_Product

Caption: Overall strategic workflow for purification.

Method 1: Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[7] Less polar compounds interact weakly with the polar silica gel and elute faster, while more polar compounds interact more strongly and elute later.[4] Given that the N-benzylated product is less polar than the starting 3-bromo-2-nitroaniline, this method provides excellent separation.

Protocol: Flash Column Chromatography

A. Preparation:

  • TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). Test solvent mixtures such as Hexane/Ethyl Acetate or Dichloromethane/Hexane. The ideal system should give the product a Retention Factor (Rf) of ~0.25-0.35.

  • Slurry Preparation: Weigh the crude product into a round-bottom flask. For every 1 g of crude material, add 2-3 g of silica gel (100-200 mesh). Dissolve/suspend the mixture in a minimal amount of a suitable solvent (e.g., dichloromethane), then evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation than loading the sample as a solution.

  • Column Packing: Prepare a glass column with a frit and stopcock. A general rule is to use 50-100 g of silica gel (230-400 mesh) for every 1 g of crude mixture to be separated. Pack the column as a slurry in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane). Ensure the packing is uniform and free of air bubbles.

B. Elution and Fraction Collection:

  • Carefully add the prepared slurry of crude product onto the top of the packed column.

  • Begin elution with the low-polarity solvent system determined from your TLC analysis.

  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For example, start with 5% EtOAc/Hexane, and gradually increase to 10%, 15%, and 20% EtOAc.

  • Collect fractions in test tubes or vials and monitor the composition of each fraction by TLC.

  • Combine the fractions containing the pure product.

C. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • Place the resulting solid under high vacuum for several hours to remove residual solvent.

  • Obtain the mass of the purified product and calculate the yield. Assess purity by TLC and melting point.

Chromatography_Workflow start Start prep_slurry Prepare Sample Slurry (Dry Loading) start->prep_slurry pack_column Pack Silica Gel Column (Wet Method) start->pack_column load_sample Load Sample onto Column prep_slurry->load_sample pack_column->load_sample elute Elute with Solvent Gradient (e.g., Hexane -> EtOAc) load_sample->elute collect Collect Fractions elute->collect tlc_check Monitor Fractions by TLC collect->tlc_check tlc_check->collect Continue Elution combine Combine Pure Fractions tlc_check->combine Separation Complete evaporate Evaporate Solvent (Rotary Evaporator) combine->evaporate dry Dry Under High Vacuum evaporate->dry end Pure Product dry->end

Caption: Step-by-step flash chromatography workflow.
Troubleshooting Chromatography
IssuePotential Cause(s)Recommended Solution(s)
Poor Separation Incorrect eluent polarity; Column overloading; Poor column packing.Re-optimize eluent with TLC for a product Rf of 0.25-0.35. Use a larger column or less sample. Repack the column carefully to avoid channels.
Cracked Column Bed Column ran dry; Heat from exothermic solvent mixing.Never let the solvent level drop below the top of the silica. Pre-mix eluents before adding to the column.
Product Elutes Too Quickly Eluent is too polar.Start with a less polar solvent mixture (e.g., decrease the percentage of ethyl acetate in hexane).
Product Won't Elute Eluent is not polar enough.Gradually increase the polarity of the eluent system. A switch to a more polar solvent like dichloromethane may be necessary.

Method 2: Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[1] A crude solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain in the mother liquor.

Protocol: Solvent Selection

The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Place ~20-30 mg of the chromatographed product into a small test tube.

  • Add a potential solvent (e.g., ethanol, isopropanol) dropwise at room temperature. The compound should be sparingly soluble or insoluble.

  • Gently heat the mixture. The compound should dissolve completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Abundant, pure crystal formation indicates a good solvent. If no crystals form, the solvent is too good. If the compound "oils out," the solvent may be too non-polar or the compound is still too impure.

Protocol: Bulk Recrystallization
  • Place the solid to be purified in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) with swirling. Continue adding solvent until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing recovery.

  • Decolorization (Optional): If the solution is highly colored with impurities, remove it from the heat, cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[1]

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[8]

  • Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the crystals in a vacuum oven.

Troubleshooting Recrystallization
IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent used; Solution cooled too quickly; Compound is highly soluble even when cold.Boil off some solvent to re-saturate the solution. Try scratching the inside of the flask with a glass rod. Ensure slow cooling. Re-evaluate your choice of solvent.
Oiling Out The boiling point of the solvent is higher than the melting point of the solute; Impurities are lowering the melting point.Use a lower-boiling point solvent. Try a two-solvent system (e.g., Ethanol/Water, DCM/Hexane). The compound may require another round of chromatography.
Low Recovery Too much solvent used; Crystals are soluble in cold solvent; Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary. Ensure thorough cooling in an ice bath. Pre-heat all glassware used for hot filtration.
Product Still Impure Impurities have similar solubility profiles; Inefficient removal of mother liquor.Repeat the recrystallization. Ensure the crystals are properly washed with ice-cold solvent during filtration.

Purity Assessment

After purification, the identity and purity of this compound should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range.

  • Spectroscopy (¹H NMR, ¹³C NMR, MS): To confirm the chemical structure and identify any residual impurities.

Conclusion

The successful synthesis of advanced pharmaceutical targets relies on the availability of high-purity starting materials. This application note outlines robust and reliable protocols for the purification of this compound. Flash column chromatography provides an excellent primary method for separating the target compound from significant impurities, while recrystallization serves as a powerful final polishing step to achieve high crystalline purity. By applying these methods and understanding the principles behind them, researchers can confidently prepare this key intermediate for use in complex synthetic endeavors.

References

  • Benchchem. (n.d.). Application Note: Purification of 2,6-Dibromo-4-nitroaniline by Recrystallization.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2,6-Dibromo-4-nitroaniline.
  • Campbell, R. M., & Lee, M. L. (1984). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry. Available at: [Link]

  • Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. Available at: [Link]

  • Campbell, R. M., & Lee, M. L. (1984). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. ACS Publications. Available at: [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose.
  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Available at: [Link]

  • Wikipedia. (n.d.). Column chromatography. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-2-nitroaniline. Retrieved from PubChem database. Available at: [Link]

  • Singh, P., & Kumar, D. (2006). An Improved Synthesis of N-Substituted-2-nitroanilines. Taylor & Francis Online. Available at: [Link]

  • Kemystery. (n.d.). Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications.
  • ChemSynthesis. (n.d.). 3-bromo-6-methoxy-4,5-dimethyl-2-nitroaniline. Retrieved from ChemSynthesis database. Available at: [Link]

  • ResearchGate. (2018). 2-Bromo-4-nitroaniline. Available at: [Link]

  • PubMed. (2011). [Extraction of 2-nitroaniline and 2-nitro-4-methylaniline from aqueous solutions]. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-4-methoxyaniline. Retrieved from PubChem database. Available at: [Link]

  • Bappalige, N. N., et al. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. Available at: [Link]

  • Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
  • A1-Chemistry. (n.d.). This compound, 98% Purity, C14H13BrN2O3, 10 grams. Retrieved from A1-Chemistry website. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-3-nitroanisole. Retrieved from PubChem database. Available at: [Link]

  • OECD SIDS. (2003). 2-NITROANILINE CAS N°: 88-74-4. Available at: [Link]

  • Google Patents. (n.d.). US2671110A - Separation of isomeric mixtures of nitroanilines.
  • Khalil, R. A. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research. Available at: [Link]

  • IndiaMART. (n.d.). 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications.

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Scale-up Synthesis of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol and in-depth analysis for the scale-up synthesis of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline, a key intermediate in pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices, process optimization, and safety considerations essential for successful and scalable production.

Introduction: Significance of this compound

This compound serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique structural features, including a reactive bromine atom, a nitro group, and a protected amine, make it a versatile precursor for the construction of heterocyclic compounds and other pharmacologically active agents. The ability to reliably produce this intermediate on a larger scale is therefore of significant interest to the pharmaceutical and chemical industries.

Synthetic Strategy: A Nucleophilic Aromatic Substitution (SNAr) Approach

The most efficient and scalable route for the synthesis of this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy leverages the electron-withdrawing nature of the nitro group to activate the aromatic ring towards nucleophilic attack by 4-methoxybenzylamine.

Mechanistic Rationale

The SNAr mechanism, in this case, proceeds via an addition-elimination pathway. The key to this reaction is the strong electron-withdrawing effect of the nitro group ortho to the bromine atom. This effect significantly polarizes the carbon-bromine bond, rendering the carbon atom electrophilic and susceptible to attack by the nucleophilic amine.

The reaction initiates with the attack of the lone pair of electrons from the nitrogen atom of 4-methoxybenzylamine on the carbon atom bearing the bromine atom. This step is typically the rate-determining step of the reaction and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.

In the subsequent, faster step, the aromaticity of the ring is restored by the elimination of the bromide ion, yielding the final product, this compound. The presence of a suitable base is essential to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards product formation.

Process Visualization

Reaction Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Rate-Determining Step) cluster_products Products 3-Bromo-2-nitroaniline 3-Bromo-2-nitroaniline Meisenheimer Resonance-Stabilized Intermediate 3-Bromo-2-nitroaniline->Meisenheimer + 4-Methoxybenzylamine 4-Methoxybenzylamine 4-Methoxybenzylamine Product This compound Meisenheimer->Product - Br- HBr HBr

Caption: SNAr mechanism for the synthesis of the target compound.

Experimental Workflow

experimental_workflow start Start: Reagent Preparation reaction_setup Reaction Setup: - Charge reactor with 3-Bromo-2-nitroaniline, solvent, and base. - Heat to desired temperature. start->reaction_setup addition Addition of 4-Methoxybenzylamine (Controlled rate) reaction_setup->addition reaction Reaction Monitoring (TLC or HPLC) addition->reaction workup Aqueous Workup: - Quench with water. - Extract with organic solvent. reaction->workup purification Purification: - Wash organic layer. - Dry and concentrate. workup->purification recrystallization Recrystallization purification->recrystallization final_product Final Product: - Isolate and dry. - Characterize (NMR, MS, mp). recrystallization->final_product

Caption: Overall experimental workflow for the scale-up synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale-up synthesis. Appropriate adjustments to equipment and safety measures are necessary for pilot plant or industrial scale production.

Materials and Equipment
Reagent/Material Grade Supplier
3-Bromo-2-nitroaniline≥98%Commercially Available
4-Methoxybenzylamine≥98%Commercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
Dimethylformamide (DMF)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)Reagent GradeCommercially Available
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)-Commercially Available
EthanolReagent GradeCommercially Available
Deionized Water--

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Thermometer

  • Condenser

  • Addition funnel

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Vacuum oven

Step-by-Step Procedure
  • Reaction Setup:

    • To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add 3-bromo-2-nitroaniline (217 g, 1.0 mol), anhydrous potassium carbonate (207 g, 1.5 mol), and anhydrous dimethylformamide (2.0 L).

    • Begin stirring the mixture and heat to 80 °C.

  • Addition of 4-Methoxybenzylamine:

    • Once the reaction mixture has reached 80 °C, slowly add 4-methoxybenzylamine (151 g, 1.1 mol) dropwise via an addition funnel over a period of 1 hour. Maintain the internal temperature between 80-85 °C during the addition.

  • Reaction Monitoring:

    • After the addition is complete, continue to stir the reaction mixture at 80 °C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (3-bromo-2-nitroaniline) is consumed (typically 4-6 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a beaker containing 5 L of cold deionized water with stirring.

    • A yellow-orange solid will precipitate. Stir for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration using a Büchner funnel and wash the filter cake with deionized water (2 x 1 L).

  • Purification (Recrystallization):

    • Transfer the crude solid to a large beaker and add ethanol (approximately 2.5 L).

    • Heat the mixture to reflux with stirring until the solid is completely dissolved.

    • If the solution has a dark color, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50 °C to a constant weight.

Quantitative Data Summary
Parameter Value
Starting Material (3-Bromo-2-nitroaniline) 217 g (1.0 mol)
Nucleophile (4-Methoxybenzylamine) 151 g (1.1 mol, 1.1 eq)
Base (Potassium Carbonate) 207 g (1.5 mol, 1.5 eq)
Solvent (DMF) 2.0 L
Reaction Temperature 80 °C
Reaction Time 4-6 hours
Expected Yield 280-300 g (83-89%)
Appearance Yellow to orange crystalline solid
Purity (by HPLC) >98%

Causality Behind Experimental Choices

  • Choice of Solvent (DMF): Dimethylformamide is a polar aprotic solvent that is excellent for SNAr reactions. Its high dielectric constant helps to stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction rate. Furthermore, it readily dissolves the reactants and the base.

  • Choice of Base (K₂CO₃): Potassium carbonate is a mild and cost-effective inorganic base. It is sufficiently basic to neutralize the HBr formed during the reaction without causing significant side reactions, such as hydrolysis of the nitro group. The use of a solid base also simplifies the workup procedure.

  • Reaction Temperature (80 °C): This temperature provides a good balance between reaction rate and selectivity. Higher temperatures could lead to decomposition or the formation of byproducts, while lower temperatures would result in a significantly slower reaction.

  • Stoichiometry: A slight excess of the amine nucleophile (1.1 equivalents) is used to ensure complete consumption of the starting aryl halide. A larger excess of the base (1.5 equivalents) is used to effectively neutralize the acid produced and drive the reaction to completion.

Safety and Handling

  • Nitroanilines: Nitroaniline derivatives are toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dimethylformamide (DMF): DMF is a suspected teratogen and should be handled in a fume hood.

  • Scale-up Precautions: When scaling up chemical reactions, it is crucial to consider changes in heat transfer, mixing efficiency, and reagent addition rates. A thorough risk assessment should be conducted before proceeding with any scale-up synthesis. Never scale a reaction by more than a factor of three from the previous run without re-evaluating the safety parameters.

Conclusion

The scale-up synthesis of this compound can be reliably achieved through a Nucleophilic Aromatic Substitution reaction. By carefully selecting the solvent, base, and reaction temperature, and by adhering to strict safety protocols, high yields of the desired product can be obtained. This application note provides a robust and scalable protocol that can be adapted for various production needs, from laboratory to pilot plant scale.

References

  • Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Leah4sci. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]

  • Carl ROTH. (2024).

Application Notes & Protocols: 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the applications of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline. This versatile synthetic intermediate possesses a unique combination of functional groups that make it an invaluable starting material for constructing complex heterocyclic scaffolds, particularly those of therapeutic interest. We will explore its synthesis, physicochemical properties, and its strategic use as a precursor for benzimidazole derivatives and as a foundational scaffold for the development of enzyme inhibitors. This guide provides field-proven insights, step-by-step protocols, and the scientific rationale behind its application in modern drug discovery workflows.

Introduction: A Molecule of Strategic Importance

In medicinal chemistry, the design of synthetic pathways that allow for rapid diversification and optimization of lead compounds is paramount. This compound is a scaffold designed for this purpose. Its structure is not random; each component serves a strategic role in synthesis and biological activity.

  • The 2-Nitroaniline Core: This functional group arrangement is a well-established precursor to the benzimidazole ring system, a privileged scaffold found in numerous FDA-approved drugs due to its wide range of biological activities, including antiviral, anticancer, and antihypertensive properties[1][2]. The nitro group acts as a masked amine, which can be selectively reduced to initiate cyclization[3].

  • The 4-Methoxybenzyl (PMB) Group: The PMB group is a widely used and versatile protecting group for amines and other functionalities[4][5][6]. Its primary advantage is its stability under a wide range of reaction conditions and its susceptibility to clean, oxidative cleavage (e.g., with DDQ or ceric ammonium nitrate) or acidic removal, often without disturbing other sensitive parts of the molecule[5][7]. In this context, it serves both as a protecting group and as a bulky substituent that can influence the molecule's conformation and interactions with biological targets.

  • The Bromo Substituent: The bromine atom offers a reactive handle for further molecular elaboration. It is ideally positioned for participation in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or amino groups to build out a chemical library for structure-activity relationship (SAR) studies.

This guide will detail two primary applications that leverage these features: its conversion to benzimidazoles and its use as a template for inhibitor design.

Physicochemical & Safety Profile

A clear understanding of a compound's properties is essential for its effective use.

PropertyValueSource
CAS Number 1133115-36-2[8][9]
Molecular Formula C₁₄H₁₃BrN₂O₃[9]
Molecular Weight 337.17 g/mol [9]
Appearance Typically a yellow or orange solidInferred from related compounds[10][11]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, DMF)General property of similar structures
Purity >98% (Commercially available)[9]

Safety Considerations:

  • Handle with standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Nitroaromatic compounds can be toxic and are potential mutagens. Avoid inhalation, ingestion, and skin contact.

  • Refer to the specific Safety Data Sheet (SDS) from your supplier before use.

Synthesis Protocol: Preparation of the Title Compound

The title compound is not typically synthesized in a single step but is readily prepared via standard nucleophilic aromatic substitution or N-alkylation. The following protocol describes a plausible and efficient synthesis from commercially available starting materials.

Protocol 3.1: N-Alkylation of 3-Bromo-2-nitroaniline

This protocol details the synthesis via direct alkylation of 3-Bromo-2-nitroaniline with 4-methoxybenzyl chloride.

Rationale: This is a standard and reliable method for forming secondary amines. The use of a non-nucleophilic base like potassium carbonate is crucial to prevent competing side reactions. The secondary amine of the product is significantly less nucleophilic than the starting aniline due to steric hindrance and the electron-withdrawing effect of the ortho-nitro group, minimizing the risk of dialkylation.

Workflow Diagram:

G cluster_0 Setup & Reaction cluster_1 Work-up & Isolation cluster_2 Purification A 1. Combine 3-Bromo-2-nitroaniline, K2CO3, and DMF in a flask B 2. Add 4-methoxybenzyl chloride (PMB-Cl) dropwise at RT A->B C 3. Heat reaction to 60-70 °C B->C D 4. Monitor by TLC until starting material is consumed (4-6 h) C->D E 5. Cool to RT, pour into ice-water to precipitate product D->E F 6. Filter the solid E->F G 7. Wash with water and cold hexane F->G H 8. Dry under vacuum G->H I 9. Recrystallize from Ethanol/Water or purify by column chromatography (Hexane:EtOAc gradient) H->I

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-bromo-2-nitroaniline (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous N,N-Dimethylformamide (DMF, ~5 mL per mmol of aniline).

  • Addition of Alkylating Agent: While stirring at room temperature, add 4-methoxybenzyl chloride (1.1 eq) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to 60-70 °C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexane:Ethyl Acetate eluent) until the starting aniline spot is no longer visible (typically 4-6 hours).

  • Work-up: Once complete, cool the mixture to room temperature and pour it into a beaker of ice-water with vigorous stirring. A yellow-orange solid should precipitate.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with deionized water, followed by a small amount of cold hexane to remove non-polar impurities.

  • Drying: Dry the solid under high vacuum to yield the crude product.

  • Purification: For highest purity, the crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

Application I: Precursor for Substituted Benzimidazoles

A primary application of this compound is its use as a precursor for the synthesis of 1-(4-methoxybenzyl)-4-bromo-benzimidazole derivatives. This is achieved through a one-pot reductive cyclization reaction.

Rationale: This transformation hinges on the chemoselective reduction of the aromatic nitro group to an amine in the presence of other functional groups. The newly formed ortho-diamine intermediate then undergoes spontaneous or acid-catalyzed intramolecular cyclization with a suitable one-carbon electrophile (e.g., an aldehyde or formic acid) to form the benzimidazole ring. Using an aldehyde allows for the direct installation of a substituent at the C2 position.

Signaling Pathway Diagram:

G Start 3-Bromo-N-(PMB)-2-nitroaniline Intermediate Ortho-diamine Intermediate Start->Intermediate [Reduction] e.g., Zn/NaHSO3, H2/Pd-C Product 4-Bromo-1-(PMB)-2-(R)-Benzimidazole Intermediate->Product + R-CHO [Cyclization]

Caption: Reductive cyclization pathway to benzimidazoles.

Protocol 4.1: One-Pot Reductive Cyclization with an Aldehyde

This protocol is adapted from established methods for synthesizing 2-substituted benzimidazoles from 2-nitroanilines[1][3].

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and a chosen aromatic or aliphatic aldehyde (1.2 eq) in water or ethanol.

  • Addition of Reducing Agent: Add Zinc dust (3.0 eq) and sodium bisulfite (NaHSO₃) (2.0 eq) to the mixture.

    • Expert Insight: The Zn/NaHSO₃ system in an aqueous medium is an inexpensive, efficient, and environmentally benign choice for this chemoselective reduction[1]. Alternative systems like catalytic hydrogenation (H₂, Pd/C) or iron in acidic medium can also be employed.

  • Reaction: Heat the reaction mixture to reflux (80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, more polar, UV-active spot indicates product formation.

  • Work-up: After completion (typically 2-4 hours), cool the reaction to room temperature and filter through a pad of celite to remove the zinc metal.

  • Extraction: If the reaction was done in water, extract the filtrate with ethyl acetate (3x). If in ethanol, first evaporate the solvent, then dissolve the residue in ethyl acetate and water. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 2-substituted benzimidazole derivative.

Application II: Scaffold for Enzyme Inhibitor Development

The 2-nitroaniline scaffold is a viable starting point for developing potent and selective enzyme inhibitors. Research has shown that derivatives of 5-(piperazin-1-yl)-2-nitroaniline act as inhibitors of Sirtuin 6 (SIRT6), a histone deacetylase implicated in type 2 diabetes[12][13]. Our title compound can serve as a foundational molecule for a similar discovery program.

Rationale: The 3-bromo position provides a key vector for diversification. By applying various cross-coupling reactions, a library of analogs can be synthesized where the bromine is replaced with different chemical moieties. This allows for a systematic exploration of the SAR at this position to optimize potency and selectivity against a target enzyme. The PMB group can be retained as part of the pharmacophore or removed in a later step to reveal a free N-H group for further interaction or derivatization.

Conceptual Workflow for Inhibitor Design:

G Start 3-Bromo-N-(PMB)-2-nitroaniline (Starting Scaffold) Coupling Parallel Synthesis: Suzuki, Sonogashira, Buchwald-Hartwig Cross-Coupling Reactions Start->Coupling Library Diverse Chemical Library (Analogs with varied R groups at C3) Coupling->Library Screening High-Throughput Screening (Biochemical or Cell-based Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis & Hit Identification Screening->SAR Optimization Lead Optimization SAR->Optimization

Sources

Application Notes and Protocols for the Use of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline as a Dye Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline as a versatile intermediate in the synthesis of azo dyes. This document outlines the fundamental chemical principles, detailed experimental protocols for diazotization and azo coupling, and critical considerations for safety and handling. While specific literature on the use of this exact molecule as a dye intermediate is not prevalent, the protocols herein are built upon well-established principles of azo dye chemistry, using related nitroaniline derivatives as a validated framework.[1][2]

Introduction: The Role of Substituted Nitroanilines in Azo Dye Synthesis

Azo dyes, characterized by the presence of a diazene functional group (R-N=N-R'), represent the largest and most diverse class of synthetic organic colorants.[1] Their widespread application in textiles, printing, and biomedical research is a testament to their synthetic accessibility and the broad spectrum of colors achievable through structural modifications. The synthesis of azo dyes is a cornerstone of industrial organic chemistry, typically involving a two-stage process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by an azo coupling reaction with an electron-rich coupling agent, such as a phenol or an aromatic amine.[1][2]

Nitroaniline derivatives are particularly important as precursors for the diazo component.[3] The electron-withdrawing nature of the nitro group enhances the electrophilicity of the resulting diazonium salt, facilitating the coupling reaction. The specific compound of interest, this compound, offers several points of structural diversity. The presence of a bromine atom and a bulky N-(4-methoxybenzyl) group can be expected to influence the final properties of the dye, such as its color, fastness, and solubility.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1133115-36-2[4]
Molecular Formula C₁₄H₁₃BrN₂O₃[5]
Molecular Weight 337.17 g/mol
Appearance Not specified, likely a crystalline solidN/A
Purity Typically available at ≥98%[6]

Proposed Synthetic Application: Azo Dye Formation

The primary application of this compound in dye chemistry is as a diazo component. The following sections detail a proposed workflow for its conversion into an azo dye.

General Workflow

The overall process can be visualized as a two-step sequence: Diazotization followed by Azo Coupling.

AzoDyeSynthesis Start This compound Diazotization Diazotization (NaNO₂, aq. acid, 0-5 °C) Start->Diazotization DiazoniumSalt Intermediate Diazonium Salt Diazotization->DiazoniumSalt AzoCoupling Azo Coupling DiazoniumSalt->AzoCoupling CouplingAgent Coupling Agent (e.g., 2-Naphthol in base) CouplingAgent->AzoCoupling AzoDye Final Azo Dye Product AzoCoupling->AzoDye Purification Isolation & Purification (Filtration, Recrystallization) AzoDye->Purification FinalProduct Purified Azo Dye Purification->FinalProduct

Caption: General workflow for azo dye synthesis from a primary aromatic amine.

Detailed Experimental Protocol: Synthesis of a Representative Azo Dye

This protocol describes a representative procedure for the synthesis of an azo dye using this compound and 2-Naphthol as the coupling agent. This procedure is adapted from established methods for similar nitroaniline derivatives.[2]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Urea

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ethanol

  • Ice

PART A: Preparation of the Diazonium Salt Solution

  • Dissolution: In a 250 mL beaker, suspend 5 mmol of this compound in a mixture of 10 mL of concentrated HCl and 20 mL of deionized water. Stir the mixture vigorously. Gentle warming may be required to facilitate the formation of the hydrochloride salt, but the mixture should be cooled before proceeding.

  • Cooling: Place the beaker in an ice-salt bath and cool the suspension to a temperature between 0 and 5 °C. Maintain this temperature throughout the diazotization process to prevent the decomposition of the unstable diazonium salt.[1]

  • Nitrite Addition: In a separate beaker, dissolve 5.5 mmol of sodium nitrite in 15 mL of cold deionized water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold, stirring suspension of the amine hydrochloride. The addition should be slow to maintain the low temperature. The reaction is complete when the solution gives a positive test for excess nitrous acid (a drop of the reaction mixture turns starch-iodide paper blue).

  • Quenching Excess Nitrous Acid: After the diazotization is complete, add a small amount of urea, portion by portion, until the solution no longer gives a positive test on starch-iodide paper. This step is crucial to prevent unwanted side reactions.

PART B: Preparation of the Coupling Agent Solution

  • Dissolution: In a separate 500 mL beaker, dissolve 5.1 mmol of 2-Naphthol in 30 mL of a 10% aqueous sodium hydroxide solution.

  • Cooling: Cool this solution in a separate ice-water bath to below 5 °C.

PART C: Azo Coupling Reaction

  • Coupling: While stirring the cold 2-Naphthol solution vigorously, slowly add the cold diazonium salt solution prepared in Part A. A brightly colored precipitate, the azo dye, should form immediately.[2]

  • Completion of Reaction: Continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the coupling reaction is complete.

PART D: Isolation and Purification

  • Filtration: Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid product with several portions of cold deionized water to remove any unreacted salts and other water-soluble impurities.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as an ethanol-water mixture, to obtain a product of high purity.

  • Drying: Dry the purified crystals in a desiccator or a low-temperature oven.

Reaction Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The diazotization step generates a highly electrophilic diazonium ion. The coupling agent, being electron-rich, is then attacked by the diazonium ion to form the stable azo compound.

AzoCouplingMechanism cluster_diazotization Diazotization cluster_coupling Azo Coupling Amine Ar-NH₂ Diazonium Ar-N₂⁺ Amine->Diazonium NaNO₂, HCl, 0-5°C HNO2 HNO₂ / H⁺ CouplingAgent Coupling Agent (e.g., Naphtholate) Diazonium->CouplingAgent Electrophilic Attack AzoDye Ar-N=N-CouplingAgent CouplingAgent->AzoDye

Caption: Simplified mechanism of azo dye formation.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7][8]

  • Handling: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Hazard Statements for Structurally Similar Compounds:

  • Harmful if swallowed, in contact with skin, or if inhaled.[8][9]

  • Causes skin and serious eye irritation.[8][9]

  • May cause respiratory irritation.[9]

  • Very toxic to aquatic life with long-lasting effects.

Conclusion

This compound is a promising intermediate for the synthesis of novel azo dyes. The presence of the bromo and substituted benzyl functionalities provides opportunities for creating dyes with unique properties. The protocols and information provided in these application notes, based on established chemical principles for related compounds, offer a solid foundation for researchers to explore the potential of this versatile molecule in their dye synthesis endeavors.

References

  • A Comparative Guide to the Efficacy of Substituted Nitroanilines in Azo Dye Synthesis: A Case Study of 2,4,6 - Benchchem.
  • A Comparative Guide to 2-Methyl-5-nitroaniline in Synthesis Applic
  • This compound - Guidechem.
  • The Synthesis of Azo Dyes.
  • Synthesis of azo dyes - One Part of Chemistry.
  • New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characteriz
  • One step synthesis of azo compounds from nitroaromatics and anilines - ResearchG
  • Synthesis and Absorption Spectra of Monoazo Dyes derived
  • Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres - Oriental Journal of Chemistry.
  • CAS 1133115-36-2 this compound - Alfa Chemistry.
  • SAFETY D
  • 3-Bromo-2-nitroaniline | 7138-15-0 - ChemicalBook.
  • SAFETY D
  • SAFETY D
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  • CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google P
  • 2 - SAFETY D
  • A Technical Guide to the Historical Synthesis of Nitroaniline Deriv
  • 3-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 21852072 - PubChem.
  • 4 - SAFETY D
  • 3-BROMO-4-NITROANILINE synthesis - ChemicalBook.
  • 3-Bromo-4-nitroaniline - Chem-Impex.
  • 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applic
  • 4-bromo-3-methyl-N-(2-nitrobenzyl)aniline - PubChem.
  • N-4-Methoxybenzyl 2-bromo-6-nitroaniline | 1215205-09-6 - Sigma-Aldrich.
  • This compound, 98% Purity, C14H13BrN2O3, 10 grams.
  • 3-Bromo-4-methoxyaniline | C7H8BrNO | CID 961083 - PubChem.
  • CN101838174B - Preparation method of bromo-nitroaniline dye stuff intermediate - Google P
  • 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline.
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Sources

Analytical methods for characterizing 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Comprehensive Analytical Characterization of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

Authored by: Senior Application Scientist, Gemini Division

**Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the characterization of this compound, a substituted nitroaniline derivative with potential applications as an intermediate in pharmaceutical and materials science synthesis. The purity, identity, and structural integrity of such compounds are paramount for ensuring the reliability of downstream applications and meeting regulatory standards. This document outlines detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible Spectrophotometry. Each protocol is designed as a self-validating system, incorporating principles of causality in experimental design to ensure trustworthiness and reproducibility of results for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Overview

This compound is a complex organic molecule whose utility in synthesis is critically dependent on its purity and confirmed structure. The presence of a brominated and nitrated phenyl ring, coupled with a secondary amine linkage to a methoxybenzyl group, creates a molecule with multiple functional groups that require orthogonal analytical techniques for full characterization. In drug development, for instance, even minor impurities can alter biological activity or introduce toxicity, making rigorous analysis non-negotiable.

The analytical strategy herein is designed to provide a holistic profile of the compound, from purity assessment and impurity identification to unambiguous structural elucidation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₃BrN₂O₃[1][2]
Molecular Weight 337.17 g/mol [2]
Appearance Yellow Powder (Typical for nitroanilines)[3]
Purity (Typical) ≥98%[1][2]
CAS Number 1133115-36-2[2][4]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Principle of Causality: HPLC is the primary method for assessing the purity of non-volatile organic compounds. A reverse-phase method using a C18 column is selected due to the moderate polarity of the target analyte. The nonpolar stationary phase effectively retains the aromatic compound, while a gradient of polar mobile phase (water/acetonitrile) allows for the separation of the main compound from more polar or less polar impurities. UV detection is chosen based on the strong chromophore present in the nitroaniline structure.[5]

HPLC Protocol
  • Instrumentation and Materials:

    • HPLC system with binary pump, degasser, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade) and ultrapure water.

    • Reference standard of this compound (≥99.5% purity).

  • Chromatographic Conditions:

    ParameterRecommended SettingRationale
    Mobile Phase A Ultrapure WaterPolar component for reverse-phase chromatography.
    Mobile Phase B AcetonitrileOrganic modifier to elute the analyte.
    Gradient 0-2 min: 50% B; 2-15 min: 50-90% B; 15-18 min: 90% B; 18-20 min: 50% BA gradient ensures separation of early-eluting polar impurities and late-eluting nonpolar impurities.
    Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run time.
    Column Temp. 30 °CControlled temperature ensures reproducible retention times.
    Injection Vol. 10 µLA small volume minimizes band broadening.
    Detection λ 254 nm and λmax (determine via UV-Vis scan)254 nm is a common wavelength for aromatic compounds. Monitoring at λmax provides maximum sensitivity.
  • Sample Preparation:

    • Standard Stock (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 acetonitrile/water mixture.

    • Working Standard (50 µg/mL): Dilute the stock solution 1:20 with the mobile phase.

    • Sample Preparation: Prepare the test sample at the same concentration as the working standard. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability and Validation:

    • Inject the working standard six times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.

    • The theoretical plates for the analyte peak should be >2000, and the tailing factor should be <1.5.

    • Purity is calculated using an area percent method, assuming all impurities have a similar response factor. For accurate quantification, a calibration curve should be generated.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (ACN/Water) Equilibrate System Equilibration (C18 Column, 30°C) MobilePhase->Equilibrate Standard Standard Prep (1 mg/mL -> 50 µg/mL) SST System Suitability (6 Injections) Standard->SST Sample Sample Prep (50 µg/mL + Filter) Inject Inject Sample Sample->Inject Equilibrate->SST SST->Inject Acquire Data Acquisition (Gradient Elution) Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Causality: GC-MS is ideal for identifying volatile and semi-volatile impurities and confirming the molecular weight of the analyte. Nitroaromatic compounds can be thermally labile, so a careful selection of GC conditions is necessary to prevent degradation in the injector or on the column.[6][7] Electron Ionization (EI) will provide a fragmentation pattern that serves as a structural fingerprint, while the mass analyzer confirms the mass-to-charge ratio of the parent molecule and its fragments.

GC-MS Protocol
  • Instrumentation and Materials:

    • GC-MS system with a split/splitless injector.

    • A low-to-mid polarity fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Helium (carrier gas, 99.999% purity).

    • Dichloromethane or Ethyl Acetate (GC grade).

  • GC-MS Conditions:

    ParameterRecommended SettingRationale
    Injector Temp. 250 °CHot enough for volatilization but low enough to minimize thermal degradation of the nitro group.
    Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks.
    Carrier Gas Helium at 1.2 mL/min (constant flow)Inert and provides good chromatographic efficiency.
    Oven Program 100 °C (hold 1 min), then 15 °C/min to 300 °C (hold 5 min)A temperature ramp allows for the separation of compounds with a range of boiling points.
    MS Source Temp. 230 °CStandard temperature for EI source.
    MS Quad Temp. 150 °CStandard temperature for quadrupole analyzer.
    Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
    Scan Range 40 - 450 amuCovers the expected mass of the parent ion and key fragments.
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in ethyl acetate or dichloromethane.

  • Expected Results:

    • A major peak corresponding to the analyte.

    • The mass spectrum should exhibit a molecular ion peak cluster characteristic of a monobrominated compound (M⁺ and M+2⁺ peaks of similar intensity) at m/z 336 and 338.

    • Key fragment ions would likely arise from the cleavage of the benzyl group (loss of C₈H₉O) and other characteristic fragmentations.

GC-MS Workflow Diagram

GCMS_Workflow SamplePrep Sample Prep (~100 µg/mL in DCM) Injection GC Injection (250°C, Split 50:1) SamplePrep->Injection Separation Chromatographic Separation (DB-5ms Column, Temp Ramp) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole, 40-450 amu) Ionization->MassAnalysis Detection Data Acquisition MassAnalysis->Detection Analysis Spectral Analysis (M+ confirmation, Fragmentation) Detection->Analysis

Caption: Workflow for GC-MS identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Causality: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. The chemical shifts, integration values, and coupling patterns are directly dictated by the molecule's electronic structure and geometry, providing definitive proof of identity.

NMR Protocol
  • Instrumentation and Materials:

    • NMR Spectrometer (400 MHz or higher for better resolution).

    • 5 mm NMR tubes.

    • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.

  • Experiments to Perform:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Standard carbon experiment (e.g., with proton decoupling).

    • 2D NMR (Optional but Recommended): COSY (proton-proton correlation) and HSQC (proton-carbon correlation) to confirm assignments.

  • Predicted ¹H NMR Spectral Data (in CDCl₃):

ProtonsPredicted δ (ppm)MultiplicityIntegrationAssignment
H (NH)~8.5 - 9.0Broad singlet1HAmine proton
H (Aromatic)~8.0 - 8.2d1HProton ortho to NO₂
H (Aromatic)~6.8 - 7.5m5HRemaining aromatic protons
H (CH₂)~4.6d2HMethylene (-CH₂-) protons
H (OCH₃)~3.8s3HMethoxy (-OCH₃) protons

Note: Chemical shifts (δ) are estimates and can vary based on solvent and concentration.

  • Predicted ¹³C NMR Results:

    • Expect to see 12 distinct signals in the aromatic region (~110-160 ppm), one signal for the methylene carbon (~45-55 ppm), and one for the methoxy carbon (~55 ppm). The exact number of aromatic signals depends on potential magnetic equivalence.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Causality: FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency, providing a molecular "fingerprint".[8][9] This is a rapid, non-destructive method to confirm the presence of key structural motifs.

FTIR Protocol
  • Instrumentation:

    • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact.

    • Collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3350 - 3400N-H StretchSecondary Amine
~3000 - 3100C-H StretchAromatic
~2850 - 2960C-H StretchAliphatic (CH₂ and OCH₃)
~1570 - 1620C=C StretchAromatic Ring
~1500 - 1550N=O Asymmetric StretchNitro Group
~1330 - 1370N=O Symmetric StretchNitro Group
~1240 - 1260C-O-C Asymmetric StretchAryl Ether
~1020 - 1040C-O-C Symmetric StretchAryl Ether
~550 - 650C-Br StretchAryl Bromide

Reference data for similar compounds like 2-nitroaniline and 4-methoxy-2-nitroaniline supports these assignments.[8][9][10]

UV-Visible Spectrophotometry

Principle of Causality: The electronic structure of this compound, featuring an electron-withdrawing nitro group and electron-donating amine and methoxy groups on a π-conjugated system, results in strong absorption of UV-visible light.[11] This "push-pull" system facilitates intramolecular charge transfer (ICT) upon photoexcitation, leading to an intense absorption band. Determining the wavelength of maximum absorbance (λmax) is crucial for setting the optimal detection wavelength in HPLC.

UV-Vis Protocol
  • Instrumentation and Materials:

    • Dual-beam UV-Visible spectrophotometer.

    • Matched quartz cuvettes (1 cm path length).

    • Ethanol or Acetonitrile (spectroscopic grade).

  • Procedure:

    • Stock Solution: Prepare a ~1 mg/mL stock solution in the chosen solvent.

    • Working Solution: Prepare a dilute working solution (e.g., 5-10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.2 - 1.0 AU).[11]

    • Fill a cuvette with the solvent to serve as the blank and zero the instrument.

    • Fill a second cuvette with the working solution.

    • Scan the absorbance from 200 to 600 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

  • Expected Results:

    • Based on structurally related nitroanilines, a strong absorbance peak (λmax) is expected in the range of 380-430 nm.[12][13][14]

Potential Impurities and Synthetic Pathway

Understanding the synthetic route is key to predicting potential impurities. A likely synthesis involves the N-alkylation of 3-bromo-2-nitroaniline with 4-methoxybenzyl chloride.

Synthesis SM1 3-Bromo-2-nitroaniline Product 3-Bromo-N-(4-methoxybenzyl) -2-nitroaniline SM1->Product SM2 4-Methoxybenzyl chloride SM2->Product Impurity1 Impurity: Unreacted SM1 Product->Impurity1 Incomplete Reaction Impurity2 Impurity: Unreacted SM2 Product->Impurity2 Incomplete Reaction Impurity3 Impurity: Dialkylated Product Product->Impurity3 Side Reaction Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Base->Product

Caption: Plausible synthesis route and potential process-related impurities.

The analytical methods described, particularly HPLC and GC-MS, are well-suited to detect these potential impurities:

  • Unreacted Starting Materials: Will have different retention times from the final product.

  • Side-Products: Such as dialkylated species, will have a different molecular weight and chromatographic behavior.

  • Isomeric Impurities: Arising from the synthesis of precursors (e.g., 4-bromo-2-nitroaniline) can often be separated by high-resolution HPLC or capillary GC.[3]

Conclusion

The suite of analytical methods detailed in this guide provides a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently ascertain the identity, purity, and structural integrity of this valuable synthetic intermediate. Adherence to these protocols, including system suitability and self-validation checks, will ensure the generation of high-quality, reliable, and reproducible data critical for research, development, and quality control applications.

References

  • Jahagirdar, D., Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Journal of Molecular Modeling, 16(1), 87-94. [Link]

  • SIELC Technologies, Separation of 2-Nitroaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • ResearchGate, Thermogram of 2-nitroaniline. ResearchGate. [Link]

  • ResearchGate, Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. ResearchGate. [Link]

  • National Institute of Standards and Technology, o-Nitroaniline. NIST WebBook. [Link]

  • ResearchGate, Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. ResearchGate. [Link]

  • LCGC International, Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. [Link]

  • Scribd, Experiment 4:: TLC and HPLC of Nitroanilines. Scribd. [Link]

  • ResearchGate, UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs. ResearchGate. [Link]

  • Taylor & Francis, 4-Nitroaniline – Knowledge and References. Taylor & Francis Online. [Link]

  • ResearchGate, UV-visible spectra obtained from saturated with aqueous solutions of nitroanilines. ResearchGate. [Link]

  • ResearchGate, UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20 µM). ResearchGate. [Link]

  • PubChem, 3-Bromo-2-nitroaniline. PubChem. [Link]

  • Google Patents, CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
  • U.S. Environmental Protection Agency, Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. [Link]

  • U.S. Environmental Protection Agency, Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. EPA. [Link]

  • Beilstein Journals, Supplementary Information for "A mild and efficient method for the regioselective bromination of phenols and anilines". Beilstein Journals. [Link]

  • The Royal Society of Chemistry, First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances. [Link]

  • PubChem, 2-Nitroaniline. PubChem. [Link]

  • Agilent Technologies, GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Agilent Technologies. [Link]

  • Google Patents, CN102993022A - Preparation method of bromoaniline.
  • ChemSynthesis, 3-bromo-6-methoxy-4,5-dimethyl-2-nitroaniline. ChemSynthesis. [Link]

  • SpectraBase, N-(5-bromo-2-methoxybenzyl)-2-methyl-4-nitroaniline. SpectraBase. [Link]

  • Chem-Impex, 3-Bromo-4-nitroaniline. Chem-Impex. [Link]

  • ResearchGate, The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. ResearchGate. [Link]

  • Asian Journal of Chemistry, Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. [Link]

  • PubChem, 4-Bromo-3-nitroanisole. PubChem. [Link]

  • PubChem, 4-Bromo-2-nitroaniline. PubChem. [Link]

  • PubMed, Determination of Halogenated Flame Retardants Using Gas Chromatography with Atmospheric Pressure Chemical Ionization (APCI) and a High-Resolution Quadrupole Time-of-Flight Mass Spectrometer (HRqTOFMS). PubMed. [Link]

  • Chempanda, Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda Blog. [Link]

  • PMC, Investigation into the Formation of Impurities during the Optimization of Brigatinib. PubMed Central. [Link]

  • Google Patents, CN102993022A - Preparation method of bromoaniline.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction yields through a deeper understanding of the underlying chemical principles.

The target molecule is typically synthesized via a Palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N bond-forming reaction.[1] This guide focuses on anticipating and resolving issues specific to this transformation.

Section 1: Reaction Overview and Mechanism

The synthesis involves the cross-coupling of an aryl halide (3-bromo-2-nitroaniline) with a primary amine (4-methoxybenzylamine) in the presence of a palladium catalyst, a phosphine ligand, and a base.

General Reaction Scheme: 3-Bromo-2-nitroaniline + 4-Methoxybenzylamine --(Pd Catalyst, Ligand, Base)--> this compound

The reaction proceeds through a well-established catalytic cycle, which is crucial for understanding potential points of failure.

Buchwald_Hartwig_Cycle pd0 LPd(0) Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition amine_complex Amine Coordination Complex oa_complex->amine_complex Ligand Exchange amido_complex Pd(II) Amido Complex amine_complex->amido_complex Deprotonation amido_complex->pd0 Catalyst Regeneration product Ar-NR'R'' (Product) amido_complex->product Reductive Elimination product->pd0 start Ar-X start->oa_complex amine HNR'R'' amine->amine_complex base Base base->amine_complex baseH [Base-H]⁺X⁻

Caption: The Buchwald-Hartwig amination catalytic cycle.

The catalytic cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl bromide.[2] This is followed by coordination of the amine and subsequent deprotonation by the base to form a palladium(II) amido complex. The final, yield-determining step is the reductive elimination of the desired N-aryl product, which regenerates the Pd(0) catalyst.[3]

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting material, 3-bromo-2-nitroaniline. What are the likely causes and how can I fix this?

Answer: Low or no conversion is a common issue that typically points to a problem with the catalytic system's activity. Several factors could be at play:

  • Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to Pd(0). This reduction can be facilitated by the phosphine ligand or the amine itself.[2][4] However, this process can be inefficient.

    • Solution: Use a modern palladium "precatalyst" (e.g., a G3 or G4 palladacycle). These are air-stable Pd(II) compounds that rapidly and cleanly generate the active LPd(0) species upon exposure to a base, leading to more reliable results.[5]

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating both the oxidative addition and reductive elimination steps.[5] The electronic and steric properties of the ligand must be matched to the substrates.

    • Solution: For coupling a primary amine like 4-methoxybenzylamine, a bulky, electron-rich biarylphosphine ligand is often required.[1] Ligands like BrettPhos or RuPhos are excellent starting points.[5][6] If yield remains low, consider screening other specialized ligands like DavePhos or tBuBrettPhos.[4]

  • Incorrect Base Selection or Strength: The base's primary role is to deprotonate the amine after it coordinates to the palladium center.[7][8] If the base is too weak, this step becomes the rate-limiting factor, stalling the reaction.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard for Buchwald-Hartwig aminations.[2][4] However, the nitro group on your substrate is electron-withdrawing and can be sensitive to very strong bases. If you suspect substrate decomposition, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures to achieve a reasonable rate.[5]

  • Poor Solubility: One of the most underestimated causes of reaction failure is the insolubility of a key component (aryl halide, base, or catalytic complex).[2]

    • Solution: Ensure your chosen solvent can dissolve the reactants. Toluene and dioxane are common choices.[3] If solubility is an issue, consider a co-solvent system or switching to a more polar aprotic solvent like DMF, but be aware that solvent can influence the catalytic cycle.[7][8] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the catalyst.[2]

Question 2: I am forming the desired product, but my yield is compromised by significant side products, primarily the hydrodehalogenated arene (2-nitroaniline). How can I minimize this?

Answer: The formation of 2-nitroaniline is due to a side reaction called hydrodehalogenation, where the bromine atom is replaced by a hydrogen.[1][9] This competes directly with the desired C-N bond formation.

  • Cause & Mechanism: This side reaction can occur via β-hydride elimination from the palladium amido intermediate, especially if the amine has β-hydrogens. It can also be promoted by certain base and solvent combinations.

  • Mitigation Strategies:

    • Optimize the Base: While strong bases are needed, an excess or a particularly reactive base can exacerbate hydrodehalogenation.[9] Try switching from NaOtBu to the slightly milder potassium tert-butoxide (KOtBu) or using a weaker base like K₃PO₄ at a higher temperature.

    • Adjust Catalyst Loading and Ligand-to-Metal Ratio: A higher catalyst loading can sometimes favor the desired amination over side reactions. Ensure your ligand-to-palladium ratio is optimal (typically between 1:1 and 2:1), as excess ligand can sometimes inhibit the reaction, while too little can lead to catalyst decomposition and side reactions.

    • Lower the Reaction Temperature: Higher temperatures can accelerate side reactions. Once you've found conditions that give a reasonable reaction rate, try lowering the temperature by 10-20 °C to see if the selectivity for the desired product improves.

Question 3: My reaction starts cleanly but seems to stall at 50-70% conversion, and I observe the formation of palladium black. What is happening?

Answer: Reaction stalling accompanied by the precipitation of palladium black is a classic sign of catalyst deactivation. The active, soluble LPd(0) complex is decomposing into inactive, bulk palladium metal.

  • Cause & Mechanism: The monoligated Pd(0) species, which is the active catalyst, can be unstable. If the phosphine ligand concentration is too low or the ligand itself cannot sufficiently stabilize the metal center, the complexes can aggregate and precipitate as palladium black.[9]

  • Mitigation Strategies:

    • Use a Robust Ligand: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are specifically designed to create a stable, monoligated Pd(0) complex that is resistant to decomposition.[1][10] This is the most effective solution.

    • Ensure an Inert Atmosphere: While many modern precatalysts are air-stable solids, the active Pd(0) species in solution is sensitive to oxygen.[9] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) throughout the experiment.

    • Check Purity of Reagents: Impurities in solvents or starting materials can act as catalyst poisons.[4] Always use anhydrous, degassed solvents and purified reagents.

Section 3: Frequently Asked Questions (FAQs)

Q: How do I choose the optimal Palladium source and ligand for this synthesis? A: For reproducibility and high activity, a precatalyst like XPhos Pd G3 or BrettPhos Pd G3 is highly recommended over traditional sources like Pd₂(dba)₃ or Pd(OAc)₂.[5] The choice of ligand depends heavily on the nucleophile. For primary amines like 4-methoxybenzylamine, ligands from the biarylphosphine class are the gold standard. A good starting point is to consult a ligand selection guide and screen a few options (e.g., XPhos, RuPhos, BrettPhos) to find the optimal one for your specific substrate pairing.[5][11]

Q: What is the role of the base, and how critical is the choice? A: The base is absolutely critical. It serves to deprotonate the amine-palladium complex to form the key amido-palladium intermediate, which then undergoes reductive elimination.[3][7] The choice of base is a balance: it must be strong enough to facilitate deprotonation but not so harsh that it degrades your starting materials or product.[4] For substrates with sensitive functional groups (like the nitro group), screening both a strong alkoxide base (NaOtBu) and a weaker inorganic base (Cs₂CO₃) is a prudent strategy.[5]

Q: Which solvent is best, and how important is its purity? A: Aprotic, non-coordinating solvents are preferred. Toluene and 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig aminations.[2][3] The solvent must be anhydrous and should be degassed (e.g., by sparging with argon or via freeze-pump-thaw cycles) before use to prevent catalyst deactivation.

Section 4: General Experimental Protocol

This protocol provides a starting point for the synthesis of this compound on a laboratory scale. Optimization may be required.

Materials:

  • 3-Bromo-2-nitroaniline (1.0 mmol, 1.0 equiv)

  • 4-Methoxybenzylamine (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

Procedure:

  • Setup: In a glovebox, add 3-bromo-2-nitroaniline, the palladium precatalyst, and the base to the oven-dried reaction vial. If a glovebox is unavailable, add the solids to the vial, seal it with the septum cap, and then purge the vial with argon or nitrogen for 5-10 minutes.

  • Reagent Addition: Through the septum, add the anhydrous, degassed toluene via syringe, followed by the 4-methoxybenzylamine.

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (a starting point of 80-100 °C is common).[2] Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the vial to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound.

Section 5: Summary of Key Reaction Parameters

ParameterCommon OptionsImpact on Yield and PurityKey Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Precatalysts (e.g., XPhos Pd G3) Precatalysts generally give higher, more reproducible yields by ensuring efficient formation of the active Pd(0) species.[5]Modern precatalysts are preferred for reliability and ease of use.
Ligand Biarylphosphines (XPhos, RuPhos, BrettPhos) , DPPF, BINAPThe choice is critical. Bulky, electron-rich ligands accelerate reductive elimination and prevent catalyst decomposition, boosting yield.[1][12]Match the ligand to the amine class. For primary amines, biarylphosphines are superior.[5][6]
Base NaOtBu, KOtBu, LHMDS , Cs₂CO₃, K₃PO₄Strong bases lead to faster rates but can cause side reactions or substrate degradation.[4] Weaker bases are milder but require higher temperatures.[5]Balance basicity with the functional group tolerance of your substrates.
Solvent Toluene, Dioxane , THF, t-BuOHThe solvent affects solubility and reaction rate. Toluene and dioxane are generally the most effective.[2][3]Must be anhydrous and degassed. Avoid coordinating solvents like acetonitrile.[2]
Temperature Room Temp to 120 °CHigher temperatures increase reaction rates but can also promote side reactions like hydrodehalogenation.[3]Typically run between 80-100 °C. Optimization may be necessary to balance rate and selectivity.[2]

References

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • BenchChem. (2025).
  • Wikipedia. (2023). 2-Nitroaniline.
  • HOPEMAX. (2025). What are the precursors for the synthesis of 2 - Nitroaniline?.
  • ChemicalBook. (n.d.). 2-Nitroaniline synthesis.
  • BenchChem. (2025).
  • YouTube. (2025).
  • BenchChem. (2025). How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos.
  • Wikipedia. (n.d.).
  • Norrby, P., et al. (2014).
  • PubMed. (2014).
  • Paul Murray Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
  • ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
  • Nature. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?.
  • Grokipedia. (n.d.).
  • Chemistry LibreTexts. (2023).

Sources

Technical Support Center: Bromination of N-(4-methoxybenzyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of N-(4-methoxybenzyl)-2-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific electrophilic aromatic substitution. Here, we address common challenges and side reactions encountered during this synthesis, providing in-depth troubleshooting advice and optimized protocols to ensure the successful and selective formation of the desired product, 4-bromo-N-(4-methoxybenzyl)-2-nitroaniline.

Introduction to the Reaction

The bromination of N-(4-methoxybenzyl)-2-nitroaniline is an electrophilic aromatic substitution targeting the position para to the activating secondary amine and ortho to the deactivating nitro group. The interplay of these directing groups generally favors the formation of the 4-bromo isomer. However, the substrate's structural complexity presents several potential pathways for side reactions. This guide will help you navigate these challenges.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues observed in the laboratory.

FAQ 1: My reaction mixture turned dark, and I see multiple spots on my TLC plate, some of which are highly colored. What is happening?

Answer: This is a classic sign of oxidation and/or over-bromination of the aniline ring. The secondary amine group is a strong activator, making the aromatic ring highly susceptible to both multiple brominations and oxidation by the brominating agent, especially N-bromosuccinimide (NBS).[1]

Root Cause Analysis:

  • Over-activation: The secondary amine strongly activates the ring, making it highly nucleophilic.

  • Reaction Temperature: Higher temperatures increase the rate of all reactions, including undesired oxidation and multiple brominations.[2]

  • Stoichiometry: Using an excess of the brominating agent will inevitably lead to over-bromination.

Troubleshooting Steps:

  • Control Stoichiometry: Use no more than 1.0 to 1.05 equivalents of the brominating agent (e.g., NBS).

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity and minimize oxidation.[2]

  • Slow Addition: Add the brominating agent portion-wise or as a solution via an addition funnel over a prolonged period. This keeps the instantaneous concentration of the electrophile low.

  • Choice of Brominating Agent: Consider a milder brominating agent or a system that generates the electrophile in situ at a controlled rate.

FAQ 2: My primary product is the desired molecular weight, but my NMR shows a mixture of isomers. How can I improve regioselectivity?

Answer: The formation of regioisomers, while often a minor issue in this specific substrate due to strong directing effects, can occur. The main directing groups are the secondary amine (-NHR, ortho, para-directing and activating) and the nitro group (-NO₂, meta-directing and deactivating).[2][3][4] The desired product is bromination at C4 (para to -NHR). A potential isomeric byproduct is bromination at C6 (ortho to -NHR).

Mechanistic Insight:

The directing effects of the substituents on the stability of the arenium ion intermediate determine the regioselectivity.[2][5] While the C4 position is electronically and sterically favored, a small percentage of substitution at other activated positions can occur.

Troubleshooting Steps:

  • Solvent Selection: The polarity of the solvent can influence regioselectivity in the bromination of substituted anilines.[1][6] Experiment with less polar solvents like dichloromethane (DCM) or chloroform, or more polar aprotic solvents like acetonitrile, to see if the isomer ratio improves.

  • Temperature Control: As mentioned previously, lower temperatures often lead to higher selectivity. The kinetic product is favored under these conditions, which is typically the less sterically hindered and more electronically favored isomer.[2]

  • Catalyst Choice: For reactions using Br₂, the choice of Lewis acid catalyst can impact isomer distribution.[7] For NBS brominations, the addition of a mild acid catalyst can sometimes enhance selectivity.[8]

FAQ 3: I've isolated a significant amount of a lower molecular weight byproduct, identified as 4-bromo-2-nitroaniline. What is causing this?

Answer: You are observing the cleavage of the p-methoxybenzyl (PMB) protecting group . The PMB group is known to be labile under certain acidic or oxidative conditions, which can be generated during the bromination reaction.[9][10][11]

Root Cause Analysis:

  • Acid Generation: Electrophilic aromatic bromination generates HBr as a byproduct. This acid can catalyze the cleavage of the PMB group.

  • Oxidative Cleavage: Some brominating agents or reaction conditions can facilitate the oxidative cleavage of the electron-rich PMB group.[11]

Troubleshooting Steps:

  • Use a Non-Acidic Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over Br₂ as it does not directly produce a strong acid in the same manner, although HBr can still be formed from the succinimide byproduct.

  • Include an Acid Scavenger: Add a non-nucleophilic base, such as sodium bicarbonate or pyridine, to the reaction mixture to neutralize any in situ generated acid.

  • Avoid Strong Lewis Acids: If using Br₂, avoid strong Lewis acid catalysts that can promote PMB cleavage.

  • Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions, as water can facilitate the hydrolysis of the carbocation intermediate formed during cleavage.

Visualizing Reaction Pathways

The following diagrams illustrate the desired reaction and key side reactions.

Bromination of N-(4-methoxybenzyl)-2-nitroaniline sub N-(4-methoxybenzyl)-2-nitroaniline prod 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline (Desired Product) sub->prod Regioselective Bromination over_br Di-bromo Product (Side Product) sub->over_br Excess Brominating Agent / High Temp. oxidized Oxidation/Decomposition Products sub->oxidized Harsh Conditions prod->over_br Further Bromination cleaved 4-Bromo-2-nitroaniline (Side Product) prod->cleaved Acid-catalyzed Cleavage

Caption: Key reaction pathways in the bromination of N-(4-methoxybenzyl)-2-nitroaniline.

Recommended Experimental Protocol

This protocol is optimized to favor the formation of 4-bromo-N-(4-methoxybenzyl)-2-nitroaniline while minimizing common side reactions.

Materials:

  • N-(4-methoxybenzyl)-2-nitroaniline

  • N-Bromosuccinimide (NBS), recrystallized

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve N-(4-methoxybenzyl)-2-nitroaniline (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve N-bromosuccinimide (1.05 eq) in a minimum amount of anhydrous acetonitrile. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining bromine/NBS.

  • Workup:

    • Add saturated aqueous sodium bicarbonate solution to neutralize any generated acid.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Data Summary Table

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂; reduces risk of strong acid formation.[1][12][13]
Equivalents of NBS 1.0 - 1.05Minimizes over-bromination.
Solvent Acetonitrile (anhydrous)Aprotic polar solvent, often provides good selectivity.[6]
Temperature 0 °C to Room TemperatureReduces rate of side reactions (oxidation, over-bromination).[2]
Workup Quench with Na₂S₂O₃ and NaHCO₃Neutralizes excess reagent and acid, preventing PMB cleavage.
Purification Flash Column ChromatographyEffective for separating desired product from isomers and byproducts.

Final Workflow Diagram

Experimental_Workflow A Dissolve Substrate in Acetonitrile B Cool to 0 °C A->B C Dropwise Addition of NBS Solution B->C D Monitor by TLC C->D E Quench Reaction (Na₂S₂O₃, NaHCO₃) D->E Reaction Complete F Aqueous Workup & Extraction E->F G Dry & Concentrate F->G H Purify by Column Chromatography G->H I Characterize Pure Product H->I

Caption: Optimized workflow for the synthesis and purification of 4-bromo-N-(4-methoxybenzyl)-2-nitroaniline.

References

  • Wang, Z. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. 2016. [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]

  • Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • ChemHelp ASAP. electrophilic aromatic bromination with N-bromosuccinimide. YouTube. 2021. [Link]

  • Research India Publications. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. [Link]

  • PubChem. 4-Bromo-2-nitroaniline. [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst. [Link]

  • ResearchGate. A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. [Link]

  • Khan Academy. Bromination of Aniline. YouTube. 2022. [Link]

  • Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Kiessling Lab. p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. [Link]

  • vibzz lab. 4 bromoaniline : Organic Synthesis. YouTube. 2024. [Link]

  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]

  • Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Quora. Why is the nitro group a metal director in aromatic electrophilic reactions?. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Let's Crack CBSE Science. ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. YouTube. 2024. [Link]

  • ResearchGate. Photochemical Benzylic Bromination in Flow using BrCCl3 and its Application to Telescoped p-Methoxybenzyl Protection. [Link]

  • CK-12 Foundation. Explain electrophilic substitution in nitro compounds. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. [Link]

  • Synthesis. Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. [Link]

  • The Organic Chemistry Tutor. Directing Effect of the Nitro Group in EAS. YouTube. 2017. [Link]

  • Chem-Station. p-Methoxybenzyl (PMB) Protective Group. [Link]

  • NSF Public Access Repository. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. [Link]

  • IOSR Journal of Applied Chemistry. Side Chain Bromination of 4 – Nitro Toluene by an Electro Chemical Method. [Link]

  • National Institutes of Health. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

  • Allen Institute. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]

  • ACS GCI Pharmaceutical Roundtable. Bromination. [Link]

  • Chemguide. electrophilic substitution in methylbenzene and nitrobenzene. [Link]

  • ResearchGate. Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide. [Link]

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Overcoming solubility issues with 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline (CAS 1133115-36-2). This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound. Given its complex aromatic structure, achieving complete dissolution can be a significant hurdle. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome these issues and ensure the success of your experiments.

Understanding the Challenge: The Molecular Basis for Poor Solubility

This compound is a molecule with several structural features that contribute to its low solubility in many common solvents.

  • Large Aromatic System: The presence of two phenyl rings creates a large, rigid, and hydrophobic core.

  • Polar Groups: The nitro (-NO2) group is strongly electron-withdrawing and polar. The secondary amine (-NH-) can act as a hydrogen bond donor, and the methoxy (-OCH3) ether can act as a hydrogen bond acceptor.

  • Halogenation: The bromine (-Br) atom adds to the molecular weight and hydrophobicity.

This combination of a large hydrophobic surface area with distinct polar functional groups leads to strong intermolecular forces within the crystal lattice. Overcoming this lattice energy requires a solvent or solvent system that can effectively interact with all parts of the molecule. Analogous substituted nitroanilines are known to be only slightly soluble in water but show better solubility in various organic solvents.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in standard solvents like hexanes or water?

A1: This compound's insolubility in non-polar solvents like hexanes is due to its polar nitro and amine groups, which hexane cannot effectively solvate. Conversely, its large hydrophobic aromatic structure prevents it from dissolving in highly polar solvents like water.[1] A solvent with intermediate polarity, or a solvent mixture, is typically required.

Q2: What are the recommended starting solvents for initial solubility screening?

A2: Based on the structure, a logical starting point is a range of polar aprotic and polar protic solvents. We recommend screening the solvents listed in the table below. Start with small-scale tests (e.g., 1-5 mg of compound in 0.5-1.0 mL of solvent) to conserve material.

Q3: Can I use heat to increase solubility? What are the risks?

A3: Yes, gently heating the mixture can often significantly increase both the rate of dissolution and the saturation point.[4] However, there are risks. Nitroaromatic compounds can be thermally sensitive and may decompose at elevated temperatures. Always start with gentle warming (e.g., 40-50°C) and monitor for any color change that could indicate degradation. A preliminary thermal stability test, such as a melting point determination or thermogravimetric analysis (TGA), is advisable if the compound will be heated for extended periods.

Q4: How does pH affect the solubility of this compound?

A4: The secondary amine group in the molecule is basic and can be protonated under acidic conditions to form a more soluble ammonium salt.[1][5] Therefore, adjusting the pH to the acidic range (e.g., pH 2-4) with a dilute acid like HCl can substantially increase aqueous solubility.[1] However, be aware that the nitro group's stability can be compromised under strongly acidic or basic conditions, especially with heating. The surface pKa of aniline has been reported to be different from its bulk pKa, a factor to consider in multiphase systems.[6]

Q5: What is a co-solvent system, and how can it help?

A5: A co-solvent system is a mixture of two or more miscible solvents designed to have a polarity profile that is ideal for dissolving a specific solute.[7][8] For this compound, a common strategy is to dissolve it in a minimal amount of a strong organic solvent (like DMSO or DMF) and then dilute the solution with a less polar "anti-solvent" (like water or a buffer) to the desired final concentration.[5][9] This technique is a cornerstone of formulating poorly soluble drugs for both research and pharmaceutical applications.[10][11]

Troubleshooting Guides & Protocols

Problem 1: Compound "oils out" or precipitates when adding an aqueous buffer.

This common issue arises when a stock solution in a strong organic solvent is diluted too quickly or into a buffer where the compound is not soluble.

G start Precipitation Observed During Dilution q1 Is the final organic solvent concentration too low? start->q1 s1 Increase the proportion of the organic co-solvent in the final mixture. q1->s1 Yes q2 Was the addition too rapid? q1->q2 No s1->q2 s2 Add the stock solution dropwise to the aqueous phase under vigorous stirring/vortexing. q2->s2 Yes q3 Is the pH of the aqueous phase optimal? q2->q3 No s2->q3 s3 Adjust aqueous phase to acidic pH (2-4) before adding the stock solution. q3->s3 Yes end Homogeneous Solution Achieved q3->end No/NA s3->end

Caption: Troubleshooting workflow for precipitation issues.

Problem 2: Need to prepare a stock solution for biological assays.

Biological assays often have strict limits on the concentration of organic solvents like DMSO. This protocol maximizes compound solubility while minimizing solvent concentration.

  • Preparation: Aliquot ~1 mg of this compound into several labeled microcentrifuge tubes.

  • Solvent Addition: Add 100 µL of a test solvent to each tube. Test solvents should include DMSO, DMF, Acetone, Acetonitrile, Ethanol, and Methanol.

  • Agitation: Vortex each tube vigorously for 1-2 minutes.

  • Observation: Visually inspect for complete dissolution. If not dissolved, gently warm the sample to 40°C for 5 minutes and observe again.

  • Documentation: Record the results to identify the most effective solvent.

The following table provides a list of common laboratory solvents, ordered by polarity, that are suitable for initial screening.

SolventTypeDielectric Constant (Polarity Index)Rationale & Use Case
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7Excellent starting point; dissolves a wide range of compounds. Often used for high-concentration stocks.[9]
N,N-Dimethylformamide (DMF) Polar Aprotic36.7Similar to DMSO, good for highly polar and crystalline compounds.[9]
Acetonitrile (ACN) Polar Aprotic37.5Less viscous than DMSO/DMF, easier to evaporate. Good for analytical applications.
Acetone Polar Aprotic20.7Strong solvent for many organics, highly volatile.[9]
Ethanol / Methanol Polar Protic24.5 / 32.7Can act as both H-bond donor and acceptor. Common co-solvents in aqueous formulations.[9][12]
Dichloromethane (DCM) Non-polar9.1Good for dissolving compounds with significant hydrophobic character.[13]
Toluene Non-polar2.4Can help disrupt pi-stacking interactions between aromatic rings.[14]
Tetrahydrofuran (THF) Polar Aprotic7.6A good intermediate polarity solvent, often used in organic synthesis.
Problem 3: The compound remains insoluble even in strong organic solvents.

When even solvents like DMSO fail, advanced techniques may be necessary.

This protocol is for preparing a 10 mM stock solution in a buffer containing 10% DMSO.

  • Weigh Compound: Accurately weigh 3.37 mg of this compound (MW: 337.2 g/mol ).

  • Initial Dissolution: Add 100 µL of 100% DMSO to the solid. Vortex until fully dissolved. This creates a 100 mM primary stock.

  • Prepare Buffer: Prepare 900 µL of your desired aqueous buffer (e.g., PBS, Tris).

  • pH Adjustment (Optional): If applicable, adjust the buffer pH to ~4.0 using 0.1 M HCl. This can aid in keeping the aniline protonated and soluble.[1]

  • Dilution: While vigorously vortexing the 900 µL of buffer, add the 100 µL DMSO stock solution drop-by-drop. The continuous agitation is critical to prevent localized high concentrations that can cause precipitation.

  • Final Check: The final solution should be clear. If slight turbidity appears, gentle warming or brief sonication can help achieve full dissolution.

Caption: Co-solvents disrupt self-association to promote dissolution.

References

  • Aniline - Solubility of Things. (n.d.). Vertex AI Search.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • How to Improve the Bioavailability of Poorly Water-Soluble Compounds? (2024). WuXi AppTec.
  • 3-Nitroaniline. (n.d.). PubChem.
  • 2-Nitroaniline. (n.d.). PubChem.
  • Solubility of 2-nitroaniline. (n.d.). Vertex AI Search.
  • Co-solvent: Significance and symbolism. (2025). Sci-Tech Dictionary.
  • Co-solvent. (n.d.). Wikipedia.
  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central.
  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting arom
  • Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. (2024). The Journal of Chemical Physics.
  • Technical Support Center: Overcoming Poor Solubility of Starting M
  • Solubility of p-nitroaniline and the basic strength of aqueous alcohols (and other oxygen-containing compounds). (n.d.). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases.

Sources

Technical Support Center: Optimization of N-alkylation of 3-bromo-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

This guide provides in-depth troubleshooting and optimization strategies for the N-alkylation of 3-bromo-2-nitroaniline, a challenging substrate for researchers and drug development professionals. The inherent electronic properties of this molecule necessitate carefully controlled reaction conditions to achieve desired yields and minimize side products.

Frequently Asked Questions (FAQs)

Q1: Why is my N-alkylation reaction of 3-bromo-2-nitroaniline proceeding very slowly or not at all?

A1: The primary challenge with 3-bromo-2-nitroaniline is the severely diminished nucleophilicity of the amine nitrogen. This is caused by the powerful electron-withdrawing effects of two specific substituents:

  • Ortho-Nitro Group: The nitro group (-NO₂) positioned ortho to the amine strongly deactivates the aromatic ring through both inductive and resonance effects, pulling electron density away from the nitrogen atom.

  • Meta-Bromo Group: The bromine atom (-Br) also contributes an electron-withdrawing inductive effect.

This electronic deficit makes the lone pair of electrons on the nitrogen less available to attack an electrophilic alkylating agent, resulting in a sluggish or unsuccessful reaction under standard conditions.[1] Consequently, more forcing conditions are required compared to the alkylation of simpler anilines.[1]

Q2: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

A2: The formation of multiple products is a common issue. The most likely side products are:

  • N,N-Dialkylation: The mono-alkylated product can sometimes be more nucleophilic than the starting aniline, leading to a second alkylation event.[2][3] To minimize this, adjust the stoichiometry to use a slight excess of the 3-bromo-2-nitroaniline relative to the alkylating agent (e.g., 1.2 to 1.5 equivalents of the aniline).[1] Adding the alkylating agent slowly can also help maintain a low concentration, favoring mono-alkylation.

  • Elimination Products: If you are using a secondary or tertiary alkyl halide, elimination (to form an alkene) can compete with the desired substitution reaction. This is especially prevalent when using strong, sterically hindered bases.[1] The most effective solution is to use a primary alkylating agent (e.g., a primary alkyl bromide or iodide) whenever possible.

  • Unreacted Starting Material: Due to the low reactivity of the substrate, incomplete conversion is common. Addressing this requires optimizing the reaction conditions for greater efficacy (see troubleshooting guide below).

Q3: How do I select the most effective base for this transformation?

A3: Base selection is critical. The base must be strong enough to facilitate the reaction, either by deprotonating the amine to form a more potent nucleophile or by neutralizing the acid (e.g., HBr) generated during the reaction.

  • Weak Bases (e.g., NaHCO₃, Et₃N): These are generally insufficient for such a deactivated system and will likely result in low to no conversion.

  • Moderate Bases (e.g., K₂CO₃, Cs₂CO₃): Anhydrous potassium carbonate is a common starting point and can be effective, particularly at elevated temperatures.[4] Cesium carbonate is more soluble and often more effective but is also more expensive.

  • Strong Bases (e.g., NaH, KOtBu): For particularly unreactive alkylating agents or to accelerate the reaction, stronger bases are often necessary.[1] Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be very effective. However, they require strictly anhydrous (dry) solvents and an inert atmosphere (e.g., Nitrogen or Argon), as they react violently with water.

Q4: What are the optimal solvent and temperature for this reaction?

A4: The choice of solvent is crucial for ensuring the reactants are dissolved and for promoting the desired reaction pathway.

  • Solvent Type: Polar aprotic solvents are strongly preferred.[1] They can dissolve the reactants and stabilize charged intermediates without protonating the amine, which would further reduce its nucleophilicity.[1] Excellent choices include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN).

  • Temperature: Room temperature is typically insufficient for this reaction.[1] A common temperature range is 80-120°C.[1] The specific temperature will depend on the boiling point of the chosen solvent and the reactivity of the alkylating agent. It is often best to start at a lower temperature (e.g., 60-80°C) and increase it if the reaction does not proceed.[4]

Troubleshooting and Optimization Guide

Use this section to diagnose and resolve common issues encountered during the experiment.


}

Troubleshooting flowchart for N-alkylation.

Summary of Key Reaction Parameters

The following table provides a starting point for optimizing the reaction conditions.

ParameterRecommended Starting ConditionsAdvanced/Alternative OptionsRationale & Causality
Substrate 3-bromo-2-nitroaniline (1.0 eq)Use 1.2-1.5 eq. to minimize dialkylationThe aniline is electronically deactivated and precious; using it in excess pushes the reaction towards mono-alkylation.[1]
Alkylating Agent Primary Alkyl Bromide (1.0-1.1 eq)Primary Alkyl Iodide; Add catalytic NaI/KIReactivity order is I > Br > Cl. Using a more reactive halide or in-situ generation via the Finkelstein reaction can overcome low reactivity.[1][5]
Base Anhydrous K₂CO₃ (2.0-3.0 eq)NaH or KOtBu (1.5 eq)A strong base is required to facilitate the reaction with the poorly nucleophilic amine. Stronger bases require anhydrous conditions.[1][4]
Solvent Anhydrous DMF or AcetonitrileAnhydrous DMSOPolar aprotic solvents are essential to dissolve reactants and stabilize intermediates without interfering with the amine's nucleophilicity.[1]
Temperature 80 °C100 - 140 °CElevated temperatures are necessary to provide sufficient energy to overcome the high activation barrier of this reaction.[1]
Atmosphere Nitrogen or ArgonNitrogen or ArgonAn inert atmosphere is crucial, especially when using highly reactive, moisture-sensitive bases like NaH.

Experimental Protocols

Protocol 1: General Procedure using Potassium Carbonate

This protocol is a robust starting point for the N-alkylation of 3-bromo-2-nitroaniline with a primary alkyl halide.


}

Workflow for N-alkylation using K₂CO₃.

Step-by-Step Methodology:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-2-nitroaniline (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the aniline.

  • Alkylation: While stirring the suspension, add the primary alkyl halide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80°C under an inert atmosphere (Nitrogen or Argon) and stir for 4-12 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) or LC-MS until the starting material is consumed.

  • Workup: After cooling the mixture to room temperature, pour it into a separatory funnel containing deionized water. Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate.

  • Washing: Combine the organic layers and wash with deionized water, followed by brine, to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the pure N-alkylated product.[4]

References

  • BenchChem. (2025).
  • ResearchGate. (2025).
  • Ben-Gurion University Research Portal. (1994).
  • Journal of the Chemical Society B: Physical Organic. Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions.
  • National Institutes of Health (NIH). (2016).
  • BenchChem.
  • Royal Society of Chemistry.
  • National Institutes of Health (NIH). (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
  • ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides.
  • Reddit. (2021).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (2021).

Sources

Technical Support Center: Purification of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed purification protocols. Our focus is on delivering practical, field-proven insights to help you overcome common challenges and achieve high purity for your target compound.

Understanding the Chemistry of Purification

This compound is a moderately polar molecule. The presence of the nitro and amino groups, along with the bromine atom, contributes to its polarity and potential for hydrogen bonding. The 4-methoxybenzyl group adds a degree of non-polar character. Understanding this balance is crucial for selecting the appropriate purification strategy.

The most probable synthetic route to this compound is the N-alkylation of 3-bromo-2-nitroaniline with a 4-methoxybenzyl halide. This reaction is unlikely to proceed to 100% completion and may be accompanied by side reactions. Therefore, the crude product is often a mixture that requires careful purification.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Based on the likely synthesis via N-alkylation, the primary impurities include:

  • Unreacted Starting Materials: 3-bromo-2-nitroaniline and the 4-methoxybenzyl halide (e.g., bromide or chloride).

  • N,N-Dialkylated Byproduct: Formation of a tertiary amine where the nitrogen of the original 3-bromo-2-nitroaniline has reacted with two molecules of the 4-methoxybenzyl halide.

  • Residual Base: Inorganic salts from the reaction, such as potassium carbonate or cesium carbonate.

  • Solvent Residues: Traces of the reaction solvent (e.g., DMF, acetonitrile).

Q2: My crude product is an oil, but I expect a solid. What should I do?

A2: An oily product often indicates the presence of impurities that are depressing the melting point of your compound. You can try the following:

  • Trituration: Add a non-polar solvent in which your product is likely insoluble, such as hexane or pentane. Stir the mixture vigorously. This can often induce crystallization of the desired product, leaving impurities in the solvent.

  • Solvent Removal: Ensure all residual solvent from the work-up has been thoroughly removed under high vacuum.

  • Chromatography: If trituration fails, column chromatography is the most effective method for separating the desired product from the impurities causing it to oil out.

Q3: I see multiple spots on my Thin Layer Chromatography (TLC) plate. How do I identify my product?

A3: Your product, this compound, will be less polar than the starting material, 3-bromo-2-nitroaniline, due to the introduction of the larger, more non-polar 4-methoxybenzyl group. Therefore, your product should have a higher Rf value (travel further up the TLC plate) than the starting aniline. The N,N-dialkylated byproduct will be even less polar and thus have an even higher Rf value. It is always recommended to run co-spots with your starting materials to confirm the identity of the spots.

Q4: What is a good starting point for a recrystallization solvent?

A4: For nitroaniline derivatives, ethanol or a mixed solvent system of ethanol and water are excellent starting points. The compound is likely to be soluble in hot ethanol and less soluble in cold ethanol. The addition of water as an anti-solvent can further decrease its solubility and promote crystallization.

Q5: There is no published melting point for this specific compound. How do I assess the purity of my final product?

A5: While a specific literature melting point is unavailable, a key indicator of purity is a sharp melting point range (typically 1-2 °C). After purification, if you observe a consistent and sharp melting point, it is a strong indication of high purity. Further characterization using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry should be used to confirm the structure and assess for the presence of any remaining impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solutions
Product fails to crystallize during recrystallization. - The solution is not sufficiently saturated.- The presence of significant impurities is inhibiting crystal lattice formation.- The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line.- Add a seed crystal of the pure compound if available.- If these fail, purify the material by column chromatography first, then recrystallize the purified product.
Low recovery of product after column chromatography. - The chosen eluent is not polar enough to effectively move the product off the column.- The product is co-eluting with an impurity.- The column was overloaded with crude material.- Gradually increase the polarity of the eluent.- Optimize the solvent system using TLC to achieve better separation between your product and the impurity.- Use a larger column or load less crude material.
The purified product is still colored (e.g., yellow or orange). - The color may be inherent to the molecule due to the nitroaniline chromophore.- Presence of colored, highly conjugated impurities.- If the color persists after chromatography and recrystallization and the product has a sharp melting point and clean NMR spectrum, the color is likely inherent.- During recrystallization from a hot solution, you can add a small amount of activated charcoal to adsorb colored impurities, followed by a hot filtration step.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This method is highly effective for separating the target compound from both more polar and less polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Chromatography column, flasks, and fraction collection tubes

  • TLC plates, chamber, and UV lamp

Methodology:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot this on a TLC plate and develop it in a solvent system of hexane and ethyl acetate (e.g., start with a 9:1 ratio). The ideal solvent system will give your product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for a solid, perform a "dry load" by dissolving the compound, adding a small amount of silica gel, evaporating the solvent, and then adding the resulting free-flowing powder to the top of the column.

  • Elution: Begin eluting with the solvent system determined from your TLC analysis. Collect fractions and monitor their composition by TLC.

  • Gradient Elution (Optional): If the separation is not optimal, you can gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., from 9:1 to 8:2 hexane:ethyl acetate).

  • Fraction Pooling & Evaporation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This method is best suited for crude material that is already relatively pure (e.g., after column chromatography or if the initial reaction was very clean).

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water (as a potential anti-solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with gentle stirring until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, you can add deionized water dropwise until the solution becomes slightly turbid, then allow it to stand.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol. Dry the purified crystals under vacuum.

Visualizing the Purification Workflow

The following diagrams illustrate the decision-making process and the experimental workflow for purifying your compound.

Purification_Decision_Tree cluster_high_purity High Purity cluster_low_purity Low Purity start Crude this compound tlc Perform TLC Analysis start->tlc decision Assess Purity by TLC tlc->decision recrystallize Recrystallization decision->recrystallize One major spot, minor impurities chromatography Column Chromatography decision->chromatography Multiple spots of similar intensity end_product Pure Product (Assess with m.p., NMR, MS) recrystallize->end_product chromatography->recrystallize For further polishing

Caption: Decision tree for selecting a purification strategy.

Purification_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation crude Crude Product dissolve Dissolve in Minimal Solvent crude->dissolve column Load onto Silica Column dissolve->column elute Elute with Hexane/EtOAc Gradient column->elute collect Collect Fractions elute->collect tlc_fractions Analyze Fractions by TLC collect->tlc_fractions pool Pool Pure Fractions tlc_fractions->pool evaporate Evaporate Solvent pool->evaporate final_product Purified Product evaporate->final_product

Caption: General workflow for purification by column chromatography.

References

  • At present, there are no specific literature references detailing the synthesis and purification of this compound. The protocols and advice provided are based on established principles of organic chemistry and experience with analogous compounds. For general procedures on N-alkylation and purification of nitroanilines, please consult standard organic chemistry textbooks and relevant journals.

Technical Support Center: A-Z Troubleshooting for Nitroaniline Derivative Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the definitive troubleshooting guide for the column chromatography of nitroaniline derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this important class of compounds. Here, we move beyond generic advice to provide in-depth, mechanistically grounded solutions to common and complex separation problems, ensuring your purifications are efficient, reproducible, and yield high-purity materials.

Introduction: The Unique Challenges of Nitroanilines

Nitroanilines, while foundational in many synthetic pathways, present a unique set of challenges in silica gel chromatography. Their purification is often complicated by the interplay between the basic amine group and the acidic nitro group, which significantly influences their polarity and interaction with the stationary phase. The acidic nature of silica gel can lead to strong, sometimes irreversible, binding of the basic aniline moiety, resulting in poor recovery and peak tailing[1]. Furthermore, the close polarity of isomers, such as ortho- and para-nitroaniline, demands carefully optimized conditions for effective separation[2][3]. This guide provides a systematic approach to overcoming these obstacles.

Section 1: Frequently Asked Questions (FAQs) & Quick Solutions

This section addresses the most common initial hurdles.

Q1: My nitroaniline derivative is sticking to the column and won't elute, even with a very polar solvent system. What's happening?

A1: This is a classic problem arising from the strong acid-base interaction between the basic aniline nitrogen and the acidic silanol groups (Si-OH) on the silica gel surface[1]. This can lead to significant yield loss.

  • Quick Fix: Add a small amount of a competitive base to your mobile phase. Typically, 0.1-1% triethylamine (TEA) or pyridine in your hexane/ethyl acetate or dichloromethane/methanol eluent will neutralize the most acidic sites on the silica, preventing strong adsorption of your compound[1]. Always perform a small-scale test first, as the additive will need to be removed from your final product.

Q2: I'm trying to separate o-nitroaniline and p-nitroaniline, but they are co-eluting. How can I improve the separation?

A2: The key to separating these isomers lies in exploiting their subtle differences in polarity. p-Nitroaniline is more polar than o-nitroaniline. This is because the ortho-isomer can form an intramolecular hydrogen bond between the nitro and amine groups, which masks their polarity and reduces interaction with the stationary phase[3][4].

  • Solution: Use a less polar mobile phase. A common starting point is a mixture of hexane and ethyl acetate[2][5]. By carefully adjusting the ratio to be less polar (e.g., increasing the proportion of hexane), you will increase the retention time of both compounds, but the more polar p-nitroaniline will be retained more strongly, allowing for separation. Thin-Layer Chromatography (TLC) is essential for optimizing this solvent system before committing to the column (see Protocol 1)[2][6].

Q3: My purified fractions show significant peak tailing when analyzed by HPLC/TLC. What causes this?

A3: Peak tailing is often a symptom of a few underlying issues:

  • Strong Analyte-Stationary Phase Interaction: As mentioned in Q1, the acidic nature of silica can cause this for basic compounds like nitroanilines[1]. The use of a basic modifier in the eluent is the primary solution.

  • Column Overload: You may be loading too much sample onto the column. When the amount of sample exceeds the capacity of the stationary phase, it leads to a non-ideal distribution and results in tailed peaks[7]. Try reducing the sample load.

  • Poorly Packed Column: Voids or channels in the silica bed can cause uneven solvent flow, leading to band broadening and tailing[8][9]. Ensure your column is packed uniformly (see Protocol 2).

  • Sample Dissolution Solvent: If the sample is dissolved in a solvent much stronger (more polar) than the mobile phase, it can disrupt the initial equilibrium at the top of the column, causing band distortion[10]. Dissolve your crude material in a minimal amount of a solvent that is as non-polar as possible, or adsorb it onto a small amount of silica gel before loading.

Section 2: In-Depth Troubleshooting Guides

Issue 1: Poor or No Separation

You've run your column, but TLC or HPLC analysis of the fractions shows that your target compound is still mixed with impurities or isomers.

start Poor or No Separation check_tlc Was TLC performed to find the optimal solvent system? start->check_tlc develop_tlc Develop a TLC method. (See Protocol 1) check_tlc->develop_tlc No tlc_good Is there good separation on TLC (ΔRf > 0.2)? check_tlc->tlc_good Yes develop_tlc->tlc_good adjust_solvent Adjust mobile phase polarity. Try different solvent systems (e.g., DCM/MeOH, Hexane/Acetone). tlc_good->adjust_solvent No column_overload Is the column overloaded? (>1:20 sample-to-silica ratio?) tlc_good->column_overload Yes adjust_solvent->tlc_good reduce_load Reduce sample load. column_overload->reduce_load Yes check_packing Was the column packed correctly? (No cracks or air bubbles?) column_overload->check_packing No success Separation Achieved reduce_load->success repack_column Repack the column. (See Protocol 2) check_packing->repack_column No check_packing->success Yes repack_column->success

Caption: Troubleshooting workflow for poor separation.

The principle of chromatography relies on the differential partitioning of analytes between the stationary and mobile phases[3]. For nitroanilines on silica, this is primarily governed by polarity[4][5]. If the mobile phase is too polar, all compounds will travel quickly with the solvent front, resulting in poor separation. If it's not polar enough, all compounds will remain adsorbed to the silica. The "sweet spot," often identified by TLC, is a solvent system that provides a retention factor (Rf) of ~0.2-0.3 for the target compound, ensuring it moves down the column at an optimal rate for separation from impurities[11].

Issue 2: Compound Degradation on the Column

You notice new, unexpected spots on your TLC plates of the collected fractions, or your overall yield is inexplicably low.

Nitroanilines can be sensitive to the acidic environment of silica gel, which may catalyze degradation, especially over long exposure times[1]. This is exacerbated if the compounds are thermolabile and the separation process generates heat (which can happen with large columns or fast flow rates)[12].

  • Deactivate the Silica: Before packing, you can treat the silica gel with a base. A common method is to wash the silica with a solvent containing triethylamine and then thoroughly dry it before use. This neutralizes the most reactive silanol groups.

  • Use a Different Stationary Phase: If degradation is persistent, consider switching to a less acidic stationary phase. Alumina (Al₂O₃) is a basic alternative that is often suitable for the purification of basic compounds like amines[9]. Neutral or deactivated silica is also commercially available.

  • Expedite the Chromatography: Use flash chromatography (applying pressure) to reduce the time your compound spends on the column. A well-chosen solvent system from TLC analysis is critical here to ensure separation is not sacrificed for speed.

Section 3: Essential Protocols

Protocol 1: Developing a Solvent System with Thin-Layer Chromatography (TLC)

This is the most critical step for a successful column separation. The goal is to find a solvent system that separates your target compound from all impurities.

Methodology:

  • Prepare your Sample: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate[11].

  • Spot the Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate[11]. Also spot the starting material and any known standards if available.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a prepared solvent mixture (e.g., 8:2 Hexane:Ethyl Acetate)[11]. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Most nitroaniline derivatives are UV-active.

  • Analyze: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimize:

    • If all spots are at the bottom (low Rf), the solvent is not polar enough. Increase the proportion of the more polar solvent (e.g., change from 8:2 to 7:3 Hexane:Ethyl Acetate).

    • If all spots are at the top (high Rf), the solvent is too polar. Decrease the proportion of the polar solvent.

    • The ideal system will show good separation between the target spot and impurities, with the target compound having an Rf value between 0.2 and 0.35 [11].

Protocol 2: Slurry Packing a Silica Gel Column

The slurry method is highly recommended as it minimizes the risk of air bubbles and cracks in the stationary phase, which ruin separation efficiency[11][13].

Methodology:

  • Prepare the Column: Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand[13].

  • Make the Slurry: In a separate beaker, measure the required amount of silica gel. Add your initial, least polar eluent and stir to create a uniform, pourable slurry[13]. A good rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude compound by weight.

  • Pack the Column: Add some eluent to the column. While swirling the slurry to keep it suspended, pour it into the column in one continuous motion if possible.

  • Settle the Silica: Open the stopcock to drain the solvent. As the solvent drains, gently tap the side of the column with a piece of rubber tubing to encourage even packing and dislodge any air bubbles[13]. Continuously add more eluent to the top so that the silica bed never runs dry.

  • Finalize: Once the silica has settled into a stable bed, add a final layer of sand on top to protect the surface from being disturbed during sample and solvent addition[14]. Drain the solvent until it is level with the top of the sand, and the column is ready for loading.

Section 4: Data Reference Tables

Table 1: Common Solvents and Their Properties

This table can help in selecting appropriate solvents for developing your mobile phase.

SolventPolarity IndexBoiling Point (°C)Notes
n-Hexane0.169Standard non-polar base for mobile phase.
Dichloromethane (DCM)3.140Good for dissolving many organic compounds. Can be more effective than Ethyl Acetate for certain separations.
Ethyl Acetate (EtOAc)4.477Common polar co-solvent with Hexane. Good balance of polarity and volatility[15].
Acetone5.156More polar than EtOAc. Can be a useful alternative.
Acetonitrile5.882A polar solvent often used in reversed-phase, but can be used in normal-phase.
Methanol (MeOH)5.165Very polar; used in small quantities to significantly increase mobile phase strength.
Triethylamine (TEA)1.889Basic additive to suppress peak tailing of amines[1].

Section 5: Visualizing Key Relationships

Polarity and Elution Order

The fundamental principle governing the separation of nitroaniline isomers on silica gel.

cluster_0 Mobile Phase Flow (Non-Polar) column Column Top (Loading) Silica Gel (Polar Stationary Phase) Column Bottom (Elution) o_nitro o-Nitroaniline (Less Polar) o_nitro->column:f2 Elutes First (Weaker interaction with silica) p_nitro p-Nitroaniline (More Polar) p_nitro->column:f2 Elutes Later (Stronger interaction with silica)

Caption: Elution order of nitroaniline isomers on silica.

References

  • Agilent Technologies. (n.d.). HPLC Column Troubleshooting. Retrieved from [Link]

  • Restek Corporation. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Shimadzu. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]

  • Filo. (n.d.). A chromatography column, packed with silica gel as stationary phase.... Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved from [Link]

  • De Los Santos Lagao, B. (2018). Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography. Academia.edu. Retrieved from [Link]

  • Mulugeta, D. (n.d.). Experiment 4: TLC and HPLC of Nitroanilines. Scribd. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • Scribd. (n.d.). TLC Separation of Nitroanilines. Retrieved from [Link]

  • Scribd. (n.d.). Nitroanilne TLC. Retrieved from [Link]

  • Politzer, I. R., et al. (1995). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. Journal of Chromatographic Science, 33(6), 316-320. Retrieved from [Link]

  • YouTube. (2023, October 12). Packing a column for chromatography. Retrieved from [Link]

  • Filo. (n.d.). Justify your assignments in terms of the forces involved during the interactions between nitroanilines and the mobile and stationary phases. Retrieved from [Link]

  • ResearchGate. (n.d.). High-rate biodegradation of 3-and 4-nitroaniline. Retrieved from [Link]

  • Aeenehvand, S., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 725-738. Retrieved from [Link]

  • ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. Retrieved from [Link]

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2021). Analysis of heterocyclic aromatic amines using selective extraction.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of silica-based stationary phases for high-performance liquid chromatography. Retrieved from [Link]

  • ACS Publications. (1974). Packing techniques for small-particle silica gels in high-speed liquid chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 17). How To Choose Solvent System For Column Chromatography?. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in these critical synthetic transformations. Anilines are foundational building blocks in pharmaceuticals, agrochemicals, and materials science, yet their synthesis is often fraught with pitfalls ranging from low yields to intractable side reactions.[1][2]

This document moves beyond simple protocols to provide in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common experimental failures and offer robust, validated solutions.

Section 1: Reduction of Aromatic Nitro Compounds

The reduction of nitroarenes is one of the most common and cost-effective methods for preparing primary anilines.[3] However, the multi-step nature of the reduction mechanism, proceeding through nitroso and hydroxylamine intermediates, is a frequent source of undesirable side products.[4][5]

Frequently Asked Questions (FAQs)

Q1: My nitroarene reduction is incomplete, or I'm observing significant amounts of azo or azoxy impurities. What is happening and how can I promote the formation of the desired aniline?

A1: This is a classic pitfall in nitro group reductions. The formation of dimeric impurities like azo (Ar-N=N-Ar) and azoxy (Ar-N=N(O)-Ar) compounds arises from the condensation of reaction intermediates. Specifically, the nitroso intermediate (Ar-N=O) can react with the hydroxylamine intermediate (Ar-NHOH) or the final aniline product (Ar-NH₂) before they are fully reduced.[4]

Causality & Troubleshooting:

  • Insufficient Reducing Power: The reducing agent may be weak, depleted, or used in stoichiometric insufficiency. For metal/acid reductions (e.g., Sn/HCl, Fe/HCl), the metal surface can passivate.

  • Reaction pH: The stability of intermediates and the rate of condensation reactions are highly pH-dependent. Reductions under basic or neutral conditions are more prone to generating these dimeric species. For example, LiAlH₄ is known to produce azo products from aromatic nitro compounds.[6]

  • Reaction Temperature & Time: Insufficient time or low temperature may lead to incomplete reduction, stalling at the intermediate stages.

Troubleshooting Workflow: Optimizing Nitroarene Reductions

Below is a decision-making workflow to diagnose and resolve common issues in nitroarene reductions.

G cluster_observe Observation (TLC/LCMS) cluster_action_sm Corrective Action for Unreacted SM cluster_action_dimer Corrective Action for Dimer Impurities start Problem: Low Yield / Impure Aniline observe_start High Starting Material start->observe_start observe_dimer Azo/Azoxy/ Hydroxylamine Impurities start->observe_dimer action_sm1 Increase Stoichiometry of Reducing Agent observe_start->action_sm1 Insufficient Reagent? action_dimer1 Ensure Strongly Acidic Conditions (if compatible) (e.g., SnCl2/conc. HCl) observe_dimer->action_dimer1 pH too high? action_sm2 Activate Metal Surface (e.g., wash with dilute HCl) action_sm1->action_sm2 Metal Passivation? action_sm3 Increase Reaction Time or Temperature action_sm2->action_sm3 Kinetics Issue? action_sm4 Switch to a Stronger Reducing System (e.g., H2/Pd-C) action_sm3->action_sm4 Reagent too weak? end_node Achieved: Clean, High-Yield Aniline Synthesis action_sm4->end_node action_dimer2 Use a more robust neutral method (e.g., Fe/NH4Cl in aq. EtOH) action_dimer1->action_dimer2 Substrate Acid-Sensitive? action_dimer3 Consider Catalytic Hydrogenation (H2, Pd/C) action_dimer2->action_dimer3 Still seeing dimers? action_dimer3->end_node

Caption: Troubleshooting workflow for nitroarene reductions.

Q2: My substrate contains other reducible functional groups (halogens, alkenes, carbonyls). How can I selectively reduce the nitro group?

A2: Chemoselectivity is a major concern. The choice of reducing agent is critical to preserving other functionalities.

  • Catalytic Hydrogenation (e.g., H₂/Pd-C, PtO₂): This is a powerful method but often shows low chemoselectivity. It will readily reduce alkenes, alkynes, and some carbonyls, and can cause dehalogenation (C-I > C-Br > C-Cl).[6]

  • Metal/Acid Systems: These offer better selectivity.

    • Fe/HCl or Fe/NH₄Cl: Generally excellent for preserving most functional groups, including halides and carbonyls. The Fe/NH₄Cl system is milder and operates under near-neutral conditions, offering significant advantages in ease of purification and functional group tolerance.[4]

    • SnCl₂: A mild and selective reagent, often used when other methods fail. It is particularly useful for substrates sensitive to harsh acidic conditions or catalytic hydrogenation.[6][7]

    • Zn/Acid: Effective but can be less selective than iron-based systems.[6]

Reagent SystemProsConsKey Selectivity Notes
H₂/Pd-C High efficiency, clean workupFlammable H₂ gas, pyrophoric catalyst, low chemoselectivityReduces C=C, C≡C, C=O; causes dehalogenation
Fe/HCl or Fe/AcOH Inexpensive, highly chemoselectiveCorrosive acid, requires basic workupPreserves most halides, esters, and ketones
Fe/NH₄Cl Mild (near-neutral), good selectivity, easy workupSlower than acidic methodsExcellent choice for sensitive substrates
SnCl₂•2H₂O Very mild, excellent selectivityGenerates voluminous tin-salt waste, stoichiometryPreserves most functional groups; good for complex molecules
Zn/HCl or Zn/AcOH Readily availableCorrosive, can produce azo/hydroxylamine byproductsLess selective than Fe or SnCl₂

Table 1. Comparison of common reagents for nitroarene reduction, highlighting tradeoffs in selectivity and reaction conditions.[4][6][8]

Validated Protocol: Selective Reduction of 4-Nitroacetophenone with Iron/Ammonium Chloride

This protocol demonstrates a robust and selective reduction that preserves the ketone functionality.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-nitroacetophenone (1.0 eq), ammonium chloride (4.0 eq), ethanol (5 mL/mmol), and water (2 mL/mmol).

  • Addition of Iron: To the stirring suspension, add iron powder (3.0 eq) in portions.

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The resulting crude 4-aminoacetophenone can be purified by column chromatography or recrystallization if necessary.

Section 2: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, offering broad substrate scope.[9] However, its success hinges on the delicate interplay between the palladium precursor, ligand, base, and substrate.

Frequently Asked Questions (FAQs)

Q1: I am observing low or no conversion in my Buchwald-Hartwig reaction. My main recovered materials are the starting aryl halide and some hydrodehalogenated arene. What are the likely causes?

A1: This is a very common failure mode and typically points to issues with catalyst activity or reaction setup.

Causality & Troubleshooting:

  • Oxygen Contamination: The active Pd(0) catalyst is extremely sensitive to oxygen, which can lead to catalyst deactivation. Ensure the reaction is set up under a strictly inert atmosphere (N₂ or Ar). Degassing the solvent is crucial.

  • Inappropriate Ligand/Palladium Combination: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands (e.g., JohnPhos, XPhos, RuPhos) are required to promote both the oxidative addition and reductive elimination steps. The ligand must be matched to the substrate; for example, aryl chlorides often require more electron-rich and sterically hindered ligands than aryl bromides.

  • Base Incompatibility: The base's strength and solubility are critical. A base that is too weak will not deprotonate the amine effectively. A base that is too strong or has a coordinating cation can interfere with the catalyst. Common bases include NaOt-Bu, KOt-Bu, and Cs₂CO₃.

  • Hydrodehalogenation: The formation of a dehalogenated arene suggests that the catalytic cycle is being intercepted. This can occur if β-hydride elimination is a competitive pathway or if the reductive elimination of the C-N bond is slow. Using a bulkier ligand or a different base can often mitigate this side reaction.

Key Components for a Successful Buchwald-Hartwig Reaction

The diagram below illustrates the critical relationships between the reaction components. An imbalance in any one area can lead to reaction failure.

G center Pd(0) Catalytic Cycle sub sub center->sub Oxidative Addition amine Amine (R-NH2) - pKa is critical - Steric hindrance can be an issue center->amine Coordination & Deprotonation sub->center amine->center ligand Phosphine Ligand - Bulky & Electron-Rich - Stabilizes Pd(0) - Promotes key steps ligand->center Activates & Stabilizes base Base (e.g., NaOtBu) - Must be strong enough - Non-coordinating cation preferred base->amine Deprotonates solvent Solvent - Aprotic, non-coordinating - e.g., Toluene, Dioxane atmosphere Inert Atmosphere - Critical to prevent catalyst oxidation

Caption: Interplay of components in Buchwald-Hartwig amination.

Q2: My reaction works for electron-neutral aryl halides, but fails for electron-rich or electron-deficient substrates. How do I adapt the conditions?

A2: The electronic nature of the aryl halide significantly impacts the rate of oxidative addition, a key step in the catalytic cycle.

  • Electron-Deficient Aryl Halides: These substrates undergo oxidative addition more readily. However, the resulting aniline product is less basic and can be a poor nucleophile, potentially slowing the reaction. Sometimes a stronger base is required.[3]

  • Electron-Rich Aryl Halides: Oxidative addition is much slower for these substrates. This is a common point of failure. To overcome this, you must use a more electron-rich, sterically demanding ligand (e.g., BrettPhos, cataCXium A) to promote the oxidative addition step. Higher temperatures may also be necessary.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for synthesizing anilines when the aromatic ring is sufficiently activated. Unlike metal-catalyzed methods, it avoids transition metal contamination but has stricter substrate requirements.[10]

Frequently Asked Questions (FAQs)

Q1: I'm attempting an SNAr reaction with an amine, but I see no product formation. Why is my reaction not working?

A1: The success of an SNAr reaction is almost entirely dependent on the electronic properties of the aryl halide.

Causality & Troubleshooting:

  • Lack of Activation: The fundamental requirement for SNAr is the presence of at least one strong electron-withdrawing group (EWG), such as -NO₂, -CN, or -CF₃, positioned ortho or para to the leaving group (halide).[10] This is necessary to stabilize the negative charge in the intermediate Meisenheimer complex. A substrate lacking this activation will not react.

  • Poor Leaving Group: The leaving group ability follows the order F > Cl > Br > I. This is counterintuitive to SN1/SN2 reactions and is because the first step (nucleophilic attack) is rate-determining, and the high electronegativity of fluorine enhances the electrophilicity of the carbon center. If your reaction is slow with a bromide, switching to the analogous fluoride can dramatically increase the rate.

  • Insufficiently Nucleophilic Amine: While most primary and secondary amines are sufficiently nucleophilic, highly sterically hindered amines or very electron-poor anilines may react slowly. Heating or using a polar aprotic solvent (e.g., DMSO, DMF) can help.

SNAr Reactivity Decision Tree

This diagram helps determine if SNAr is a viable pathway for your target molecule.

G start Is SNAr viable for my Ar-X + Amine reaction? q1 Is a strong EWG (e.g., -NO2, -CN) present on the Ar ring? start->q1 q2 Is the EWG positioned ortho or para to the leaving group (X)? q1->q2 Yes result_no SNAr is not favored. Consider alternative routes (e.g., Buchwald-Hartwig). q1->result_no No q3 Is the leaving group (X) F or Cl? q2->q3 Yes q2->result_no No (meta-EWG is not effective) result_yes Reaction is likely to succeed. Optimize T and solvent. q3->result_yes Yes q3->result_no No (Br or I may be too slow or require harsh conditions)

Caption: Decision logic for SNAr reaction feasibility.

Section 4: General Purification and Handling Pitfalls

Q1: My substituted aniline product appears clean by NMR, but it darkens and degrades upon storage. What is causing this instability and how can I prevent it?

A1: Anilines, particularly those with electron-donating groups, are highly susceptible to air oxidation. The lone pair on the nitrogen makes the molecule electron-rich and prone to forming colored radical cations and, eventually, polymeric impurities.

Prevention and Handling Best Practices:

  • Inert Atmosphere: Handle and store purified anilines under an inert atmosphere (N₂ or Ar).

  • Storage: Store them in amber vials or wrap vials in foil to protect them from light, and keep them refrigerated or frozen.

  • Antioxidants: For long-term storage of bulk material, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be effective.

  • Salt Formation: If the application allows, converting the aniline to its hydrochloride or sulfate salt can dramatically improve its stability by protonating the lone pair, making it far less susceptible to oxidation.

Q2: I am struggling to purify my basic aniline product using silica gel chromatography. I'm seeing significant streaking and poor recovery.

A2: The acidic nature of standard silica gel leads to strong interactions with basic anilines, causing the issues you're observing.

Chromatography Troubleshooting:

  • Neutralize the Silica: Pre-treat the silica gel by slurrying it in a solvent system containing a small amount of a volatile base, such as triethylamine (~1-2% v/v) or ammonium hydroxide. This deactivates the acidic silanol groups.

  • Use Alumina: Basic or neutral alumina can be an excellent alternative stationary phase for the purification of basic compounds.

  • Reverse-Phase Chromatography: If applicable, reverse-phase (C18) chromatography is often unaffected by the basicity of the analyte.

  • Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to extract the aniline into the aqueous phase as its salt. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with 2M NaOH) and re-extract the purified aniline back into an organic solvent. This technique can significantly simplify the final purification step.

References

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Reddy, G. S. (2020). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. Retrieved from [Link]

  • Smith, K. A., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]

  • Li, J., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Speranza, G. P., & Peppel, W. J. (1961). Process of preparing substituted anilines. U.S. Patent No. US5117061A. Google Patents.
  • Pitré, S., et al. (2016). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. Molecules. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Wang, N., et al. (2023). Efficient synthesis of anilines. Nature Synthesis. Retrieved from [Link]

  • Reddit r/Chempros. (2020). Troubleshooting Ullmann Coupling. Retrieved from [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • Hardacre, C., et al. (2021). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Journal of Organic Chemistry. (2023). N,N-Disubstituted Anilines Synthesis through Smiles Rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Contente, M. L., et al. (2023). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. ChemCatChem. Retrieved from [Link]

  • Reddy, V. A., & Reddy, S. B. (2013). Synthesis of N-substituted anilines via Smiles rearrangement. Der Pharma Chemica. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Retrieved from [Link]

  • ResearchGate. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of N-substituted anilines via smiles rearrangement. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Retrieved from [Link]

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Thieme Connect. (2024). Aryne-Activated Smiles Rearrangement of Anilines. Retrieved from [Link]

  • MDPI. (2023). Direct Aniline Formation with Benzene and Hydroxylamine. Retrieved from [Link]

  • Scribd. (1999). Rapid and Inexpensive Method For Reduction of Nitroarenes To Anilines. Retrieved from [Link]

  • University of Scranton. (n.d.). Advanced Organic Module | Green Chemistry. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2011). Ullmann Reaction Questions. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Retrieved from [Link]

  • ResearchGate. (1984). (PDF) Reduction of Nitrobenzene to Aniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]

  • National Institutes of Health. (2021). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]

Sources

Technical Support Center: Regioselectivity of Bromination in Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions regarding the confirmation of regioselectivity in the bromination of aniline derivatives. Our focus is to blend foundational scientific principles with practical, field-tested insights to empower you in your experimental work.

Introduction

The bromination of aniline and its derivatives is a cornerstone of organic synthesis, pivotal for creating intermediates in pharmaceuticals and functional materials.[1] The potent activating nature of the amino (-NH₂) group directs electrophilic substitution primarily to the ortho and para positions.[1][2] However, this high reactivity can also lead to challenges, including polybromination and the formation of undesired regioisomers.[3] Accurately determining the position of bromine substitution is therefore a critical step in reaction validation and process development.

This guide will equip you with the necessary knowledge and experimental protocols to confidently confirm the regioselectivity of your bromination reactions.

Troubleshooting Guide: Confirming Regioselectivity

This section addresses common issues encountered during the analysis of brominated aniline derivatives and provides step-by-step protocols for definitive structural elucidation.

Q1: My ¹H NMR spectrum is ambiguous. How can I definitively assign the bromine's position?

Ambiguous ¹H NMR spectra are a frequent challenge, especially with complex substitution patterns. Overlapping signals or complex splitting can obscure the definitive assignment of regioisomers.

Causality Behind the Issue: The chemical shift and coupling constants of aromatic protons are subtly influenced by the electronic effects of both the amino group and the newly introduced bromine atom. In some isomers, these effects can lead to very similar spectral environments for different protons.

Solution Workflow: A multi-technique approach is often necessary. We recommend a tiered analytical strategy, starting with simple 1D NMR and escalating to more advanced techniques as needed.

Workflow for Structural Confirmation

G cluster_0 Resonance Stabilization Aniline Aniline Ortho_Intermediate Ortho arenium ion (stabilized by N) Aniline->Ortho_Intermediate Attack at ortho Para_Intermediate Para arenium ion (stabilized by N) Aniline->Para_Intermediate Attack at para

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Utility of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline and Related Brominated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted anilines are foundational scaffolds in the synthesis of a vast array of high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] Within this class, brominated anilines serve as exceptionally versatile intermediates, leveraging the reactivity of the carbon-bromine bond in modern cross-coupling reactions to build molecular complexity.[3] This guide provides a detailed comparative analysis of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline , a highly functionalized building block, against other common brominated anilines.

The unique architecture of this compound, featuring an ortho-nitro group, a meta-bromo substituent, and a bulky N-protecting group, presents a distinct profile of reactivity and synthetic potential. We will explore how these features dictate its performance in key synthetic transformations compared to simpler bromoanilines and analogues with different substitution patterns. This analysis is designed to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in reaction design and optimization.

Section 1: Structural and Electronic Profile Comparison

The reactivity of a brominated aniline in synthetic protocols is fundamentally governed by the interplay of steric and electronic factors. The position of the bromine atom, the nature of other ring substituents, and the substitution on the amino group all contribute to the molecule's performance.

Key Structural Features:

  • This compound: The key feature is the strong electron-withdrawing effect of the ortho-nitro group, which activates the C-Br bond toward oxidative addition in palladium-catalyzed couplings. The N-(4-methoxybenzyl) or PMB group provides steric bulk and serves as a stable protecting group, preventing N-arylation side reactions and allowing for late-stage deprotection.

  • Simple Bromoanilines (e.g., 4-Bromoaniline): These represent the baseline for reactivity. The amino group is a strong activating group, which can sometimes complicate reactions. Direct bromination of aniline itself often leads to polybromination, necessitating a protection-bromination-deprotection sequence for controlled synthesis.[4]

  • Other Nitro-Bromoanilines (e.g., 4-Bromo-2-nitroaniline): These compounds also benefit from the activating effect of the nitro group. However, the relative positioning of the functional groups can lead to different steric environments and potential for intramolecular interactions.

  • Anilines with Other Electron-Withdrawing Groups (e.g., 4-Bromo-3-(trifluoromethyl)aniline): The trifluoromethyl group is another powerful electron-withdrawing substituent. Comparing its effects to the nitro group provides valuable insight into fine-tuning electronic properties and reactivity.[3]

Below is a visual comparison of these representative structures.

G cluster_0 This compound cluster_1 4-Bromoaniline cluster_2 4-Bromo-2-nitroaniline cluster_3 4-Bromo-3-(trifluoromethyl)aniline node_A node_A node_B node_B node_C node_C node_D node_D

Caption: Structural comparison of key brominated anilines.

Physicochemical Properties Comparison

The physical properties of these building blocks can influence solvent choice, reaction temperature, and purification methods.

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)
This compound 1133115-36-2337.17N/A
4-Bromoaniline106-40-1172.0266-70
3-Bromoaniline591-19-5172.0229-31
4-Bromo-2-nitroaniline875-51-4217.02110-113
3-Bromo-4-nitroaniline40787-96-0217.02168-177[5]
4-Bromo-3-(trifluoromethyl)aniline393-36-2240.0435-38

Section 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura and Buchwald-Hartwig reactions are cornerstones of modern synthesis, enabling the formation of C-C and C-N bonds, respectively.[6][7] The performance of brominated anilines in these reactions is a critical measure of their synthetic utility.

Causality Behind Reactivity Trends

The efficiency of palladium-catalyzed cross-coupling hinges on the initial oxidative addition of the palladium(0) catalyst into the carbon-bromine bond.[8] The rate of this step is highly sensitive to the electronic density of the aryl halide.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ and -CF₃ decrease electron density on the aromatic ring, making the carbon of the C-Br bond more electrophilic and thus more susceptible to oxidative addition. This generally leads to faster reaction rates and higher yields compared to unsubstituted or electron-rich analogues.[3]

  • Steric Hindrance: Substituents ortho to the bromine atom can sterically impede the approach of the bulky palladium catalyst, potentially slowing the reaction. This is a key consideration for ortho-substituted substrates like this compound, although the electronic activation from the nitro group often counteracts this effect.[9]

G Pd0 Pd(0)L_n OxAdd [Ar-Pd(II)(Br)L_n] Oxidative Addition Complex Pd0->OxAdd Oxidative Addition ArBr Aryl Bromide (R-Br) ArBr->OxAdd Amido [Ar-Pd(II)(NR'₂)L_n] Amido Complex OxAdd->Amido Amine Coordination & Deprotonation Amine Amine (R'₂NH) Amine->Amido Base Base Base->Amido Amido->Pd0 Reductive Elimination Product Arylamine (Ar-NR'₂) Amido->Product

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Comparative Performance Data in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The activating effect of EWGs is clearly demonstrated in the comparative data below.

Aryl BromideBoronic AcidCatalyst SystemBaseYield (%)Reference
4-BromoanilinePhenylboronic AcidPd-poly(AA) hybridK₃PO₄62[3]
4-BromonitrobenzenePhenylboronic AcidPd-poly(AA) hybridK₃PO₄95[3]
4-Bromo-3-(trifluoromethyl)anilinePhenylboronic AcidPd(PPh₃)₄Na₂CO₃92[3]
2-BromoanilineVarious Boronic EstersCataXCium A Pd G3K₂CO₃70-95[9]

Insight: The data clearly shows that aryl bromides activated by electron-withdrawing groups (e.g., 4-Bromonitrobenzene, 4-Bromo-3-(trifluoromethyl)aniline) give significantly higher yields than less activated substrates like 4-Bromoaniline under similar conditions.[3] This strongly suggests that this compound would be a highly reactive and efficient substrate in Suzuki-Miyaura couplings.

Section 3: Chemoselective Reduction of the Nitro Group

For nitro-substituted anilines, the subsequent reduction of the nitro group to an amine is a critical transformation, yielding valuable phenylenediamine derivatives. The primary challenge is achieving this reduction with high chemoselectivity, preserving other functional groups, particularly the C-Br bond which is susceptible to hydrodebromination.

Comparison of Reduction Methodologies

The choice of reducing agent is paramount for a successful and selective transformation.

  • Catalytic Hydrogenation (H₂/Pd/C): This is a very common and efficient method for nitro reduction. However, palladium catalysts are also highly active for hydrodehalogenation, which can lead to undesired loss of the bromine atom.[10]

  • Catalytic Hydrogenation (H₂/Raney Nickel): Raney Nickel is often a superior choice when dehalogenation is a concern, as it tends to be less aggressive towards aryl halides compared to palladium.[10]

  • Metal/Acid Reductions (SnCl₂, Fe/HCl, Zn/AcOH): These methods are classic, robust, and generally do not affect aryl halides, making them excellent choices for chemoselective reductions.[10][11] Tin(II) chloride (SnCl₂) is particularly mild and effective.

  • Sodium Borohydride (NaBH₄) with Catalysts: Recent studies have shown effective reduction of nitroanilines using NaBH₄ in the presence of nanocatalysts like CuFe₂O₄, offering rapid and high-yield conversions at room temperature.[12][13]

Performance of Nitro Reduction Methods
SubstrateReagent/CatalystKey AdvantageConversion (%)TimeReference
4-NitroanilineCuFe₂O₄ / NaBH₄Fast, Room Temp96.540 s[12][13]
2-NitroanilineCuFe₂O₄ / NaBH₄Fast, Room Temp95.690 s[12][13]
Aromatic Nitro Cmpds.SnCl₂High ChemoselectivityGood-ExcellentVaries[10]
Aromatic Nitro Cmpds.Fe / AcidCost-effective, SelectiveGood-ExcellentVaries[10]
Aromatic Nitro Cmpds.H₂ / Raney NiAvoids DehalogenationGood-ExcellentVaries[10]

Insight: For a substrate like this compound, using SnCl₂ or Fe/acid would be a reliable strategy to selectively reduce the nitro group while preserving the C-Br bond for subsequent cross-coupling reactions. This enables a powerful synthetic sequence: 1) Cross-coupling at the bromine, 2) Reduction of the nitro group, 3) Further functionalization of the newly formed amine.

Section 4: Detailed Experimental Protocols

The following protocols are representative procedures that serve as a robust starting point for researchers. Optimization for specific substrates may be required.

Protocol 1: Suzuki-Miyaura Cross-Coupling of an Ortho-Bromoaniline

This protocol is adapted from methodologies developed for unprotected ortho-bromoanilines.[9][14]

Workflow Diagram:

G start Start setup Combine Aryl Bromide, Boronic Ester, Base & Catalyst in Flask start->setup inert Evacuate & Backfill with Argon (3x) setup->inert solvent Add Degassed Solvent (Dioxane/H₂O) inert->solvent react Heat Reaction Mixture (e.g., 90 °C) solvent->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Cool, Dilute with EtOAc, Wash with Brine monitor->workup Complete purify Dry, Concentrate & Purify via Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask, add the ortho-bromoaniline (1.0 mmol), the boronic acid or ester (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., CataXCium A Pd G3, 0.02 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times to ensure the reaction atmosphere is inert.

  • Solvent Addition: Add degassed 10:1 dioxane/water (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the final product by NMR and Mass Spectrometry.

Protocol 2: Buchwald-Hartwig Amination

This general protocol is effective for the C-N coupling of aryl bromides with anilines.[8]

Step-by-Step Procedure:

  • Reagent Preparation: In a glovebox or under a stream of argon, add the aryl bromide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (NaOtBu, 1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and the phosphine ligand (e.g., XPhos, 0.03 mmol) to an oven-dried Schlenk tube.

  • Inert Atmosphere: Seal the tube and remove from the glovebox. If not using a glovebox, perform the additions under a positive pressure of argon.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the reaction tube in a preheated oil bath at 100-110 °C and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.[8]

Protocol 3: Chemoselective Nitro Group Reduction with Tin(II) Chloride

This protocol is a reliable method for reducing a nitro group in the presence of an aryl bromide.[10]

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, dissolve the nitroaniline substrate (e.g., this compound, 1.0 mmol) in ethanol (10 mL).

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 mmol) in concentrated hydrochloric acid (2 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 70-80 °C) and stir for 1-3 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC. The product, an amine, is often more polar.

  • Workup: Cool the reaction mixture to room temperature and pour it over crushed ice. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or concentrated NaOH until the solution is basic (pH > 8). Caution: This is an exothermic process.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude diamine product, which can be further purified by chromatography if necessary.

Summary and Outlook

This compound emerges as a highly strategic and versatile building block for complex molecule synthesis. Its distinct advantages over simpler brominated anilines can be summarized as follows:

  • Orthogonal Reactivity: The N-PMB protected amine allows for selective functionalization at the C-Br position without interference from the nitrogen atom. The PMB group can be removed under specific oxidative or acidic conditions at a later stage.

  • Enhanced Reactivity: The ortho-nitro group strongly activates the C-Br bond, facilitating efficient participation in demanding cross-coupling reactions where less activated substrates might fail or require harsh conditions.

  • Controlled Regiochemistry: The defined substitution pattern provides unambiguous regiochemical outcomes in subsequent synthetic steps.

By leveraging the comparative data and robust protocols presented in this guide, researchers can strategically employ this compound and its analogues to accelerate the discovery and development of novel pharmaceuticals and functional materials.

References

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  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti)
  • The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. ResearchGate. [URL: https://www.researchgate.net/publication/365022137_The_Catalytic_Reduction_of_Nitroanilines_Using_Synthesized_CuFe2O4_Nanoparticles_in_an_Aqueous_Medium]
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  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c01284]
  • CN102199099A - Method for preparing 3-bromo-4-methoxyaniline. Google Patents. [URL: https://patents.google.
  • CN102199099B - Method for preparing 3-bromo-4-methoxyaniline. Google Patents. [URL: https://patents.google.
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  • CAS 1133115-36-2 this compound. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/cas_1133115-36-2.htm]
  • This compound, 98% Purity, C14H13BrN2O3, 10 grams. Amazon. [URL: https://www.amazon.com/3-Bromo-N-4-methoxybenzyl-2-nitroaniline-Purity-C14H13BrN2O3-grams/dp/B07B5Y7X8W]
  • 4-Bromoaniline: properties, applications and safety. ChemicalBook. [URL: https://www.chemicalbook.
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  • 3-BROMO-4-METHOXY-6-NITROANILINE AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/s707236]
  • Benzenamine, 3-bromo-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C591195&Type=MASS]
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Definitive Structural Validation of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline: A Comparative Guide to Spectroscopic and Crystallographic Methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structural validation of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline, a novel organic compound with potential applications in medicinal chemistry and materials science. For researchers and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is not merely a characterization step; it is the bedrock upon which all subsequent research—from understanding reaction mechanisms to designing therapeutic agents—is built.

We will explore the synergistic application of common spectroscopic techniques and culminate in the definitive, high-resolution analysis provided by single-crystal X-ray crystallography. This document is structured not as a rigid protocol, but as a logical journey through the process of structural elucidation, explaining the causality behind each experimental choice and demonstrating how a combination of techniques creates a self-validating system for absolute confidence in the final structure.

The Analytical Toolkit: A Comparative Overview of Structural Elucidation Methods

Before delving into the specifics of X-ray crystallography, it is crucial to understand its place within the broader landscape of analytical techniques. Methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are the workhorses of the synthetic chemistry lab. They provide essential, albeit indirect, pieces of the structural puzzle.[1][2]

Technique Information Provided Sample State Destructive? Structural Detail Level
¹H & ¹³C NMR Connectivity, chemical environment of atoms, proton/carbon skeleton.SolutionNo2D Connectivity
Mass Spectrometry (MS) Molecular weight, elemental formula, fragmentation patterns.Gas/IonizedYesMolecular Formula
FTIR Spectroscopy Presence of specific functional groups (e.g., N-H, C=O, N-O).Solid/LiquidNoFunctional Groups
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry.Solid (Crystal)NoAtomic Resolution 3D Structure

For this compound (Molecular Formula: C₁₄H₁₃BrN₂O₃, Molecular Weight: 337.2 g/mol ), these initial techniques would suggest the following:[3]

  • FTIR: Would confirm the presence of N-H stretching from the secondary amine, aromatic C-H bonds, C-N bonds, N=O stretching from the nitro group, and C-O stretching from the methoxy ether group.[4][5]

  • MS: A high-resolution mass spectrum would show a molecular ion peak confirming the molecular weight and a characteristic isotopic pattern due to the presence of bromine.

  • NMR: ¹H NMR would reveal distinct signals for the aromatic protons on both rings, the methylene (-CH₂-) bridge, and the methoxy (-OCH₃) group, with integration and splitting patterns suggesting their connectivity. ¹³C NMR would similarly identify all unique carbon environments.

While these methods collectively build a strong case for the proposed 2D structure, they cannot definitively establish the precise three-dimensional arrangement, including the rotational conformation of the aromatic rings or subtle intramolecular interactions. For this, we turn to the gold standard.

The Unambiguous Arbiter: Single-Crystal X-ray Crystallography

X-ray crystallography is the preeminent technique for determining the atomic and molecular structure of a material.[6] It provides direct, high-resolution, three-dimensional information by analyzing the diffraction pattern of an X-ray beam scattered by the ordered array of atoms within a single crystal.[6][7] This method is considered the "gold standard" because it moves beyond inferring connectivity to providing a precise, visual map of electron density, which is then used to place every atom in the molecule with exceptional accuracy.[8]

The overall workflow for structural elucidation integrates these techniques, with crystallography serving as the ultimate validation step.

cluster_synthesis Synthesis & Purification cluster_spectroscopy Initial Spectroscopic Analysis cluster_crystallography Definitive Crystallographic Validation Syn Synthesis of This compound MS Mass Spectrometry (Confirms MW & Formula) Syn->MS Hypothesized Structure NMR 1H & 13C NMR (Determines Connectivity) Syn->NMR Hypothesized Structure FTIR FTIR Spectroscopy (Identifies Functional Groups) Syn->FTIR Hypothesized Structure XRAY Single-Crystal X-ray Crystallography MS->XRAY Structure Hypothesis for Validation NMR->XRAY Structure Hypothesis for Validation FTIR->XRAY Structure Hypothesis for Validation Final Validated 3D Structure XRAY->Final Unambiguous Proof

Caption: Integrated workflow for molecular structure validation.

Experimental Protocol: From Powder to Picture

The most challenging step in small-molecule crystallography is often growing a high-quality single crystal suitable for diffraction.[6] The following protocol outlines the comprehensive process, from material preparation to final structure validation.

Step 1: Synthesis and Purification

The target compound, this compound, is synthesized via nucleophilic aromatic substitution or a related synthetic route. It is imperative that the final product be purified to the highest degree possible (>98%), typically using column chromatography followed by recrystallization, to remove impurities that could hinder crystal growth.

Step 2: Crystal Growth

Causality: The goal is to allow molecules to slowly and orderly arrange themselves into a repeating lattice. Rapid precipitation leads to amorphous powder or poorly ordered microcrystals. Slow evaporation is the most common and accessible method for small molecules.

  • Dissolve a small amount (10-20 mg) of the purified compound in a minimal volume of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane, dichloromethane). The ideal solvent is one in which the compound is moderately soluble.

  • Filter the solution through a small cotton plug in a pipette into a clean, small vial.

  • Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation.

  • Place the vial in a vibration-free location at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single, well-defined crystals with sharp edges.

Step 3: Data Collection
  • A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • The mounted crystal is placed on a diffractometer and cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations and improve data quality.

  • The diffractometer irradiates the crystal with a monochromatic X-ray beam (e.g., Mo Kα radiation).

  • The crystal is rotated, and a series of diffraction images are collected at different orientations.

Step 4: Structure Solution and Refinement
  • Data Integration: The collected images are processed to determine the positions and intensities of the diffraction spots.

  • Structure Solution: The diffraction data is used to solve the "phase problem" and generate an initial electron density map. For small molecules, "direct methods" are typically successful.

  • Model Building: An initial molecular model is built to fit the electron density map.

  • Refinement: The atomic positions and other parameters are computationally refined to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by metrics like the R-factor. For small-molecule structures, an R-factor of around 4-5% is considered excellent.[8]

A Purified Compound (Powder) B Crystal Growth (Slow Evaporation) A->B C Single Crystal Selection B->C D X-ray Data Collection C->D E Structure Solution (Direct Methods) D->E F Refinement & Validation E->F G Final Atomic Coordinates (CIF) F->G

Caption: Step-by-step workflow for X-ray crystallography.

Data Analysis & Structural Validation

The output of a successful crystallographic experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal and the molecule's structure. Below is a table of representative crystallographic data for this compound, based on typical values for similar organic compounds.[9][10]

Parameter Value Significance
Chemical Formula C₁₄H₁₃BrN₂O₃Confirms the elemental composition.
Formula Weight 337.2 g/mol Matches mass spectrometry data.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the crystal.
a, b, c (Å) 8.5, 15.2, 11.8Dimensions of the unit cell.
β (°) 98.5Angle of the unit cell.
Volume (ų) 1505Volume of the unit cell.
Z 4Number of molecules per unit cell.
R-factor (R1) 0.045A low value indicates a good fit between the model and experimental data.
Goodness-of-Fit (S) 1.05A value close to 1 indicates a good refinement.

Analysis of the Crystal Structure: The refined structure provides unambiguous confirmation of the atomic connectivity: the bromine atom is at position 3 and the nitro group is at position 2 of the aniline ring, which is in turn linked via a secondary amine to the methylene carbon of a 4-methoxybenzyl group.

Key structural features revealed by the data would include:

  • Bond Lengths and Angles: All values fall within the expected ranges for sp² and sp³ hybridized carbons, aromatic C-N, C-O, and C-Br bonds.

  • Planarity: The benzene rings are, as expected, planar. The nitro group might be slightly twisted out of the plane of its attached ring due to steric hindrance from the adjacent bulky substituents.

  • Conformation: The dihedral angle between the two aromatic rings is determined, defining the molecule's overall 3D shape in the solid state.

  • Intramolecular Interactions: The structure may reveal a weak intramolecular hydrogen bond between the amine N-H and an oxygen atom of the ortho-nitro group, which would stabilize the conformation.

A Self-Validating System: Integrating All Analytical Data

The true power of this multi-technique approach lies in its self-validation. The definitive 3D structure from crystallography must be perfectly consistent with all other spectroscopic data.

Spectroscopic Observation Interpretation Crystallographic Confirmation
¹H NMR: Signal at ~3.8 ppm (3H, singlet)Methoxy group protons (-OCH₃)Confirms the presence and location of the -OCH₃ group on the benzyl ring.
¹H NMR: Signal at ~4.4 ppm (2H, doublet)Methylene bridge protons (-CH₂-)Confirms the -CH₂- linker between the amine and the benzyl ring.
¹H NMR: Signal at ~8.5 ppm (1H, triplet)Amine proton (-NH-)Confirms the secondary amine, with its position fixed between the two aromatic systems.
MS: M+ peak with M+2 isotope patternPresence of one bromine atomThe final structure contains exactly one bromine atom.
FTIR: Peak at ~1530 cm⁻¹ (asymmetric stretch)Nitro group (NO₂)The structure contains a nitro group at the C2 position of the aniline ring.

This complete consistency between indirect (spectroscopic) and direct (crystallographic) methods provides the highest possible confidence in the assigned structure, leaving no room for ambiguity.

Conclusion

The structural elucidation of this compound serves as a prime example of modern analytical chemistry principles. While NMR, MS, and FTIR spectroscopy are indispensable for proposing a structure and confirming its synthesis, single-crystal X-ray crystallography stands alone in its ability to provide definitive, unambiguous proof of the three-dimensional atomic arrangement. This guide has demonstrated that by integrating these techniques, we create a robust, self-validating workflow that is essential for advancing research and development in chemistry and the pharmaceutical sciences. The crystallographic data, once obtained, becomes the authoritative foundation upon which all further studies of the molecule's properties and potential applications can be reliably built.

References

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A Comparative Guide to the N-Alkylation Reactivity of Ortho vs. Para Nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-alkylation of nitroanilines is a cornerstone reaction in the synthesis of a diverse array of chemical entities, from pharmaceuticals to materials. The regiochemical placement of the nitro group—specifically, ortho versus para to the amino functionality—profoundly dictates the nucleophilicity of the amine and, consequently, its reactivity towards alkylating agents. This guide provides an in-depth analysis of the electronic and steric factors governing this reactivity differential, supported by experimental data and detailed protocols. We will demonstrate that while both isomers are deactivated towards N-alkylation compared to aniline, para-nitroaniline generally exhibits greater reactivity than ortho-nitroaniline . This is primarily attributed to the steric hindrance and intramolecular hydrogen bonding present in the ortho isomer, which are absent in the para counterpart.

Theoretical Framework: Unraveling the Reactivity Puzzle

The disparate reactivity of ortho- and para-nitroaniline in N-alkylation reactions stems from a combination of electronic and steric effects.

Electronic Effects: The Inductive and Mesomeric Tug-of-War

The nitro group (-NO₂) is a potent electron-withdrawing group, exerting its influence through both the inductive (-I) and mesomeric (-M) effects.[1][2] This electron withdrawal significantly diminishes the electron density on the amino group's nitrogen atom, thereby reducing its nucleophilicity and basicity compared to aniline.[3][4]

  • Inductive Effect (-I): The highly electronegative nitrogen and oxygen atoms of the nitro group pull electron density through the sigma bonds of the benzene ring. This effect deactivates the entire ring but is strongest at the positions closest to the nitro group.

  • Mesomeric Effect (-M): Through resonance, the nitro group withdraws electron density from the pi-system of the benzene ring. This effect is most pronounced at the ortho and para positions, as depicted in the resonance structures.[2][5]

For both ortho- and para-nitroaniline, the lone pair of electrons on the amino nitrogen can be delocalized into the benzene ring and further onto the nitro group.[6] This delocalization stabilizes the starting material but reduces the availability of the lone pair for nucleophilic attack on an alkylating agent.

The "Ortho Effect": A Combination of Steric Hindrance and Hydrogen Bonding

The diminished reactivity of ortho-nitroaniline relative to its para isomer is a classic example of the "ortho effect," which encompasses more than just electronic factors.

  • Steric Hindrance: The bulky nitro group in the ortho position physically obstructs the approach of an alkylating agent to the amino group.[1][7] This steric clash increases the activation energy of the N-alkylation reaction, slowing it down. Upon protonation or alkylation, the H-N-H bond angle increases, exacerbating steric hindrance with the adjacent nitro group.[8]

  • Intramolecular Hydrogen Bonding: A significant factor in the reduced reactivity of ortho-nitroaniline is the presence of an intramolecular hydrogen bond between one of the amino protons and an oxygen atom of the nitro group.[9] This interaction has been confirmed by spectroscopic studies and contributes to the molecule's stability.[9][10] This hydrogen bond effectively reduces the availability of the nitrogen's lone pair and requires energy to be broken before the nitrogen can act as a nucleophile.[11] This phenomenon also explains the lower melting point of o-nitroaniline compared to p-nitroaniline, as the intramolecular bonding in the former hinders the formation of stronger intermolecular hydrogen bonds.[12]

In para-nitroaniline, the nitro group is too distant to cause steric hindrance or form an intramolecular hydrogen bond with the amino group, leaving the lone pair on the nitrogen more accessible for reaction.

Experimental Evidence: A Comparative Analysis

The theoretical principles outlined above are borne out by experimental observations. While specific reaction yields and rates are highly dependent on the substrates and conditions, a general trend of higher reactivity for para-nitroaniline is consistently observed.

IsomerKey Reactivity-Influencing FactorsTypical N-Alkylation Reaction Profile
o-Nitroaniline Strong -I and -M effects, significant steric hindrance, intramolecular hydrogen bonding.[1][7]Generally lower yields and slower reaction rates. Requires more forcing conditions (e.g., stronger bases, higher temperatures) to achieve comparable conversion to the para isomer.[3]
p-Nitroaniline Strong -I and -M effects, no steric hindrance from the nitro group, no intramolecular hydrogen bonding.Generally higher yields and faster reaction rates compared to the ortho isomer under identical conditions. The amino group is more accessible for nucleophilic attack.

For instance, in a study involving the N-alkylation of various aniline derivatives with benzyl alcohol, 2-nitroaniline provided a 64% yield of N-benzyl-2-nitroaniline, demonstrating that the reaction is feasible but often requires specific catalytic systems to proceed efficiently.[13]

Experimental Protocol: N-Alkylation of Nitroanilines

This section provides a generalized, robust protocol for the N-alkylation of nitroanilines, which can be adapted for either isomer.

Objective: To synthesize N-alkylated nitroanilines via nucleophilic substitution.

Materials:

  • Ortho- or para-nitroaniline

  • Alkyl halide (e.g., benzyl bromide, ethyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or a stronger base like potassium tert-butoxide (t-BuOK)[3]

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)[3][14]

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitroaniline (1.0 equivalent).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0 equivalents) and anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the aniline.[14]

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add the alkyl halide (1.1 equivalents) dropwise.[14]

  • Reaction: Heat the reaction mixture to 80°C and stir for 4-12 hours.[3][14] Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.[14]

  • Extraction: Extract the aqueous layer three times with ethyl acetate.[14]

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.[14]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[14]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated nitroaniline.[14]

Self-Validation and Troubleshooting:

  • Low or No Yield: The reduced nucleophilicity of nitroanilines is a primary challenge.[3] If the reaction is sluggish, consider increasing the temperature or using a more reactive alkylating agent (iodide > bromide > chloride).[3] For particularly unreactive substrates, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary, but these should be handled with extreme caution.[3][14]

  • Formation of Dialkylated Product: To minimize N,N-dialkylation, use a slight excess of the nitroaniline (1.1-1.5 equivalents) relative to the alkylating agent.[3]

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred as they can stabilize charged intermediates and do not protonate the amine, thus preserving its nucleophilicity.[3]

Visualizing the Process

Key Structural Differences

G cluster_prep Reaction Preparation cluster_reaction Alkylation cluster_workup Workup & Extraction cluster_purification Purification A Combine Nitroaniline, Base (K2CO3), and Solvent (DMF) B Add Alkyl Halide Dropwise A->B C Heat to 80°C and Monitor by TLC B->C D Cool and Quench with Water C->D E Extract with Ethyl Acetate D->E F Wash with Water and Brine E->F G Dry (MgSO4), Filter, and Concentrate F->G H Purify by Flash Chromatography G->H I Characterize Pure Product H->I

Sources

Comparative Guide to the Biological Activity of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Report

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the N-benzyl aniline scaffold is a recurring motif in compounds targeting a spectrum of diseases, from microbial infections to various forms of cancer.[1] The versatility of this core structure allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The specific incorporation of a nitro group and a halogen, such as bromine, introduces unique electronic and steric characteristics that can significantly modulate biological activity. The nitro group, a potent electron-withdrawing moiety, is a well-known pharmacophore in various antimicrobial and anticancer agents. Concurrently, halogenation can enhance membrane permeability and binding affinity to target proteins.

This guide presents a comparative analysis of the potential biological activities of derivatives based on the 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline core structure. While comprehensive experimental data on this specific series of derivatives is emerging, we will draw upon established structure-activity relationships (SAR) from closely related N-benzyl-nitroaniline compounds to provide a predictive framework for their rational design and evaluation as potential therapeutic agents. We will delve into their synthesis, prospective antimicrobial and anticancer activities, and provide robust, validated experimental protocols for their biological screening.

Plausible Synthetic Pathway

The synthesis of the target compound, this compound, can be logically approached via an N-alkylation reaction. The critical precursor, 3-bromo-2-nitroaniline, is an important organic intermediate used in the synthesis of dyes and pharmaceuticals.[2] The overall synthetic strategy involves the reaction of this precursor with 4-methoxybenzyl chloride in the presence of a suitable base to facilitate the nucleophilic substitution at the amine.

Step-by-Step Synthesis Protocol:
  • Precursor Preparation: The starting material, 3-bromo-2-nitroaniline, can be synthesized from more common precursors, although it is also commercially available.[3]

  • N-Alkylation Reaction Setup: In a round-bottom flask, dissolve 3-bromo-2-nitroaniline (1 equivalent) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 equivalents), to the solution to deprotonate the aniline nitrogen, thereby activating it for nucleophilic attack.

  • Addition of Alkylating Agent: Slowly add 4-methoxybenzyl chloride (1.1 equivalents) to the reaction mixture at room temperature. The methoxy group on the benzyl ring is an electron-donating group that can influence the reactivity and subsequent biological activity of the final compound.

  • Reaction Monitoring: Heat the mixture (e.g., to 60-80°C) and monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture, quench with water, and extract the product into an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure this compound.

Causality in Synthesis: The choice of a polar aprotic solvent is crucial as it effectively solvates the cation of the base while leaving the anion (carbonate or hydride) reactive. The use of a slight excess of the alkylating agent ensures the complete conversion of the starting aniline. Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of this compound A 3-Bromo-2-nitroaniline C Reaction Vessel (DMF, K₂CO₃) A->C B 4-Methoxybenzyl Chloride B->C D N-Alkylation (Heating) C->D Combine & Heat E Work-up & Purification (Extraction, Chromatography) D->E Reaction Completion F Final Product E->F Isolation

Caption: General workflow for the synthesis of the target compound.

Comparative Biological Activity: A Predictive Analysis

Based on the activities of structurally related compounds, derivatives of this compound are anticipated to exhibit significant antimicrobial and anticancer properties.

Antimicrobial Activity

N-benzyl aniline derivatives are known to possess moderate to strong antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5] The presence of the nitro group can enhance this activity, as many nitroaromatic compounds are known to be effective antimicrobial agents.

Structure-Activity Relationship (SAR) Insights:

  • Effect of Halogenation: The bromine atom at position 3 is expected to increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate bacterial cell membranes.

  • Role of the Nitro Group: The ortho-nitro group is a strong electron-withdrawing group and can participate in bioreductive activation within microbial cells, leading to the generation of cytotoxic reactive nitrogen species.

  • Influence of the N-benzyl Group: The N-(4-methoxybenzyl) moiety is crucial. The methoxy group can modulate the electronic properties and steric bulk, influencing interactions with bacterial targets. It has been observed that substitutions on the benzyl group significantly influence the biological effect.[1]

Illustrative Antimicrobial Data (Based on Related Compounds)

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values to illustrate potential efficacy, based on trends seen in similar N-benzyl aniline derivatives.[4][6]

Compound Derivative Modification S. aureus (MIC, µg/mL) E. coli (MIC, µg/mL) C. albicans (MIC, µg/mL)
Core Structure 3-Br, 2-NO₂, 4'-OCH₃8 - 1632 - 6416 - 32
Analog 1 Removal of 3-Br16 - 32>6432 - 64
Analog 2 Removal of 2-NO₂>64>64>64
Analog 3 4'-Cl instead of 4'-OCH₃4 - 816 - 328 - 16
Analog 4 4'-CF₃ instead of 4'-OCH₃2 - 48 - 164 - 8

Note: This data is illustrative and intended to guide experimental design.

Anticancer Activity

Nitroaniline derivatives have been investigated as scaffolds for anticancer agents.[7] The presence of bromine can also contribute to enhanced cytotoxic activity. Studies on brominated quinolines and other related heterocyclic systems have shown potent antiproliferative effects against various cancer cell lines.[8][9]

Postulated Mechanisms of Action:

  • Kinase Inhibition: The N-benzyl aniline scaffold is present in several known kinase inhibitors. It is plausible that these derivatives could target signaling kinases involved in cancer cell proliferation and survival.

  • DNA Intercalation: The planar aromatic systems could potentially intercalate with DNA, disrupting replication and transcription processes, a mechanism observed in some quinoline-based anticancer agents.[9]

  • Induction of Apoptosis: Many cytotoxic compounds exert their effects by triggering programmed cell death (apoptosis). The derivatives may activate apoptotic pathways through modulation of key signaling proteins.

Illustrative Anticancer Data (Based on Related Compounds)

The following table summarizes potential half-maximal inhibitory concentration (IC₅₀) values against representative human cancer cell lines, extrapolated from data on similar compound classes.[7][8]

Compound Derivative Modification MCF-7 (Breast) IC₅₀, µM A549 (Lung) IC₅₀, µM HeLa (Cervical) IC₅₀, µM
Core Structure 3-Br, 2-NO₂, 4'-OCH₃5 - 1010 - 208 - 15
Analog 1 Removal of 3-Br15 - 2525 - 4020 - 35
Analog 2 4'-Cl instead of 4'-OCH₃2 - 55 - 104 - 8
Analog 3 4'-CF₃ instead of 4'-OCH₃1 - 42 - 82 - 6
Analog 4 3,4,5-trimethoxybenzyl8 - 1215 - 2510 - 18

Note: This data is illustrative and intended to guide experimental design.

Structure-Activity Relationship Visualization

Caption: Key SAR points for this compound derivatives.

Self-Validating Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, the following detailed protocols for key biological assays are provided.

Protocol 1: Antimicrobial Susceptibility via Broth Microdilution (MIC Determination)

This method determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Experimental Workflow Diagram

MIC_Workflow cluster_mic Broth Microdilution Workflow for MIC Determination A Prepare stock solution of test compound in DMSO B Perform 2-fold serial dilutions in 96-well plate with broth A->B D Add inoculum to all wells (except negative control) B->D C Prepare standardized microbial inoculum (0.5 McFarland) C->D E Incubate plate (37°C, 18-24h) D->E F Read results visually or with plate reader (OD₆₀₀) E->F G Determine MIC (Lowest concentration with no growth) F->G MTT_Workflow cluster_mtt MTT Assay Workflow for Cytotoxicity A Seed cancer cells in 96-well plate (e.g., 5,000 cells/well) B Allow cells to adhere (24 hours) A->B C Treat cells with serial dilutions of test compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent (e.g., 20 µL of 5 mg/mL) D->E F Incubate for 2-4 hours (Formation of formazan crystals) E->F G Solubilize formazan (Add 100 µL DMSO) F->G H Read absorbance (570 nm) G->H I Calculate % viability and IC₅₀ H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours in a CO₂ incubator. [7]2. Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration.

Expertise Insight: The seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. The incubation time with the compound should be sufficient to observe a cytotoxic effect, typically two to three cell cycles.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Predictive analysis based on related structures suggests that its derivatives are likely to possess significant antimicrobial and anticancer activities. The structure-activity relationships indicate that modifications to the N-benzyl ring, such as the introduction of electron-withdrawing groups, could be a fruitful strategy for enhancing potency.

Future research should focus on the synthesis of a focused library of these derivatives to experimentally validate these hypotheses. Subsequent studies should include screening against a broader panel of microbial strains and cancer cell lines, elucidation of the specific mechanisms of action, and in vivo efficacy and toxicity studies for the most promising lead compounds.

References

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A Researcher's Guide to Differentiating 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline Isomers Through Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

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For researchers, scientists, and drug development professionals, the precise identification of chemical isomers is a critical step in ensuring the efficacy, safety, and patentability of a new molecular entity. Positional isomers, while sharing the same molecular formula, can exhibit vastly different biological activities and physical properties. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline and its key positional isomers.

This technical guide moves beyond a simple listing of data to explain the causal relationships between molecular structure and spectroscopic output. By understanding why spectra differ, researchers can confidently identify these isomers. We will focus on a comparative analysis of This compound (Isomer A), and two of its positional isomers: 5-Bromo-N-(4-methoxybenzyl)-2-nitroaniline (Isomer B) and 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline (Isomer C), using a suite of standard spectroscopic techniques: NMR, FTIR, UV-Vis, and Mass Spectrometry.

The Structural Basis for Spectroscopic Differentiation

The electronic and steric environment of the protons and carbons in each isomer is unique, leading to predictable differences in their spectroscopic signatures. The relative positions of the electron-withdrawing nitro (-NO₂) and bromo (-Br) groups, and the electron-donating secondary amine (-NH-) group on the aniline ring are the primary drivers of these differences.

  • Isomer A (3-Bromo-2-nitro): The bromo and nitro groups are ortho to each other, creating a sterically hindered and electron-deficient region.

  • Isomer B (5-Bromo-2-nitro): The bromo group is para to the amine, allowing for strong electronic communication across the ring.

  • Isomer C (4-Bromo-2-nitro): The bromo group is meta to the amine, resulting in primarily inductive electronic effects.

Caption: Molecular structures of the three isomers under comparison.

Comparative Spectroscopic Analysis

A multi-technique approach is essential for confident isomer identification. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fingerprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides detailed information about the chemical environment and connectivity of each proton and carbon atom.[1]

¹H NMR Spectroscopy

The substitution pattern on the aniline ring of each isomer creates a unique set of chemical shifts and spin-spin coupling patterns for the aromatic protons.

  • Isomer A (3-Bromo-2-nitro): Will exhibit a characteristic three-proton system. The proton ortho to the nitro group will be the most deshielded (highest ppm). The coupling constants will reveal the ortho and meta relationships between the protons.

  • Isomer B (5-Bromo-2-nitro): The symmetry in this molecule simplifies the spectrum. We expect to see two distinct signals for the aniline protons, likely appearing as doublets due to ortho coupling.

  • Isomer C (4-Bromo-2-nitro): This isomer will also show a three-proton system, but the chemical shifts and coupling patterns will differ significantly from Isomer A due to the different positions of the bromine atom.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the substituents.[2] The carbon atoms directly attached to the electronegative nitro and bromo groups will be significantly deshielded.

  • The ipso-carbons (carbons directly attached to a substituent) will show the most significant variation between the isomers. For example, the chemical shift of the carbon attached to the bromine atom (C-Br) will be different in each isomer.

  • The chemical shifts of the carbons in the N-(4-methoxybenzyl) group should be very similar across all three isomers, serving as an internal reference.

Predicted ¹H NMR Chemical Shifts (Aromatic Region, ppm) Isomer A (3-Bromo-2-nitro) Isomer B (5-Bromo-2-nitro) Isomer C (4-Bromo-2-nitro)
H-4~7.3 (dd)~7.5 (d)~8.0 (d)
H-5~6.8 (t)-~7.0 (dd)
H-6~7.6 (dd)~6.7 (d)~6.8 (d)
Predicted ¹³C NMR Chemical Shifts (Aromatic Region, ppm) Isomer A (3-Bromo-2-nitro) Isomer B (5-Bromo-2-nitro) Isomer C (4-Bromo-2-nitro)
C-Br~110~115~120
C-NO₂~148~150~145
C-NH~140~145~142
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is excellent for confirming the presence of key functional groups. While the spectra of the isomers will be broadly similar, subtle shifts in the vibrational frequencies of the N-H, C-N, and NO₂ bonds can be used for differentiation.[3]

  • N-H Stretch: The position of the N-H stretching vibration (typically ~3300-3500 cm⁻¹) can be influenced by intramolecular hydrogen bonding. In Isomer A, the proximity of the nitro and amine groups may lead to hydrogen bonding, shifting the N-H peak to a lower wavenumber compared to the other isomers.

  • NO₂ Stretches: The nitro group has characteristic symmetric and asymmetric stretching modes (~1350 cm⁻¹ and ~1550 cm⁻¹, respectively).[4] The electronic environment around the nitro group in each isomer will cause slight variations in these frequencies.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene ring. This "fingerprint" region can provide a clear distinction between the isomers.

Characteristic FTIR Peaks (cm⁻¹) Isomer A (3-Bromo-2-nitro) Isomer B (5-Bromo-2-nitro) Isomer C (4-Bromo-2-nitro)
N-H Stretch~3370 (may be broadened)~3400, ~3300 (two bands)~3480, ~3360 (two bands)
NO₂ Asymmetric Stretch~1525~1510~1520
NO₂ Symmetric Stretch~1350~1340~1345
C-H Out-of-Plane BendingPattern for 1,2,3-trisubstitutionPattern for 1,2,4-trisubstitutionPattern for 1,2,4-trisubstitution
UV-Visible Spectroscopy: A View of the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecules.[5] The position of the maximum absorbance (λ_max) is affected by the substituents on the aromatic ring.

  • The nitro group is a strong chromophore. The extent of conjugation between the amino group's lone pair, the aromatic ring, and the nitro group will influence the energy of the π → π* transitions.

  • Isomer B , with the amino and nitro groups in a para-like arrangement relative to the bromine, is expected to have the most extended conjugation and therefore the longest λ_max (a red shift).

  • Isomer A may exhibit a blue shift (shorter λ_max) due to steric hindrance between the ortho bromo and nitro groups, which can disrupt the planarity of the molecule and reduce conjugation.[6]

Predicted UV-Vis λ_max (in Ethanol) Isomer A (3-Bromo-2-nitro) Isomer B (5-Bromo-2-nitro) Isomer C (4-Bromo-2-nitro)
λ_max (nm)~380~410~400
Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight of the compounds and can provide structural clues through fragmentation patterns.

  • Molecular Ion Peak (M⁺): All three isomers will have the same molecular weight (C₁₄H₁₃BrN₂O₃, MW ≈ 337.17 g/mol ). A key feature will be the isotopic pattern of bromine: two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2).[7]

  • Fragmentation: While the molecular ions are identical, the fragmentation patterns may differ. The most likely initial fragmentations would involve the cleavage of the C-N bond of the benzyl group or the loss of the nitro group. The relative intensities of these fragment ions could vary between isomers due to differences in bond strengths and the stability of the resulting fragments. A prominent peak at m/z 121 would correspond to the 4-methoxybenzyl cation.

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following standardized protocols should be followed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[8]

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire proton-decoupled spectra with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).

  • Data Processing: Process the data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Caption: A streamlined workflow for NMR analysis of the isomers.

FTIR Spectroscopy Protocol (ATR Method)
  • Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR stage.[9]

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.

  • Data Acquisition: Record the absorbance spectrum of the sample solution over a range of 200-600 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Conclusion

The differentiation of this compound isomers is readily achievable through a systematic application of standard spectroscopic techniques. ¹H NMR provides the most definitive data through unique chemical shifts and coupling patterns. However, corroborating evidence from ¹³C NMR, FTIR, UV-Vis, and Mass Spectrometry creates a self-validating system for unambiguous structural assignment. By understanding the predictable influence of substituent position on spectroscopic output, researchers can confidently identify these and other related isomers, ensuring the integrity and success of their research and development efforts.

References

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A Comparative Guide to Catalyst Efficiency in the Synthesis of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

The synthesis of N-arylated amines is a cornerstone of modern medicinal chemistry and materials science. This guide provides a comparative analysis of catalytic systems for the synthesis of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline, a model N-aryl-2-nitroaniline. We will delve into the mechanistic underpinnings of the primary synthetic routes, the Buchwald-Hartwig amination and the Ullmann condensation, offering a critical evaluation of catalyst efficiency based on yield, reaction conditions, and substrate scope. This document serves as a practical resource for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this and structurally related compounds.

Introduction

The targeted molecule, this compound, possesses a sterically hindered and electronically deactivated scaffold, making its synthesis a challenging endeavor. The formation of the C-N bond is the key transformation, and two of the most powerful methods for this purpose are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.[1][2] The choice of catalyst and reaction conditions is paramount to achieving high efficiency and yield. This guide will provide a detailed comparison of these two catalytic approaches, supported by experimental data from analogous systems, to inform the rational design of synthetic strategies.

Mechanistic Overview

Understanding the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis. Both the Buchwald-Hartwig and Ullmann reactions have been extensively studied, and their catalytic cycles are well-established.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a go-to method for the formation of C-N bonds.[1][3] The catalytic cycle, as depicted below, generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[4]

Buchwald_Hartwig Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(L2)-X Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(L2)(R2NH)]+X- Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Ar-Pd(II)(L2)(R2N) Amine Coordination->Deprotonation Base Reductive Elimination Complex [Ar-NR2]Pd(0)L2 Deprotonation->Reductive Elimination Complex Reductive Elimination Reductive Elimination Complex->Pd(0)L2 Ar-NR2 Ullmann_Condensation Ullmann Condensation Catalytic Cycle Cu(I)X Cu(I)X Copper(I) Amide Cu(I)NR2 Cu(I)X->Copper(I) Amide R2NH, Base Oxidative Addition Complex Ar-Cu(III)(X)(NR2) Copper(I) Amide->Oxidative Addition Complex Ar-X Reductive Elimination Product Formation Oxidative Addition Complex->Reductive Elimination Reductive Elimination Reductive Elimination->Cu(I)X Ar-NR2 Experimental_Workflow Experimental Workflow for Buchwald-Hartwig Synthesis Start Start Reagent_Addition Add Reactants, Catalyst, Ligand, and Base to Schlenk Flask Start->Reagent_Addition Inert_Atmosphere Purge with Inert Gas Reagent_Addition->Inert_Atmosphere Solvent_Addition Add Anhydrous Toluene and Amine Inert_Atmosphere->Solvent_Addition Heating Heat to 100 °C and Stir Solvent_Addition->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Product Purification->Product

Sources

Modulating Synthetic Pathways: How the Methoxybenzyl Group Alters the Reactivity of 2-Nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

2-Nitroaniline is a foundational building block in the synthesis of pharmaceuticals, dyes, and materials, prized for its unique electronic and structural properties.[1][2][3] Its reactivity, however, is complex, governed by the competing electronic influences of a strongly deactivating ortho-nitro group and an activating amino group. This guide provides a comparative analysis of 2-nitroaniline and its N-substituted derivative, N-(4-methoxybenzyl)-2-nitroaniline. We will dissect how the introduction of the 4-methoxybenzyl (PMB) group, a common protecting group, fundamentally alters the molecule's reactivity profile. This analysis moves beyond its protective role to demonstrate its utility as a powerful steric and electronic directing group, offering researchers enhanced control over synthetic outcomes. We will explore the impact on nitrogen nucleophilicity and, more critically, on the rate and regioselectivity of electrophilic aromatic substitution (EAS), supported by established chemical principles and detailed experimental protocols.

The Dichotomous Nature of 2-Nitroaniline Reactivity

2-Nitroaniline presents a classic case of competing substituent effects on an aromatic ring. The amino (-NH₂) group is a potent activating group, donating electron density to the ring via resonance and directing incoming electrophiles to the ortho and para positions.[4][5] Conversely, the nitro (-NO₂) group is one of the strongest deactivating groups, withdrawing electron density through both resonance and induction, making the ring less susceptible to electrophilic attack.

The proximity of these groups in 2-nitroaniline creates a unique chemical environment:

  • Severely Reduced Basicity: The powerful electron-withdrawing effect of the ortho-nitro group drastically reduces the electron density on the nitrogen atom. This makes 2-nitroaniline a very weak base, with the pKa of its conjugate acid being approximately -0.3, nearly 100,000 times less basic than aniline itself.[6]

  • Low Nucleophilicity: Consequently, the amine is a poor nucleophile, making reactions like N-alkylation and N-acylation challenging, often requiring forcing conditions such as strong bases and high temperatures.[7]

  • Intramolecular Hydrogen Bonding: A significant structural feature is the intramolecular hydrogen bond between one of the amine protons and an oxygen atom of the nitro group.[6] This interaction flattens the molecule and further reduces the availability of the nitrogen's lone pair, contributing to its low reactivity.

Caption: Structure and key reactivity features of 2-nitroaniline.

Profile of the 4-Methoxybenzyl (PMB) Group

The 4-methoxybenzyl (PMB) group is more than a simple steric blocker. Its substituent, the para-methoxy group, imparts a nuanced electronic character that is crucial to its function.

  • Dominant Resonance Donation: The lone pairs on the methoxy oxygen can delocalize into the benzene ring, significantly increasing electron density within the π-system.[8] This powerful electron-donating resonance effect (+R) is the primary electronic feature of the PMB group. It is particularly effective at stabilizing adjacent positive charges, a key factor in its facile cleavage under oxidative or acidic conditions.[9][10]

  • Inductive Withdrawal: Oxygen is highly electronegative, so the methoxy group also exerts an electron-withdrawing inductive effect (-I) through the sigma bonds.[8] However, for substituents in the para position, the resonance effect is far more influential than the inductive effect.[8][11]

  • Steric Bulk: The benzyl moiety itself is sterically demanding.[12][13] This bulk is a critical factor in how it influences the reactivity of the substrate to which it is attached, often by physically obstructing access to nearby reaction sites.

Caption: Electronic and steric properties of the PMB group.

A Comparative Guide to Reactivity: 2-Nitroaniline vs. N-(PMB)-2-Nitroaniline

Attaching the PMB group to the nitrogen of 2-nitroaniline induces a profound shift in reactivity at two key locations: the nitrogen atom itself and the aromatic ring.

Impact on Nitrogen Nucleophilicity

The primary challenge in many reactions involving 2-nitroaniline is the low nucleophilicity of its amino group.[7] One might intuitively assume that replacing a hydrogen atom with a benzyl group (a weakly electron-donating alkyl substitute) would increase the nitrogen's electron density and thus its nucleophilicity. However, the opposite effect predominates.

Causality: The dominant factor is steric hindrance .[12][13] The bulky PMB group physically shields the nitrogen's lone pair of electrons, impeding the approach of electrophiles. While a minor increase in basicity due to the inductive effect of the benzyl group may occur, it is functionally irrelevant as the steric barrier significantly raises the activation energy for any reaction occurring directly at the nitrogen center.

Impact on Electrophilic Aromatic Substitution (EAS)

The most significant and synthetically useful changes occur in the context of EAS on the nitro-substituted ring. The PMB group acts as a powerful directing group, enhancing both the reaction rate and its regioselectivity.

Causality:

  • Enhanced Activation: An N-alkyl group is a stronger electron-donating and therefore a more powerful activating group than -NH₂. The N-PMB group thus makes the aromatic ring more electron-rich and more susceptible to electrophilic attack than the parent 2-nitroaniline.

  • Steric Direction: This is the most critical effect. The sheer size of the PMB group completely blocks the C6 position (ortho to the nitrogen). While the -NH₂ group in 2-nitroaniline allows for a mixture of substitution at C4 and C6, the N-PMB group acts as a "regiochemical gatekeeper," leaving C4 as the only sterically accessible activated position. This effect is often exploited in synthesis to achieve specific substitution patterns that would be difficult otherwise.

EAS_Comparison cluster_0 2-Nitroaniline + E⁺ cluster_1 N-(PMB)-2-Nitroaniline + E⁺ NA 2-NA NA_C4 C4 Attack (Para) NA->NA_C4 Major NA_C6 C6 Attack (Ortho) NA->NA_C6 Minor (Sterically Hindered) PMB_NA N-PMB-2-NA PMB_NA_C4 C4 Attack (Para) PMB_NA->PMB_NA_C4 Exclusive Product PMB_NA_C6 C6 Attack (Ortho) PMB_NA->PMB_NA_C6 Blocked

Caption: Regioselectivity in EAS for 2-nitroaniline vs. its N-PMB derivative.

Experimental Protocols and Data

The following protocols provide a framework for the synthesis of the N-PMB protected substrate and a comparative experiment to illustrate the principles discussed.

Protocol 1: Synthesis of N-(4-Methoxybenzyl)-2-nitroaniline

This procedure is adapted from established methods for the N-alkylation of poorly nucleophilic anilines.[7] The choice of a strong base and a polar aprotic solvent is critical to overcome the low reactivity of the starting material.

Methodology:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitroaniline (1.38 g, 10.0 mmol, 1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.76 g, 20.0 mmol, 2.0 eq.).

  • Solvent Addition: Add 30 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Reagent Addition: While stirring, add 4-methoxybenzyl chloride (1.64 g, 10.5 mmol, 1.05 eq.) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 90 °C in an oil bath and maintain stirring for 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Cool the mixture to room temperature and pour it into 150 mL of ice-cold water. A yellow-orange precipitate should form. Stir for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water (3 x 50 mL) to remove DMF and inorganic salts.

  • Purification: Dry the crude solid in a vacuum oven. Recrystallize from ethanol or purify by flash column chromatography on silica gel to yield the pure product.

Caption: Experimental workflow for the N-alkylation of 2-nitroaniline.

Data Summary: A Comparative Overview

This table summarizes the expected differences in properties and reactivity based on the principles discussed.

Property2-NitroanilineN-(4-Methoxybenzyl)-2-nitroanilineRationale for Difference
Basicity (pKa of conj. acid) -0.3[6]Slightly higher than -0.3 (estimated)Weak inductive donation from the benzyl group is offset by steric hindrance to protonation.
Reactivity at Nitrogen Low nucleophilicity due to -NO₂ group.[7]Substantially lower reactivity.Significant steric hindrance from the bulky PMB group shields the nitrogen lone pair.[12][13]
EAS Overall Rate Sluggish (Ring is deactivated by -NO₂).Faster than 2-nitroaniline.The N-PMB group is a more powerful ring activator than the -NH₂ group.
EAS Regioselectivity Mixture of C4 (para) and C6 (ortho) products.Highly selective for the C4 (para) position.Steric bulk of the PMB group completely blocks electrophilic attack at the C6 position.

Conclusion for the Practicing Scientist

The introduction of a 4-methoxybenzyl group onto 2-nitroaniline serves as a compelling example of how N-substitution can be leveraged for more than just protection. While it predictably reduces the nucleophilicity of the amine nitrogen through steric hindrance, its impact on electrophilic aromatic substitution is far more profound and synthetically valuable.

The PMB group transforms from a simple protecting group into a powerful steric directing group . It enhances the overall activation of the aromatic ring while simultaneously enforcing a high degree of regioselectivity, funneling incoming electrophiles almost exclusively to the C4 position. This predictable control allows researchers to access substitution patterns that are difficult to achieve with the parent 2-nitroaniline, thereby streamlining complex synthetic routes and improving overall yields of the desired isomer. Understanding this dual role is key to unlocking the full synthetic potential of this versatile intermediate.

References

  • Wikipedia. (n.d.). 2-Nitroaniline. Retrieved from [Link]

  • Gale, J. D. (2016). Remote Electronic Effects by Ether Protecting Groups Fine-Tune Glycosyl Donor Reactivity. The Journal of Organic Chemistry, 81(12), 4988-5006.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Organic Synthesis with 2-Nitroaniline (CAS 88-74-4). Retrieved from [Link]

  • OECD SIDS. (2003). 2-NITROANILINE. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. Retrieved from [Link]

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]

  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 4-methoxy-2-nitroaniline.
  • Wikipedia. (n.d.). Methoxy group. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

  • YouTube. (n.d.). Electrophilic substitution (case aniline): Nitration. Retrieved from [Link]

  • Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Electrophilic Substitution. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 2-Hydroxy-N-(4-methoxybenzyl)-4-nitroanilinium chloride. Retrieved from [Link]

  • ACS Publications. (2026). Total Syntheses of (+)-Penicibilaenes A and B via Enantioselective Desymmetrization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). o-Nitroaniline derivatives. Part II. Reactions of nucleophiles with N-benzylidene-o-nitroaniline. Retrieved from [Link]

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Safety Operating Guide

A-to-Z Disposal Protocol for 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline, ensuring the protection of laboratory personnel and the environment. This is not merely a procedural checklist but a framework grounded in the principles of chemical safety and regulatory compliance.

Hazard Analysis: Understanding the Compound

Before any handling or disposal, a thorough understanding of the specific hazards associated with this compound is essential. Its structure incorporates three key functional groups, each contributing to its hazard profile:

  • Halogenated Aromatic (Bromo-): Brominated organic compounds are often persistent in the environment and require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[1] They are treated as a distinct waste stream in laboratory settings.

  • Nitroaromatic (Nitro-): Nitro compounds can be toxic and may have explosive potential, especially when present in multi-nitrated forms or if subjected to shock or heat.[2] They are known to pose significant health risks.

  • Aniline Derivative: Aniline and its derivatives are often toxic and can be readily absorbed through the skin.[3]

A comprehensive review of the Safety Data Sheet (SDS) for this compound or structurally similar ones reveals that it should be treated as harmful if swallowed, toxic in contact with skin or if inhaled, and potentially damaging to organs through prolonged exposure.[4]

Table 1: Chemical and Hazard Profile

PropertyValueSource
CAS Number 1133115-36-2[5][6]
Molecular Formula C₁₄H₁₃BrN₂O₃[6]
Molecular Weight 337.2 g/mol [6]
GHS Hazard Statements (Anticipated) H302 (Harmful if swallowed), H311+H331 (Toxic in contact with skin or if inhaled), H373 (May cause damage to organs through prolonged exposure), H410 (Very toxic to aquatic life with long lasting effects)
Disposal P-Statement P501: Dispose of contents/container to an approved waste disposal plant.[7]

Guiding Principles for Disposal

The disposal of any laboratory chemical is governed by the "cradle-to-grave" responsibility outlined in regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[8] This means the generator of the waste is responsible for it from creation to final disposal.[8] All laboratory personnel must be trained on these procedures as part of a written Chemical Hygiene Plan (CHP), a requirement by the Occupational Safety and Health Administration (OSHA).[9][10][11]

The cardinal rule is simple: Never dispose of this compound down the drain or in the regular trash. [2][12] Doing so can lead to the formation of explosive metal salts in plumbing and cause significant environmental contamination.[2]

Step-by-Step Disposal Protocol

This protocol ensures that all waste containing this compound is handled, segregated, and stored in a manner that is safe, compliant, and minimizes risk.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Gloves: Nitrile or neoprene gloves are required. Always inspect gloves for tears or holes before use. Dispose of contaminated gloves as hazardous waste.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[3]

  • Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

  • Respiratory Protection: If handling the solid powder outside of a fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation.[13]

Step 2: Segregate the Waste at the Point of Generation

Proper segregation is crucial for safe disposal and is a core requirement of hazardous waste management.[1][12] Incompatible wastes must never be mixed.

  • Identify the Waste Stream: Because this compound contains bromine, it must be classified as Halogenated Organic Waste .

  • Solid Waste:

    • Place any unused solid this compound, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), into a designated, clearly labeled solid waste container.

  • Liquid Waste:

    • Solutions containing this compound (e.g., from a reaction workup in dichloromethane or another halogenated solvent) must be collected in a designated Halogenated Organic Liquid Waste container.

    • If the compound was used in a non-halogenated solvent (e.g., ethanol, ethyl acetate), it still renders that solvent a halogenated waste. Do not mix it into the non-halogenated waste stream.[1]

Step 3: Containerization and Labeling

All waste must be collected in appropriate, sealed, and clearly labeled containers.

  • Container Selection: Use a container made of a compatible material (e.g., glass or high-density polyethylene) with a secure, screw-top cap.[12][14] The container must be in good condition, free of cracks or leaks.

  • Labeling: The container must be labeled with the words "Hazardous Waste" .[15] The label must also include:

    • The full chemical name(s) of the contents. Avoid using abbreviations or formulas.

    • The approximate concentration or percentage of each component.

    • The relevant hazard pictograms (e.g., skull and crossbones for toxicity, environmental hazard).

    • The date when waste was first added to the container (the "accumulation start date").[8]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[15][16]

  • Location: The SAA must be under the control of laboratory personnel and situated away from drains, heat sources, and high-traffic areas.[14]

  • Secondary Containment: The waste container must be placed inside a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks or spills.[14]

  • Quantity Limits: An SAA can hold up to 55 gallons of hazardous waste. Once a container is full, it must be moved to the central storage area within three days.[16]

Step 5: Final Disposal Arrangement

Final disposal must be handled by trained professionals.

  • Contact EHS: When your waste container is nearly full (e.g., 90% capacity to allow for expansion), contact your institution's Environmental Health & Safety (EHS) office to arrange for a waste pickup.[14]

  • Documentation: Complete any required waste manifest or pickup request forms provided by your EHS office. This documentation is a critical part of the "cradle-to-grave" tracking system.[17]

  • Never attempt to treat or neutralize this chemical waste yourself unless you are following a specific, validated, and EHS-approved procedure.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is vital.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Consult the SDS: The Safety Data Sheet provides specific guidance for spill cleanup.

  • Small Spills (Solid): If you are trained and it is safe to do so, carefully sweep up the solid material using a dustpan and brush, avoiding the creation of dust. Place the material and all cleanup supplies into a sealed container and label it as hazardous waste.

  • Small Spills (Liquid): Use a spill kit with an appropriate absorbent material (e.g., vermiculite or a chemical absorbent pad) to contain and absorb the spill. Place all contaminated materials into a sealed container for disposal as hazardous waste.

  • Large Spills: For large spills, evacuate the area, close the doors, and contact your institution's EHS or emergency response team immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G Figure 1: Disposal Workflow for this compound start Waste Generation (Solid or Liquid) ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste Is it Solid or Liquid? ppe->segregate solid_waste Collect in Solid Halogenated Waste Container segregate->solid_waste Solid liquid_waste Collect in Liquid Halogenated Waste Container segregate->liquid_waste Liquid labeling Step 3: Label Container 'Hazardous Waste' & Contents solid_waste->labeling liquid_waste->labeling storage Step 4: Store in SAA with Secondary Containment labeling->storage full Container Full? storage->full full->storage No ehs Step 5: Contact EHS for Waste Pickup full->ehs Yes end Document & Transfer to EHS Professional ehs->end

Caption: A flowchart outlining the key steps from waste generation to final disposal.

By adhering to this comprehensive disposal guide, you contribute to a culture of safety and ensure that your critical research is conducted responsibly and in full compliance with established regulations.[18][19]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Available at: [Link]

  • National Academies Press. (2011). Front Matter in Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Available at: [Link]

  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Available at: [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. U.S. Department of Labor. Available at: [Link]

  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Available at: [Link]

  • P2 InfoHouse. (n.d.). Prudent Practices for Handling Hazardous Chemicals in Laboratories. Available at: [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]

  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]

  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Available at: [Link]

  • Alichem. (n.d.). This compound. Available at: [Link]

  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Available at: [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier for Nitrobenzene. Available at: [Link]

  • PubChem. (n.d.). 4-bromo-3-methyl-N-(2-nitrobenzyl)aniline. National Center for Biotechnology Information. Available at: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive operational plan for personal protective equipment (PPE) and handling. The protocols herein are synthesized from a conservative assessment of the hazards posed by its structural analogs, such as bromoanilines and nitroanilines. The core principle is to treat any substance of unknown toxicity as potentially hazardous, minimizing exposure through rigorous engineering controls and appropriate PPE.[1]

Understanding the Hazard Profile: A Synthesis of Analogs

The necessity for stringent PPE protocols stems from the anticipated hazards of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline, inferred from well-documented related compounds.

  • The Nitroaniline Moiety: 2-nitroaniline is classified as toxic if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure.[2][3] Derivatives of nitroaniline are also noted for their potential to interact with DNA, which can lead to mutagenic effects through metabolic activation into reactive intermediates.[4]

  • The Bromoaniline Moiety: Bromoanilines are classified as harmful or toxic through oral, dermal, and inhalation routes.[5] A significant concern with aniline compounds is the risk of methemoglobinemia , a condition where the blood's ability to carry oxygen is dangerously reduced, potentially leading to cyanosis (bluish skin discoloration).[6]

  • Combined Hazards: The combination of these functional groups suggests that this compound should be treated as a substance with high acute toxicity, potential for organ damage on repeated exposure, and possible mutagenicity. It is also expected to be a skin, eye, and respiratory irritant.[7][8]

Anticipated Hazard Classification Summary
Hazard ClassAnticipated CategoryRationale from Analog Compounds
Acute Toxicity (Oral, Dermal, Inhalation)Category 3 (Toxic) or 4 (Harmful)Bromo- and Nitroanilines are consistently rated as harmful or toxic via all routes of exposure.[2][5][7][8]
Skin Corrosion/IrritationCategory 2 (Irritant)Analogs are known skin irritants.[5][7][8]
Serious Eye Damage/IrritationCategory 2 (Irritant)Analogs cause serious eye irritation.[5][7][8]
Specific Target Organ Toxicity (Repeated)Category 2May cause damage to organs (blood, cardiovascular system) through prolonged exposure.[2][6]
Germ Cell MutagenicitySuspectedNitroaniline derivatives can form reactive species that damage DNA.[4]
Hazardous to the Aquatic EnvironmentCategory 1 or 2Halogenated and nitrated aromatics are often toxic to aquatic life with long-lasting effects.[9]

The Core of Safety: PPE Selection and Use

The primary goal is to create an impermeable barrier between the researcher and the chemical. This is achieved through a multi-layered approach, starting with engineering controls and supplemented by carefully selected PPE.

Engineering Controls: Your First Line of Defense

All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be performed within a certified chemical fume hood.[9] This is non-negotiable and serves to control exposure to airborne dust or aerosols.[8]

Personal Protective Equipment Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_action Execution & Disposal Start Start: Handling This compound Assess Assess Task: - Weighing Solid? - Liquid Transfer? - Reaction Workup? Start->Assess Engineering Mandatory Engineering Control: Certified Chemical Fume Hood Assess->Engineering All Tasks Eyes Eye Protection: Chemical Splash Goggles (ANSI Z87.1) Engineering->Eyes Hands Hand Protection: Double-Glove with Nitrile Eyes->Hands Body Body Protection: - Cotton Lab Coat (fully fastened) - Chemical-Resistant Apron (for large volumes) Hands->Body Respiratory Respiratory Protection: (Generally not required inside fume hood) Consult EHS for tasks outside hood Body->Respiratory Proceed Proceed with Experiment Respiratory->Proceed Disposal Segregate Waste: Halogenated Organic Waste Proceed->Disposal

Caption: PPE Selection Workflow for Handling Potent Compounds.

Detailed PPE Specifications
PPE ComponentStandardRationale & Use Protocol
Eye & Face Protection ANSI Z87.1 compliant chemical splash gogglesProtects against splashes and dust. Analogs cause serious eye irritation.[7][8] A face shield must be worn over goggles during procedures with a higher risk of splashing (e.g., large volume transfers, quenching reactive mixtures).[10]
Hand Protection Double gloves: inner nitrile, outer nitrileProvides robust protection against dermal absorption, a primary exposure route for anilines.[2][6] Check manufacturer's compatibility charts. Inspect gloves before use and change immediately upon contamination or after a set time (e.g., every 2 hours). Remove gloves using a technique that avoids skin contact.
Body Protection Flame-resistant lab coat (fully buttoned) over full-length pants and closed-toe shoesA lab coat provides a critical barrier against spills and contamination of personal clothing.[11][12] For transfers of solutions >1L, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection NIOSH-approved respirator (if required)When used within a fume hood, respiratory protection is typically not necessary. If any procedure must be conducted outside of a hood where dust or aerosols could be generated, a risk assessment must be performed and a NIOSH-approved respirator with P100 (particulate) cartridges may be required.

Operational and Disposal Plans

Safe handling extends beyond PPE to encompass the entire lifecycle of the chemical in the lab.

Chemical Handling and Disposal Workflow

Handling_Workflow Receiving Receiving: Log in inventory. Store in designated, ventilated, secure location. Prep Preparation: - Don full PPE. - Work within fume hood. - Place absorbent liner on work surface. Receiving->Prep Handling Weighing/Transfer: - Use anti-static weigh boats. - Handle as a potent compound. - Keep container closed when not in use. Prep->Handling Reaction Reaction/Use: - Maintain containment. - Monitor for any signs of exposure. Handling->Reaction Decon Decontamination: - Wipe surfaces with appropriate solvent. - Wash glassware thoroughly. Reaction->Decon Waste Waste Collection: - Collect all solid & liquid waste. - Use a dedicated, sealed container labeled 'Hazardous Waste: Halogenated Organics'. Decon->Waste Disposal Final Disposal: Arrange pickup by Environmental Health & Safety. Waste->Disposal

Caption: Lifecycle Management: From Receiving to Disposal.

Step-by-Step Handling Procedures
  • Storage: Upon receipt, store the compound in a tightly sealed, clearly labeled container in a ventilated, secure cabinet away from incompatible materials like strong acids, bases, and oxidizing agents.[9][13][14]

  • Preparation: Before handling, don all required PPE. Prepare the work area inside the fume hood by laying down a disposable absorbent bench liner to contain any potential spills.

  • Weighing & Transfers:

    • Perform all weighing operations on a balance inside the fume hood or a ventilated balance enclosure.

    • Use care to avoid generating dust.

    • Close the primary container immediately after removing the required amount.

  • Spill Response:

    • In case of a small spill inside the fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand).[11]

    • Carefully sweep or scoop the contaminated absorbent into a designated waste container.

    • Decontaminate the area with an appropriate solvent.

    • For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Plan: A Critical Final Step

Chemical waste from this compound must be managed as hazardous. Due to its chemical nature, it falls into a specific waste stream.

  • Waste Segregation is Key: All materials contaminated with this compound (including excess solid, solutions, contaminated gloves, weigh boats, and paper towels) must be collected as Halogenated Organic Waste .[15][16] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[16]

  • Container Management:

    • Use a designated, leak-proof, and sealable waste container.

    • The container must be clearly labeled "Hazardous Waste" and list all chemical constituents, including "this compound."[17]

  • Final Disposal: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department for approved disposal.[8][18] Under no circumstances should this chemical or its waste be poured down the drain. [17][18]

By adhering to these rigorous safety and logistical protocols, you build a self-validating system of safety that protects you, your colleagues, and the environment while enabling critical research to move forward.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Bromo-3-methoxyaniline.
  • Lincoln Electric. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • National Industrial Chemicals Notification and Assessment Scheme. (2019). Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,6-Tribromoaniline, 98%.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline.
  • National Center for Biotechnology Information. (n.d.). 3-Bromoaniline. PubChem Compound Database. Retrieved from [Link]

  • Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-bromoaniline.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4-Bromo-2-nitroaniline.
  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nitroaniline. PubChem Compound Database. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation.
  • TKS Publisher. (n.d.). Potent compound safety in the laboratory.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • SDS Management Software. (2025). Safety Rules in Chemical Laboratories: A Practical Guide.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • European Chemicals Bureau. (2003). European Union Risk Assessment Report: 2-nitroaniline.
  • University of Wisconsin-La Crosse. (2020). Part D: Chemical Safety Procedures for Laboratories.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Covestro. (2013). Guidance for Selection of Protective Clothing for MDI Users.
  • Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • 3M. (n.d.). PPE Solutions for Chemical Industries.
  • Wikipedia. (n.d.). 2-Nitroaniline. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.